molecular formula C6H6N2O B027919 4-Pyridinealdoxime CAS No. 696-54-8

4-Pyridinealdoxime

Cat. No.: B027919
CAS No.: 696-54-8
M. Wt: 122.12 g/mol
InChI Key: OFYLBLSSPQTTHT-YVMONPNESA-N
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Description

4-Pyridinealdoxime, a pivotal compound in biochemical and toxicological research, serves primarily as a nucleophilic reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds. Its mechanism of action involves the displacement of the phosphoryl group from the serine residue in the enzyme's active site, thereby restoring neuromuscular function. This property makes it an indispensable tool for studying the mechanisms of OP poisoning, developing potential antidotes, and screening the efficacy of novel therapeutic countermeasures against nerve agents and pesticides. Beyond its primary application, this compound is utilized as a versatile ligand in coordination chemistry for synthesizing metal complexes and as a building block in organic synthesis. Researchers also employ it in analytical chemistry as a chelating agent and in the development of biosensors. This product is provided as a high-purity compound to ensure reliable and reproducible experimental results in these advanced research areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

696-54-8

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

(NZ)-N-(pyridin-4-ylmethylidene)hydroxylamine

InChI

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5-

InChI Key

OFYLBLSSPQTTHT-YVMONPNESA-N

SMILES

C1=CN=CC=C1C=NO

Isomeric SMILES

C1=CN=CC=C1/C=N\O

Canonical SMILES

C1=CN=CC=C1C=NO

Pictograms

Irritant

Synonyms

Isonicotinaldehyde Oxime;  4-Pyridinaldoxime;  4-Pyridinecarboxaldehyde Oxime;  NSC 63847; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Pyridinealdoxime (CAS 696-54-8), a compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound, also known as isonicotinaldehyde oxime, is a pyridine derivative with a molecular formula of C6H6N2O.[4][5] It presents as a white to off-white crystalline powder.[1][2] This compound serves as a crucial intermediate in the synthesis of various organic molecules and has demonstrated notable applications in medicinal chemistry.[1][2] One of its most recognized roles is as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, making it a key area of study for the development of antidotes to nerve agent poisoning.[1][3][6] Its unique structure, featuring both a pyridine ring and an aldoxime functional group, imparts specific chemical properties that are leveraged in diverse synthetic pathways.[1]

Key Physicochemical Properties:

PropertyValueReferences
Molecular Weight122.12 g/mol [4][5]
Melting Point131-133 °C[4][7]
AppearanceWhite to off-white solid[1]
SolubilitySlightly soluble in water; soluble in organic solvents like ethanol.[1]
pKapK1: 4.73, pK2: 10.03 (at 25°C)[4]

Synthesis of this compound: A Mechanistic Approach

The most common and efficient synthesis of this compound involves the condensation reaction between 4-pyridinecarboxaldehyde and hydroxylamine.[1] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime.

Underlying Chemistry

The synthesis proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH2OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime. This step is often acid or base-catalyzed.

The overall reaction is as follows:

Causality in Experimental Choices

The choice of reagents and reaction conditions is critical for maximizing yield and purity.

  • Hydroxylamine Salt: Hydroxylamine is typically used in the form of its hydrochloride (NH2OH·HCl) or sulfate salt for improved stability.[2][8]

  • Base: A base, such as sodium bicarbonate or pyridine, is often added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[9][10]

  • Solvent: A protic solvent like methanol or ethanol is commonly employed as it effectively dissolves both the reactants and facilitates the proton transfer steps in the mechanism.[1][8]

Experimental Protocol: A Validated Step-by-Step Guide

This protocol details a reliable method for the laboratory-scale synthesis and purification of this compound.

Synthesis of this compound Hydrochloride

Materials:

  • 4-Pyridinecarboxaldehyde

  • Hydroxylamine hydrochloride

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (e.g., 25.0 g, 233 mmol) in methanol (e.g., 100 ml).[8]

  • To this solution, add hydroxylamine hydrochloride (e.g., 17.84 g, 250 mmol).[8]

  • Stir the mixture at room temperature for approximately 15 minutes.[8] A white solid, the hydrochloride salt of this compound, will precipitate.[8]

  • Collect the solid by vacuum filtration and wash it with a small amount of cold methanol.

  • Dry the product in vacuo to obtain 4-pyridinecarboxaldehyde oxime, hydrochloride.[8]

Conversion to this compound (Free Base) and Recrystallization

Materials:

  • This compound hydrochloride

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Dissolve the 4-pyridinecarboxaldehyde oxime, hydrochloride (e.g., 24.5 g, 154 mmol) in water (e.g., 250 ml).[9]

  • Slowly add solid sodium bicarbonate (e.g., 13 g, 155 mmol) with stirring until the solution is slightly basic.[9] An oily product may form.[9]

  • Extract the aqueous solution with ethyl acetate (e.g., 3 x 400 ml).[9]

  • Combine the organic extracts and wash with a saturated sodium chloride solution.[9]

  • Dry the organic layer over anhydrous magnesium sulfate.[9]

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.

Purification by Recrystallization:

The choice of solvent is paramount for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, water or a mixed solvent system like ethanol/water or ethyl acetate/hexanes can be effective.[11][12][13]

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water).[11]

  • If colored impurities are present, add a small amount of activated charcoal and heat briefly.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Characterization: A Multi-Technique Approach

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key expected signals include:

  • A singlet for the oxime proton (-OH), typically in the range of 11-12 ppm.

  • A singlet for the methine proton (-CH=N), around 8.1-8.4 ppm.

  • Signals for the pyridine ring protons, usually appearing as doublets or multiplets in the aromatic region (7.5-8.8 ppm).[14]

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms in the pyridine ring and the C=N bond of the oxime group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the key functional groups present in the molecule.[15][16][17]

Expected Characteristic Absorptions:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (oxime)3400-3200 (broad)
C-H stretch (aromatic)3100-3000
C=N stretch (oxime)1680-1620
C=C and C=N stretches (pyridine ring)1600-1450
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.[5] In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected at m/z 122, corresponding to its molecular weight.[18]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Reaction Reaction 4-Pyridinecarboxaldehyde->Reaction Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Reaction 4-Pyridinealdoxime_HCl 4-Pyridinealdoxime_HCl Reaction->4-Pyridinealdoxime_HCl Methanol, RT Neutralization Neutralization 4-Pyridinealdoxime_HCl->Neutralization NaHCO3 Extraction Extraction Neutralization->Extraction Ethyl Acetate Recrystallization Recrystallization Extraction->Recrystallization Pure_this compound Pure_this compound Recrystallization->Pure_this compound

Caption: Workflow for the synthesis of this compound.

Molecular Structure of this compound

The following diagram depicts the chemical structure of this compound.

Caption: Chemical structure of this compound.

Applications in Drug Development

This compound and its derivatives are of significant interest in drug development, primarily due to their ability to reactivate acetylcholinesterase.[3] This property is crucial in the development of antidotes for organophosphate poisoning, which is a major concern in both agricultural and military contexts.[1][3] Furthermore, the pyridine-aldoxime moiety serves as a versatile scaffold for the synthesis of new chemical entities with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[19][20][21]

References

  • This compound - Pipzine Chemicals. (n.d.).
  • Synthesis of 4-pyridine carboxaldehyde oxime, hydrochloride - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of 4-pyridinecarboxaldehyde oxime - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]

  • pyridine-4-aldoxime - Stenutz. (n.d.). Retrieved January 12, 2026, from [Link]

  • Marek, J., et al. (2015). Synthesis and disinfection effect of the pyridine-4-aldoxime based salts. Molecules, 20(3), 3681-3696.
  • This compound | C6H6N2O | CID 135460230 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-Pyridinecarboxaldehyde, oxime - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

  • Marek, J., et al. (2015). Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. Molecules, 20(3), 3681–3696.
  • Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • RECRYSTALLIZATION - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Shih, T. M., Skovira, J. W., & McDonough, J. H. (2009). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Archives of toxicology, 83(12), 1083–1089.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2020, February 19). Retrieved January 12, 2026, from [Link]

  • IR SPECTRAL STUDY ON NATURE OF 2–PYRIDINE ALDOXIME METHYL CHLORIDE INTERACTION WITH SOME STEROLS. II. CHOLESTANOL - Revue Roumaine de Chimie. (n.d.). Retrieved January 12, 2026, from [Link]

  • ir spectral study on the nature of 2-pyridine aldoxime methyl chloride interaction with some sterols. i. cholesterol - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • ir spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. iii. lanosterol and 7-dehydrocholesterol - Revue Roumaine de Chimie. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Introduction: The Pivotal Role of 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Pyridinealdoxime (CAS 696-54-8)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, also known as Isonicotinaldehyde oxime (CAS No. 696-54-8), is an organic compound featuring a pyridine ring functionalized with an aldoxime group at the 4-position.[1][2] While a seemingly simple molecule, it serves as a critical structural motif and a foundational tool in medicinal chemistry and toxicology. Its primary significance lies in its role as a nucleophilic agent and, more importantly, as the core pharmacophore for a class of drugs known as acetylcholinesterase (AChE) reactivators.[1] These agents are indispensable antidotes for poisoning by organophosphorus compounds, such as nerve agents (e.g., sarin, VX) and pesticides.[1][3] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its mechanism of action and practical applications in research.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of scientific application. The properties of this compound dictate its handling, formulation, and reactivity.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid that is stable under standard laboratory conditions.[4][5] Its solubility profile—sparingly soluble in water but soluble in organic solvents like ethanol—is a key consideration for reaction and formulation design.[2][4]

PropertyValueSource(s)
CAS Number 696-54-8[6]
Molecular Formula C₆H₆N₂O[4]
Molar Mass 122.12 g/mol [4][6]
Appearance White to off-white crystalline powder[1][4]
Melting Point 130-133 °C / 158-160 °C[4][7][8]
Water Solubility ~10 g/L (20 °C)[5][7][8]
pKa pK₁: 4.73 (pyridinium ion); pK₂: 10.03 (oxime)[5][8]
Stability Stable under normal temperatures and pressures[5][7]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides[7][9]

Note: The reported melting point varies across suppliers, likely due to differences in purity or isomeric composition (E/Z oxime isomers).

Spectroscopic Characteristics

Spectroscopic analysis is essential for identity confirmation and structural elucidation.

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons on the pyridine ring, typically appearing as two doublets in the δ 7.5-8.7 ppm range. The oxime proton (-NOH) presents as a singlet further downfield, often above δ 10 ppm, while the aldimine proton (-CH=N) appears as a singlet around δ 8.1 ppm.[6][10]

  • ¹³C NMR: The carbon spectrum will show characteristic signals for the pyridine ring carbons and the C=N carbon of the oxime group.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum displays a broad absorption band for the O-H stretch of the oxime group (around 3200-3000 cm⁻¹). Key peaks also include the C=N (oxime) stretch and the characteristic C=C and C=N stretching vibrations of the pyridine ring.[11]

  • Mass Spectrometry: The mass spectrum provides confirmation of the molecular weight.[12]

Synthesis and Chemical Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of both the pyridine nitrogen and the oxime functional group.[4][13]

General Synthesis Pathway

The most common and straightforward synthesis involves the condensation reaction between 4-Pyridinecarboxaldehyde and a hydroxylamine salt, typically hydroxylamine hydrochloride.[4] The reaction is often performed in a polar solvent like ethanol or water, with a mild base (e.g., sodium carbonate or pyridine) to neutralize the liberated HCl.

The causality for this choice of reactants is clear: the nucleophilic nitrogen of hydroxylamine readily attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime product.

Synthesis reactant1 4-Pyridinecarboxaldehyde product This compound reactant1->product Condensation reactant2 Hydroxylamine (NH2OH) reactant2->product byproduct Water (H2O) product->byproduct +

Figure 1: General synthesis of this compound.
Key Reactivity
  • Quaternization: The nitrogen atom of the pyridine ring is nucleophilic and can be readily alkylated to form quaternary pyridinium salts.[13] This reaction is fundamental to the synthesis of advanced cholinesterase reactivators like pralidoxime (2-PAM) and MMB-4, where the permanent positive charge is crucial for binding to the anionic site of the AChE enzyme.[3][14][15]

  • Ligand Formation: The oxime group is an excellent chelating agent for various metal ions, allowing this compound to be used as a ligand in coordination chemistry to form metal complexes with interesting catalytic or material properties.[1]

Mechanism of Action: Acetylcholinesterase Reactivation

The primary therapeutic relevance of the this compound scaffold is its ability to reverse the inhibition of acetylcholinesterase (AChE) by organophosphorus (OP) agents.

The Problem: OP Poisoning OP agents exert their toxicity by covalently binding to a critical serine residue in the active site of AChE. This "phosphorylated" enzyme is inactive.[1] Consequently, the neurotransmitter acetylcholine (ACh) accumulates in synapses, leading to a cholinergic crisis characterized by symptoms like convulsions, respiratory failure, and potentially death.[1]

The Solution: Nucleophilic Reactivation this compound (and its more potent quaternary derivatives) functions as a targeted nucleophile. The process unfolds in two critical steps:

  • Deprotonation: At physiological pH, a fraction of the oxime's hydroxyl group (-NOH) is deprotonated to its more potent nucleophilic form, the oximate anion (-NO⁻).[1] The pKa of ~10 for this proton underscores the need for a sufficient concentration of the anion.[5][8]

  • Nucleophilic Attack: The oximate anion attacks the electrophilic phosphorus atom of the OP-AChE complex. This attack forms a new, transient intermediate.

  • Enzyme Regeneration: The bond between the phosphorus atom and the serine residue is cleaved, liberating the active AChE enzyme. The OP agent, now attached to the oxime, diffuses away as a harmless complex.[1]

AChE_Reactivation cluster_0 Inhibition cluster_1 Reactivation AChE Active AChE (Ser-OH) Inhibited_AChE Inhibited AChE (Ser-O-P) AChE->Inhibited_AChE Phosphorylation OP Organophosphate (OP) (e.g., Sarin) OP->Inhibited_AChE Reactivated_AChE Active AChE (Ser-OH) Inhibited_AChE->Reactivated_AChE Nucleophilic Attack by Oximate Oxime This compound (R-CH=N-OH) Oxime->Reactivated_AChE Oxime_OP Oxime-OP Complex (Harmless) Reactivated_AChE->Oxime_OP +

Figure 2: Mechanism of AChE inhibition and reactivation.

While this compound itself can reactivate the enzyme, studies show it is significantly less potent than its quaternary ammonium derivatives.[3] It does not effectively cross the blood-brain barrier and, in some studies, did not significantly alter AChE activity on its own in vivo.[3][14] Therefore, it is best understood as a crucial starting material and a model compound for the development of more effective antidotes.[3][8]

Experimental Protocol: In Vitro AChE Reactivation Assay

To quantify the reactivation potential of oxime compounds, a well-established in vitro assay, often based on Ellman's method, is used. This protocol serves as a self-validating system by including essential controls.

Objective: To measure the percentage of OP-inhibited AChE activity restored by this compound over time.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • Organophosphate inhibitor (e.g., diisopropylfluorophosphate, DFP)

  • This compound

  • Ellman's Reagent (DTNB)

  • Acetylthiocholine (ATCh) substrate

  • Phosphate buffer (pH 7.4)

  • 96-well microplate and reader (412 nm)

Methodology:

  • Enzyme Inhibition:

    • Incubate a solution of AChE with a specific concentration of the OP inhibitor (e.g., DFP) for a set time (e.g., 30 minutes) to achieve >95% inhibition.

    • Causality: This step creates the inhibited enzyme substrate for the reactivation experiment.

  • Reactivation Step:

    • Add a solution of this compound to the inhibited enzyme solution.

    • Incubate at a controlled temperature (e.g., 37°C) and take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Causality: This is the core step where the oxime works to regenerate the enzyme. A time course reveals the reaction kinetics.

  • Activity Measurement:

    • To each aliquot, add ATCh substrate and DTNB solution.

    • Measure the rate of increase in absorbance at 412 nm. The hydrolysis of ATCh by active AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored anion.

    • Causality: The rate of color change is directly proportional to the amount of active (reactivated) AChE.

  • Controls (Critical for Trustworthiness):

    • Negative Control (Spontaneous Reactivation): Inhibited enzyme incubated with buffer only (no oxime). This measures the rate of spontaneous hydrolysis of the OP-enzyme bond.

    • Positive Control (100% Activity): Uninhibited enzyme with substrate and DTNB. This defines the maximum possible enzyme activity.

    • Blank: All reagents except the enzyme. This corrects for any non-enzymatic hydrolysis of the substrate.

  • Calculation:

    • Reactivation (%) = [(Rate of reactivated sample - Rate of negative control) / (Rate of positive control - Rate of blank)] x 100.

Assay_Workflow cluster_controls Essential Controls start Prepare Reagents (AChE, OP, Oxime, DTNB) inhibit Inhibit AChE with Organophosphate start->inhibit reactivate Add this compound Incubate (Time Course) inhibit->reactivate measure Add Substrate (ATCh) & Ellman's Reagent (DTNB) reactivate->measure read Measure Absorbance (412 nm) measure->read calculate Calculate % Reactivation vs Controls read->calculate end_node Results calculate->end_node control1 Positive Control (100% AChE Activity) control1->calculate control2 Negative Control (Spontaneous Reactivation) control2->calculate

Figure 3: Workflow for an in vitro AChE reactivation assay.

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

  • Hazards: The compound is classified as harmful if swallowed or inhaled, and causes skin, eye, and respiratory tract irritation.[5][6][7] The toxicological properties have not been fully investigated.[7]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes chemical safety goggles, appropriate protective gloves, and a lab coat.[7][9] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[4][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][7][9]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical aid.[7]

Conclusion

This compound (CAS 696-54-8) is far more than a simple heterocyclic compound. It is a cornerstone molecule in the field of toxicology and drug development, providing the essential chemical scaffold for life-saving acetylcholinesterase reactivators. Its well-defined physicochemical properties, straightforward synthesis, and clear mechanism of action make it an invaluable tool for researchers developing new antidotes for organophosphate poisoning and for scientists exploring the principles of nucleophilic catalysis and enzyme kinetics. Proper understanding and handling of this compound are essential for leveraging its full scientific potential safely and effectively.

References

  • Pipzine Chemicals. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link].

  • Shih, T. M., et al. (n.d.). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. PubMed. Retrieved from [Link].

  • Radić, Z., et al. (2003). Cholinesterase reactivation in vivo with a novel bis-oxime optimized by computer-aided design. Mayo Clinic Proceedings.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxaldehyde, oxime (CAS 696-54-8). Retrieved from [Link].

  • Marek, J., et al. (2015). Synthesis and disinfection effect of the pyridine-4-aldoxime based salts. PubMed. Retrieved from [Link].

  • Kuca, K., et al. (2004). Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes. Neurotoxicology Research.
  • Autechem. (n.d.). China Manufacturer Supply High Quality this compound CAS 696-54-8.
  • Green, A. L., & Smith, H. J. (1958). The reactivation of cholinesterase inhibited with organophosphorus compounds. 2. Reactivation by pyridinealdoxime methiodides. Biochemical Journal.
  • Washington State University. (n.d.).
  • Marek, J., et al. (2015). Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts.
  • Green, A. L., & Smith, H. J. (1958). The reactivation of cholinesterase inhibited with organophosphorus compounds. 2. Reactivation by pyridinealdoxime methiodides. PMC. Retrieved from [Link].

  • NIST. (n.d.). 4-Pyridinecarboxaldehyde, oxime. NIST Chemistry WebBook. Retrieved from [Link].

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde.
  • ResearchGate. (n.d.). ¹H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime.
  • Taylor & Francis Online. (n.d.). Synthesis, Spectroscopic, and Structural Properties of Organogermanyl(IV) Complexes of Pyridine Oximes.
  • NIST. (n.d.). 4-Pyridinecarboxaldehyde. NIST Chemistry WebBook.

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Physical and chemical properties of 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Pyridinealdoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-PA), a heterocyclic organic compound, holds significant importance primarily as a foundational chemical scaffold for the development of acetylcholinesterase (AChE) reactivators. These reactivators are critical antidotes for poisoning by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1] This guide provides a comprehensive overview of the essential physical, chemical, and spectral properties of this compound. It details its synthesis, chemical reactivity, and mechanism of action as an AChE reactivator. Furthermore, this document includes detailed experimental protocols for its synthesis and for evaluating its biological activity, alongside crucial safety and handling information, to support its application in research and drug development.

Chemical Identity and Structure

This compound is an organic compound featuring a pyridine ring substituted at the fourth position with an aldoxime functional group.[2] This structure is fundamental to its chemical behavior and biological activity.

  • IUPAC Name : (NZ)-N-(pyridin-4-ylmethylidene)hydroxylamine[3]

  • CAS Number : 696-54-8[4]

  • Molecular Formula : C₆H₆N₂O[3]

  • Molecular Weight : 122.12 g/mol [3]

  • Canonical SMILES : C1=CN=CC=C1C=NO[3]

  • InChI Key : OFYLBLSSPQTTHT-YVMONPNESA-N[3]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. It typically appears as a white to off-white or light yellow crystalline powder.[2][5][6]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance White to off-white crystalline powder[5][6]
Melting Point 131-133 °C / 158-160 °C[5][7][8]
Boiling Point 227.52 °C (estimate)[7][9]
Density ~1.24 g/cm³ (estimate)[5][7]
Water Solubility 10 g/L at 20 °C[6][7]
Solubility (Organic) Soluble in ethanol and methanol[5]
pKa pK₁: 4.73 (pyridinium ion), pK₂: 10.03 (oxime)[6][7]
Flash Point >110 °C[7][10]
pH 6.3 (10g/L solution in H₂O at 20 °C)[6][7]

Note: Variations in reported melting points may be due to different isomeric forms or purity levels.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

  • ¹H NMR : The proton NMR spectrum is characterized by signals corresponding to the protons on the pyridine ring and the oxime group. Aromatic protons typically appear in the δ 7.5-8.8 ppm range, while the oxime proton (N-OH) signal is found further downfield, often above δ 12 ppm. The aldehydic proton of the oxime group (CH=N) appears around δ 8.4 ppm.[11]

  • ¹³C NMR : The carbon spectrum will show distinct signals for the carbons of the pyridine ring and the oxime functional group.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. A strong band corresponding to the C=N stretch of the oxime is typically observed. The O-H stretching vibration of the hydroxyl group appears as a broad band, and vibrations associated with the pyridine ring are also present.[12]

  • UV-Vis Spectroscopy : Due to the conjugated system of the pyridine ring and the aldoxime group, this compound exhibits absorption in the UV region, which can be utilized for quantitative analysis.[12]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its key functional groups: the pyridine ring and the nucleophilic oxime.

  • Nucleophilicity : The oxygen atom of the oxime group is a potent nucleophile, a feature central to its primary biological function.[3][13] This allows it to attack electrophilic centers, most notably the phosphorus atom in organophosphate-inhibited AChE.

  • Acidity and Basicity (pKa) : this compound has two ionizable groups. The pyridine nitrogen is weakly basic and can be protonated (pK₁ ≈ 4.73).[6][7] The oxime hydroxyl group is weakly acidic (pK₂ ≈ 10.03), and its deprotonation to the oximate anion significantly enhances its nucleophilicity.[6][7] The compound's charge and reactivity are therefore highly pH-dependent.[2]

  • Coordination Chemistry : The oxime group and the pyridine nitrogen are excellent ligands for metal ions. This compound can form stable coordination complexes with various transition metals, such as copper, nickel, and zinc, making it a useful building block in materials science and coordination chemistry.[1][3]

  • Synthetic Intermediate : It serves as a versatile intermediate in organic synthesis. It can participate in reactions to create more complex molecules, including other potential AChE reactivators and novel heterocyclic compounds.[5][14][15]

Core Application: Acetylcholinesterase (AChE) Reactivation

The most significant application of this compound is as a parent structure for antidotes against organophosphate (OP) poisoning.[1] OPs, found in nerve agents (e.g., Sarin, VX) and pesticides, exert their toxicity by covalently binding to a serine residue in the active site of AChE, rendering the enzyme inactive.[16][17] This leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis.

The mechanism of reactivation involves a nucleophilic attack by the deprotonated oximate form of the aldoxime on the phosphorus atom of the OP-AChE conjugate. This displaces the phosphoryl group from the serine residue, regenerating the active enzyme and forming a stable oxime-phosphonate complex that is subsequently eliminated.[3][13]

AChE_Reactivation_Mechanism AChE_Inhibited Inhibited AChE (Serine-OP Complex) TransitionState Pentavalent Phosphorus Transition State AChE_Inhibited->TransitionState Nucleophilic Attack Oxime This compound (Nucleophile) Oxime->TransitionState AChE_Active Active AChE (Regenerated) TransitionState->AChE_Active Enzyme Release Oxime_OP Oxime-Phosphonate Complex (Excreted) TransitionState->Oxime_OP Complex Formation

Caption: Mechanism of AChE reactivation by this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via the reaction of 4-pyridinecarboxaldehyde with hydroxylamine.[5][6]

Materials:

  • 4-Pyridinecarboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Ethanol or Methanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer and heat source

  • Filtration apparatus

Procedure:

  • Prepare Hydroxylamine Solution: In a beaker, dissolve an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium carbonate in a minimal amount of water. This liberates the free hydroxylamine base.

  • Prepare Aldehyde Solution: In a round-bottom flask, dissolve 1.0 equivalent of 4-pyridinecarboxaldehyde in a suitable solvent like ethanol.

  • Reaction: Slowly add the aqueous hydroxylamine solution to the stirred solution of 4-pyridinecarboxaldehyde at room temperature.

  • Heating: Attach a condenser to the flask and heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often crystallize out of the solution. Cooling further in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the crystals with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

  • Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the product using melting point analysis and spectroscopic methods (NMR, IR).

In Vitro Assay for AChE Reactivation (Ellman's Method Adaptation)

This protocol outlines a method to evaluate the ability of this compound to reactivate OP-inhibited AChE, based on the widely used Ellman's assay.[18]

Principle: AChE activity is measured by monitoring the production of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm.

Materials:

  • Source of Acetylcholinesterase (e.g., from human red blood cells)

  • Organophosphate inhibitor (e.g., paraoxon)

  • This compound

  • Acetylthiocholine (ATCh) as substrate

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate and plate reader

Procedure:

  • Enzyme Inhibition: Incubate a solution of AChE in phosphate buffer with a specific concentration of the organophosphate inhibitor for a set period (e.g., 30 minutes) to achieve significant (>95%) inhibition.

  • Reactivation Step: Add a solution of this compound (at various concentrations) to the inhibited enzyme mixture. Incubate for a defined time (e.g., 10-30 minutes) to allow for reactivation.

  • Activity Measurement:

    • To each well of a 96-well plate, add the reactivated enzyme solution.

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is directly proportional to the AChE activity.

  • Controls: Run parallel experiments including:

    • Uninhibited AChE (for 100% activity reference).

    • Inhibited AChE without reactivator (for 0% reactivation reference).

    • Spontaneous hydrolysis of the substrate (no enzyme).

  • Analysis: Calculate the percentage of reactivation for each concentration of this compound by comparing the reaction rate to that of the uninhibited and inhibited controls.

Safety and Handling

This compound is a chemical that must be handled with appropriate care.

  • Hazards: It is harmful if swallowed or inhaled.[4][6] It can cause skin and serious eye irritation and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[10][19]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[10] Minimize dust generation and accumulation.[10] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6][10]

Conclusion

This compound is a compound of immense value in medicinal chemistry and toxicology. Its well-defined physicochemical properties, combined with the potent nucleophilicity of its oxime group, make it the cornerstone for developing life-saving antidotes for organophosphate poisoning. A thorough understanding of its synthesis, reactivity, and biological mechanism of action, as detailed in this guide, is essential for researchers and scientists working to create more effective and broad-spectrum countermeasures against chemical threats.

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4-Pyridinealdoxime: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridinealdoxime, a seemingly unassuming molecule, stands as a reagent of significant versatility and utility in the realm of organic synthesis. While widely recognized for its critical role in medicinal chemistry as a precursor to acetylcholinesterase (AChE) reactivators—antidotes for organophosphate poisoning—its application portfolio extends far beyond this singular, albeit vital, function. This technical guide provides a comprehensive exploration of this compound, delving into its fundamental chemical properties, synthesis, and diverse applications as a nucleophile, a building block for heterocyclic systems, and a ligand in transition metal catalysis. By synthesizing technical data with mechanistic insights, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's potential as a valuable tool in their synthetic endeavors.

Introduction: Unveiling the Potential of this compound

This compound, also known as isonicotinaldehyde oxime, is an organic compound featuring a pyridine ring substituted at the 4-position with an aldoxime functional group.[1][2] This unique structural combination imparts a rich and varied chemical reactivity, making it a valuable asset in the synthetic chemist's toolbox. The pyridine nitrogen provides a basic site and a point for quaternization, while the oxime moiety offers nucleophilic character and the potential for a variety of chemical transformations.[1] This guide will navigate through the key aspects of this compound, from its fundamental properties to its sophisticated applications in constructing complex molecular architectures.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is paramount for its effective utilization. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 696-54-8[3]
Molecular Formula C₆H₆N₂O[1]
Molecular Weight 122.12 g/mol [4]
Appearance White to off-white crystalline powder[1]
Melting Point 131-133 °C[5]
Solubility Sparingly soluble in water; soluble in ethanol and methanol.[1]
pKa ~8.0[1]

The synthesis of this compound is a straightforward and well-established process, typically achieved through the condensation reaction of 4-pyridinecarboxaldehyde with hydroxylamine or its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate.[1][3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Pyridinecarboxaldehyde

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-pyridinecarboxaldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

  • Slowly add the hydroxylamine solution to the stirred solution of 4-pyridinecarboxaldehyde at room temperature.

  • The reaction mixture is then gently refluxed for a specified period, typically 1-2 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound as a white crystalline solid.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of both its pyridine ring and its aldoxime functional group.

Nucleophilic Reactivity and Synthesis of Bioactive Molecules

The nitrogen atom of the pyridine ring and the oxygen atom of the oxime group are both nucleophilic centers. The pyridine nitrogen readily undergoes quaternization when treated with alkyl halides. This reaction is fundamental to the synthesis of a wide range of biologically active compounds.

A significant application in this area is the synthesis of quaternary ammonium salts (QAS) with antimicrobial properties. By reacting this compound with various long-chain alkyl bromides, a series of pyridinium-4-aldoxime salts have been synthesized and shown to exhibit antibacterial and antifungal activity.[6][7] The length of the alkyl chain plays a crucial role in the antimicrobial efficacy of these compounds.[6]

Representative Reaction Scheme: Synthesis of Quaternary Pyridinium-4-aldoxime Salts

G reagent1 This compound conditions Solvent (e.g., Acetonitrile) Reflux reagent1->conditions reagent2 R-Br (Alkyl Bromide) reagent2->conditions product Quaternary Pyridinium-4-aldoxime Salt conditions->product Quaternization

Caption: General scheme for the synthesis of antimicrobial quaternary pyridinium-4-aldoxime salts.

Precursor to Acetylcholinesterase (AChE) Reactivators

The most prominent application of this compound is in the synthesis of antidotes for organophosphate poisoning.[2] Organophosphates, found in pesticides and nerve agents, inhibit the enzyme acetylcholinesterase (AChE) by phosphorylating a serine residue in its active site.[2] The accumulation of acetylcholine leads to a cholinergic crisis, which can be fatal.

This compound serves as a key building block for the synthesis of various oxime-based AChE reactivators, such as pralidoxime (2-PAM) and obidoxime, although it is the 2- and 4-isomers that are most commonly employed in the final drug structures.[8] The quaternized nitrogen of the pyridine ring in these reactivators helps to anchor the molecule within the active site of the inhibited enzyme, positioning the nucleophilic oximate anion to attack the phosphorus atom of the organophosphate group. This regenerates the active enzyme.[2]

Diagram: Mechanism of Acetylcholinesterase Reactivation

G cluster_0 Inhibited Enzyme cluster_1 Reactivation AChE AChE-Ser-O-P(O)(OR)₂ (Inhibited) TransitionState [Transition State] AChE->TransitionState Nucleophilic Attack Reactivator This compound Derivative (Oximate form) Reactivator->TransitionState ReactivatedAChE AChE-Ser-OH (Active) TransitionState->ReactivatedAChE OximePhosphate Oxime-P(O)(OR)₂ TransitionState->OximePhosphate

Caption: Simplified mechanism of acetylcholinesterase reactivation by a this compound-based reactivator.

Ligand in Coordination Chemistry and Catalysis

The pyridine nitrogen and the oxime group of this compound can both coordinate to metal ions, making it an effective chelating agent.[3][9] This property is utilized in analytical chemistry for the detection of trace heavy metals.[9]

Furthermore, transition metal complexes of pyridine-containing ligands are widely used as catalysts in organic synthesis.[10] While specific catalytic applications of this compound complexes are not as extensively documented as those of other pyridine derivatives, its ability to form stable complexes suggests potential in areas such as oxidation, reduction, and cross-coupling reactions. The electronic properties of the pyridine ring can be tuned by the aldoxime substituent, which in turn can influence the catalytic activity of the metal center.

Building Block for Heterocyclic Synthesis

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds.[9] The oxime functionality can be transformed into other functional groups, such as nitriles or amides, under appropriate conditions. For instance, dehydration of aldoximes is a common method for the synthesis of nitriles.[11][12] These transformations open up avenues for the synthesis of a wide range of pyridine-containing heterocycles with potential biological activities.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It may cause eye, skin, and respiratory tract irritation.[3] It is crucial to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]

Conclusion

This compound is a reagent of considerable value in organic synthesis, with applications that are both established and emerging. Its role as a cornerstone in the development of life-saving antidotes for organophosphate poisoning is undisputed. Beyond this, its utility as a precursor for antimicrobial agents, a versatile chelating ligand, and a building block for diverse heterocyclic systems underscores its importance for researchers in academia and industry. A comprehensive understanding of its reactivity and synthetic potential, as outlined in this guide, will undoubtedly spur further innovation and the development of novel molecules for a wide range of applications, from drug discovery to materials science.

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Spectroscopic Characterization of 4-Pyridinealdoxime: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Pyridinealdoxime, also known as isonicotinaldehyde oxime, is a significant organic compound featuring a pyridine ring substituted at the 4-position with an aldoxime functional group.[1][2] Its chemical formula is C₆H₆N₂O, and it has a molecular weight of 122.12 g/mol .[2] This compound serves as a crucial intermediate in the synthesis of various organic molecules and is notably used as a reactivator for acetylcholinesterase inhibited by organophosphates, highlighting its importance in the development of antidotes for nerve agent poisoning.[1]

The unambiguous identification and structural confirmation of this compound are paramount for its application in research and drug development. Spectroscopic techniques provide the necessary tools for this characterization. This in-depth technical guide offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing researchers, scientists, and drug development professionals with a core understanding of its spectral properties.

Molecular Structure and Isomerism

This compound can exist as two geometric isomers, syn and anti, arising from the orientation of the hydroxyl group relative to the imine hydrogen. The syn isomer is generally the more stable and predominant form. The structural analysis presented in this guide pertains to the common isomeric form of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve this compound in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer Set_Params Set Acquisition Parameters Spectrometer->Set_Params Acquire Acquire FID Set_Params->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Spectrum Final NMR Spectrum Phase->Spectrum

Caption: Experimental workflow for NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their connectivity.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Solvent
~12.45Singlet1HN-OH DMSO-d₆
~8.83Doublet2HH -2, H -6DMSO-d₆
~8.40Singlet1HCH =NDMSO-d₆
~7.75Doublet2HH -3, H -5DMSO-d₆
~12.0Broad Singlet1HN-OH CDCl₃
~8.65Doublet2HH -2, H -6CDCl₃
~8.15Singlet1HCH =NCDCl₃
~7.55Doublet2HH -3, H -5CDCl₃

Data sourced from ChemicalBook. [4]

Interpretation of the ¹H NMR Spectrum:

  • N-OH Proton: The downfield signal at approximately 12.45 ppm (in DMSO-d₆) or 12.0 ppm (in CDCl₃) corresponds to the acidic proton of the oxime hydroxyl group. Its broadness can be attributed to hydrogen bonding and exchange with residual water in the solvent.

  • Pyridine Protons: The pyridine ring exhibits an AA'BB' spin system. The protons at positions 2 and 6 (ortho to the nitrogen) are deshielded due to the electron-withdrawing effect of the nitrogen atom and appear as a doublet around 8.83 ppm (DMSO-d₆) or 8.65 ppm (CDCl₃). The protons at positions 3 and 5 (meta to the nitrogen) are less deshielded and resonate as a doublet at approximately 7.75 ppm (DMSO-d₆) or 7.55 ppm (CDCl₃).

  • Aldoxime Proton: The singlet at around 8.40 ppm (DMSO-d₆) or 8.15 ppm (CDCl₃) is assigned to the proton attached to the imine carbon (CH=N).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~150.5C -2, C -6
~148.0C =N
~140.0C -4
~121.0C -3, C -5

Interpretation of the ¹³C NMR Spectrum:

  • Pyridine Carbons: The carbon atoms at positions 2 and 6 are equivalent and appear at approximately 150.5 ppm. The carbon atom at the 4-position, attached to the aldoxime group, resonates around 140.0 ppm. The equivalent carbons at positions 3 and 5 are observed at approximately 121.0 ppm.

  • Aldoxime Carbon: The carbon of the imine group (C=N) is found at around 148.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: FT-IR of a Solid Sample

For a solid sample like this compound, the KBr pellet method is commonly employed:

  • Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum: Obtain a background spectrum of a blank KBr pellet to account for any atmospheric and instrumental variations.

  • Sample Spectrum: Place the sample pellet in the spectrometer and acquire the IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Sample with KBr Press Press into a Pellet Grind->Press Background Acquire Background Spectrum Press->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Ratio Ratio Sample to Background Sample_Spec->Ratio Final_Spectrum Final IR Spectrum Ratio->Final_Spectrum

Caption: Experimental workflow for FT-IR spectroscopy (KBr pellet method).

IR Spectral Data
Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group
3500-3200Strong, BroadO-H stretchOxime
3100-3000MediumC-H stretchAromatic (Pyridine)
1680-1640MediumC=N stretchOxime
1600-1475Medium-WeakC=C and C=N stretchAromatic (Pyridine Ring)
1300-1000StrongC-O stretchOxime
900-690StrongC-H bend (out-of-plane)Aromatic (Pyridine)

Interpretation of the IR Spectrum:

  • O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, with the broadening due to hydrogen bonding.

  • Aromatic C-H Stretch: The absorption in the 3100-3000 cm⁻¹ range is indicative of the C-H stretching vibrations of the pyridine ring.

  • C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the oxime group typically appears in the 1680-1640 cm⁻¹ region.

  • Aromatic Ring Vibrations: The absorptions between 1600 cm⁻¹ and 1475 cm⁻¹ are due to the C=C and C=N stretching vibrations within the aromatic pyridine ring.

  • C-O Stretch: A strong band in the 1300-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the oxime.

  • Out-of-Plane C-H Bending: The strong absorptions in the 900-690 cm⁻¹ range are characteristic of the out-of-plane C-H bending vibrations of the substituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).[5]

  • Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation, breaking into smaller charged fragments and neutral species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Output Introduce Introduce Sample (Vaporized) Ionize Electron Ionization (70 eV) Introduce->Ionize Fragment Fragmentation of Molecular Ion Ionize->Fragment Analyze Mass Analyzer (Separation by m/z) Fragment->Analyze Detect Ion Detection Analyze->Detect Mass_Spectrum Mass Spectrum (Abundance vs. m/z) Detect->Mass_Spectrum

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-Pyridinealdoxime, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthesis, single-crystal growth, and definitive structural elucidation of both the syn and anti isomers by single-crystal X-ray diffraction. A thorough examination of the molecular geometry, intermolecular interactions, and supramolecular architecture is presented, offering valuable insights for researchers, scientists, and professionals in drug development. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, also known as 4-pyridinecarboxaldehyde oxime, is a versatile organic compound that plays a crucial role as a building block in the synthesis of various pharmaceutical agents and functional materials.[1] Its structural motif, featuring a pyridine ring and an aldoxime functional group, allows for a range of chemical modifications and makes it an important intermediate in the development of reactivators for acetylcholinesterase inhibited by organophosphates.[2] The ability of the oxime group and the pyridine nitrogen to participate in hydrogen bonding and coordination complexes underpins its utility in crystal engineering and the design of novel supramolecular assemblies.

A precise understanding of the three-dimensional structure of this compound is paramount for predicting its chemical behavior, designing derivatives with enhanced properties, and controlling its solid-state packing. This guide focuses on the detailed analysis of the crystal structures of the two geometric isomers of this compound: syn-4-Pyridinealdoxime and anti-4-Pyridinealdoxime.

Methodology: From Synthesis to Structural Determination

The successful analysis of a crystal structure is predicated on a robust and reproducible experimental workflow. This section outlines the key methodologies for the synthesis, purification, single-crystal growth, and X-ray diffraction analysis of this compound.

Synthesis and Purification of this compound

The synthesis of this compound is achieved through the condensation reaction of 4-pyridinecarboxaldehyde with hydroxylamine. This established method provides a high yield of the desired product.

Experimental Protocol:

  • Preparation of Hydroxylamine Solution: A solution of hydroxylamine hydrochloride in water is carefully neutralized by the dropwise addition of an aqueous solution of sodium hydroxide. This in-situ formation of free hydroxylamine is crucial for the subsequent reaction.

  • Reaction with Aldehyde: To the freshly prepared hydroxylamine solution, a solution of 4-pyridinecarboxaldehyde in a suitable solvent, such as ethanol, is added. The reaction mixture is then stirred at room temperature.

  • Precipitation and Isolation: The product, this compound, precipitates out of the solution as a crystalline solid. The solid is collected by vacuum filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield a white to light yellow crystalline powder.[3]

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis of this compound Reagents 4-Pyridinecarboxaldehyde Hydroxylamine HCl NaOH Reaction Condensation Reaction in Aqueous Ethanol Reagents->Reaction Mixing Precipitation Product Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Single-Crystal Growth

The acquisition of high-quality single crystals is the most critical step for successful X-ray diffraction analysis. For both isomers of this compound, single crystals suitable for X-ray analysis were grown using the slow evaporation method.

Experimental Protocol:

  • Solvent Selection: A saturated solution of purified this compound is prepared at room temperature in a suitable solvent. For the syn isomer, water is an effective solvent, while for the anti isomer, an ethanolic solution is used.[4][5]

  • Slow Evaporation: The saturated solution is placed in a loosely covered container to allow for the slow evaporation of the solvent over several days.

  • Crystal Harvesting: As the solvent evaporates, single crystals of sufficient size and quality will form. These are carefully harvested for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using a four-circle single-crystal X-ray diffractometer.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal of either the syn or anti isomer was mounted on a goniometer head.

  • Data Collection: The crystal was subjected to a monochromatic X-ray beam (Mo Kα radiation, λ = 0.7107 Å), and diffraction data were collected at room temperature. A series of diffraction frames were recorded as the crystal was rotated.[5]

  • Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares procedures.[4][5]

Results and Discussion: The Crystal Structures of syn- and anti-4-Pyridinealdoxime

The X-ray diffraction analysis revealed that the syn and anti isomers of this compound crystallize in different crystal systems, leading to distinct packing arrangements and intermolecular interactions.

Crystallographic Data Summary

The key crystallographic data for both isomers are summarized in the table below for direct comparison.

Parametersyn-4-Pyridinealdoxime[5]anti-4-Pyridinealdoxime[4]
Chemical Formula C₆H₆N₂OC₆H₆N₂O
Formula Weight 122.13 g/mol 122.13 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/n
a (Å) 15.750(2)9.080(1)
b (Å) 7.434(1)5.4366(4)
c (Å) 5.406(1)12.108(1)
α (°) 9090
β (°) 9090.00(1)
γ (°) 9090
Volume (ų) 632.9(2)597.7(1)
Z 44
Calculated Density (g/cm³) 1.2811.357
R-factor 0.0660.052
Molecular Structure and Conformation

In both isomers, the pyridine ring is essentially planar. The oxime group, however, exhibits a slight twist relative to the plane of the pyridine ring. For the syn isomer, this twist angle is 13.7°, while for the anti isomer, it is a smaller 7.7°.[4][5] This difference in torsion is likely due to the varied steric interactions in the two configurations. The bond lengths within the oxime moiety (C=N and N-O) are consistent with typical values for aldoximes.[4][5]

Supramolecular Architecture and Intermolecular Interactions

The packing of molecules in the crystalline state is governed by a network of intermolecular interactions, primarily hydrogen bonds.

Diagram of Intermolecular Hydrogen Bonding:

G cluster_interactions Dominant Hydrogen Bonding Motifs node1 syn-4-Pyridinealdoxime O-H···N(pyridine) node3 Infinite Chain Formation node1->node3 results in node2 anti-4-Pyridinealdoxime O-H···N(pyridine) node2->node3 also results in

Caption: Hydrogen bonding patterns in syn- and anti-4-Pyridinealdoxime.

In both the syn and anti isomers, the dominant intermolecular interaction is a single hydrogen bond that connects adjacent molecules into infinite chains.[4][5] This hydrogen bond forms between the hydroxyl group of the oxime (the donor) and the nitrogen atom of the pyridine ring of a neighboring molecule (the acceptor).

  • In syn-4-Pyridinealdoxime: The O-H···N hydrogen bond has a donor-acceptor distance of 2.720 Å.[6]

  • In anti-4-Pyridinealdoxime: A similar O-H···N hydrogen bonding motif is observed, leading to the formation of infinite chains.[4]

This consistent formation of one-dimensional chains through a robust hydrogen bonding interaction highlights a key feature of the supramolecular chemistry of this compound. The different packing efficiencies of these chains, dictated by the isomeric form, account for the observed differences in crystal system and density.

Conclusion

The crystal structures of both syn- and anti-4-Pyridinealdoxime have been unambiguously determined through single-crystal X-ray diffraction. This guide has detailed the necessary experimental protocols for synthesis, crystallization, and structural analysis. The crystallographic data reveals that while both isomers exhibit a planar pyridine ring with a slightly twisted oxime group, they crystallize in different space groups with distinct unit cell parameters. The dominant supramolecular feature in both structures is the formation of infinite one-dimensional chains via O-H···N(pyridine) hydrogen bonds. These detailed structural insights are invaluable for the rational design of new pharmaceutical agents and functional materials based on the this compound scaffold.

References

  • Martínez-Ripoll, M., & Lorenz, H. P. (1976). Structural studies of pyridine oximes. II. The crystal and molecular structure of anti-4-pyridinecarboxaldehyde oxime. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(8), 2325-2328. [Link]

  • Martínez-Ripoll, M., & Lorenz, H. P. (1976). Structural studies of pyridine oximes. I. The crystal and molecular structure of syn-pyridinecarboxaldehyde oxime. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(8), 2322-2325. [Link]

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A Technical Guide to the Mechanism of 4-Pyridinealdoxime as an Acetylcholinesterase Reactivator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organophosphate (OP) compounds, utilized as pesticides and weaponized as nerve agents, pose a significant global health threat, responsible for an estimated 200,000 deaths annually.[1] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme for nerve function.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms like seizures, respiratory failure, and ultimately, death.[4][5][6] The primary post-exposure treatment involves the administration of an AChE reactivator, with 4-Pyridinealdoxime (4-PAM), also known as Pralidoxime, being a cornerstone of this therapy.[7][8] This guide provides an in-depth examination of the molecular mechanism by which 4-PAM restores AChE function, discusses the kinetic principles governing its efficacy, and details the experimental methodologies used to validate its action.

The Challenge: Organophosphate-Induced Acetylcholinesterase Inhibition

The physiological role of AChE is to hydrolyze acetylcholine (ACh) in synaptic clefts and neuromuscular junctions, terminating the nerve signal.[9] Organophosphates disrupt this process by acting as potent inhibitors of AChE.

The Molecular Hijacking of AChE

The active site of AChE contains a catalytic triad, with a critical serine residue.[9] During normal function, this serine's hydroxyl group attacks the acetyl group of acetylcholine. Organophosphates, such as the nerve agent sarin, mimic this substrate. The phosphorus atom of the OP is attacked by the serine hydroxyl group, leading to the formation of a stable, covalent phosphoserine bond.[10][11] This process, known as phosphorylation, effectively inactivates the enzyme.[9]

With AChE inhibited, acetylcholine accumulates unabated in the synapse, leading to hyperstimulation of muscarinic and nicotinic receptors.[6][12] This causes the severe clinical toxidrome known as a "cholinergic crisis," which, if untreated, is fatal due to respiratory muscle paralysis.[10]

AChE_Inhibition cluster_products Products AChE Active AChE Ser-OH Inhibited_AChE Inhibited AChE Ser-O-P=O AChE:ser->Inhibited_AChE:ser Covalent Bonding OP Organophosphate (OP) P=O OP->AChE:ser Nucleophilic Attack

Figure 1: Simplified schematic of Acetylcholinesterase (AChE) inhibition by an organophosphate (OP).

The Concept of "Aging"

The phosphorylated AChE conjugate is not indefinitely susceptible to reactivation. It can undergo a time-dependent chemical modification known as "aging."[7][13] This process typically involves the dealkylation of the phosphorus group, which strengthens the bond to the serine residue.[14] Once aged, the inhibited enzyme is resistant to reactivation by current oxime antidotes, highlighting the critical importance of administering reactivators promptly after exposure.[13][14][15]

The Solution: this compound (Pralidoxime)

4-PAM (Pralidoxime) is a quaternary pyridinium oxime, a class of compounds designed specifically to reactivate phosphorylated AChE.[7][10] Its structure is key to its function. The positively charged quaternary nitrogen helps to orient the molecule within the AChE active site, while the oxime group (-C=N-OH) acts as a potent nucleophile.[7][13]

The Mechanism of Reactivation

The core of 4-PAM's action is a nucleophilic attack on the phosphorus atom of the organophosphate that is covalently bound to the AChE's serine residue.[14][16][17]

  • Binding: 4-PAM binds to the anionic site of the inhibited AChE, positioning its oxime group in close proximity to the phosphorylated serine.[7][13]

  • Nucleophilic Attack: The deprotonated oxime group, a highly potent nucleophile, attacks the electrophilic phosphorus atom of the OP.[14]

  • Bond Cleavage: This attack cleaves the phosphoserine bond, liberating the AChE enzyme and restoring its catalytic function.[15]

  • Release: The resulting phosphonylated oxime is then released from the active site, leaving the enzyme fully functional.[7][13]

The entire process effectively transfers the organophosphate from the enzyme to the oxime.

Reactivation_Mechanism cluster_reactants Reactants cluster_products Products Inhibited_AChE Inhibited AChE Ser-O-P=O Transition Transition State Inhibited_AChE->Transition Nucleophilic Attack by Oxime PAM 4-PAM C=N-OH PAM:oxime->Inhibited_AChE Binding Regenerated_AChE Regenerated AChE Ser-OH Transition->Regenerated_AChE Enzyme Release Phosphorylated_Oxime Phosphorylated Oxime O=P-O-N=C Transition->Phosphorylated_Oxime Product Formation

Figure 3: Experimental workflow for an in vitro AChE reactivation assay.

Kinetic Analysis of Reactivator Potency

To rigorously compare different reactivators, researchers determine key kinetic constants. This provides a more nuanced understanding of efficacy beyond a simple percentage of reactivation.

Kinetic Constant Description Significance for Drug Development
KD Dissociation ConstantRepresents the affinity of the oxime for the phosphorylated AChE. A lower KD indicates tighter binding. [18]
kr (or k3) Reactivation Rate ConstantThe intrinsic rate at which the oxime cleaves the OP-enzyme bond once bound. A higher kr indicates a faster chemical reaction. [18]
kr/KD Overall Reactivator EfficiencyThis ratio is a measure of the overall potency of the reactivator, accounting for both binding affinity and chemical reactivity. It is the most critical parameter for comparing different oximes. [18]

Table 1: Key Kinetic Constants for Evaluating AChE Reactivators

These constants are determined by measuring reactivation rates at multiple oxime concentrations and fitting the data to the Michaelis-Menten model for reactivation kinetics. [19][20]

Concluding Remarks for the Research Professional

While 4-PAM is a vital tool in the clinical management of OP poisoning, it is not a universal antidote. [21]Its efficacy varies depending on the specific organophosphate, and it is largely ineffective against aged enzyme. [21][20]Furthermore, its quaternary structure limits its ability to cross the blood-brain barrier, reducing its effectiveness against centrally-mediated toxic effects. [16][22] Current research focuses on developing novel oximes with a broader spectrum of activity, improved blood-brain barrier penetration, and higher reactivation efficiency. [22][23]The fundamental mechanistic principles and experimental protocols detailed in this guide serve as the foundation upon which these next-generation antidotes are designed and validated. A thorough understanding of the nucleophilic reactivation mechanism is paramount for any professional engaged in the development of countermeasures against organophosphate nerve agents and pesticides.

References

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An In-Depth Technical Guide to the Toxicological Profile of 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Pyridinealdoxime (4-PA), a pyridine aldoxime derivative, holds a significant position in the field of medicinal chemistry and toxicology. It is a crucial precursor in the synthesis of pyridinium oximes, a class of compounds developed as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus agents, such as nerve agents and pesticides.[1][2] This guide provides a comprehensive technical overview of the toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. The content herein synthesizes available data on its mechanism of action, acute toxicity, and potential for other toxicological effects, while also highlighting areas where data is currently limited.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for toxicological assessment.

PropertyValueSource
Chemical Formula C₆H₆N₂O[3]
Molecular Weight 122.12 g/mol [3]
Appearance White to off-white solid powder[1]
CAS Number 696-54-8[3]
Synonyms Isonicotinaldehyde oxime, 4-(Hydroxyiminomethyl)pyridine[3]

Mechanism of Action and Pharmacological Significance

The primary toxicological and pharmacological relevance of this compound stems from its role as a building block for quaternary pyridinium oxime AChE reactivators.[1] Organophosphorus compounds exert their toxicity by phosphorylating a serine residue in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis.[1]

The oxime group (-CH=N-OH) in derivatives of this compound can act as a nucleophile, attacking the phosphorus atom of the phosphorylated AChE. This process can regenerate the active enzyme, thereby restoring normal nerve function.[1]

Figure 1: Generalized mechanism of acetylcholinesterase reactivation by a quaternary pyridinium oxime.

Acute Toxicity Profile

Available data from GHS classifications and a limited number of in vivo studies provide an overview of the acute toxicity of this compound.[3]

GHS Hazard Classifications

Hazard StatementClassification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)
H315: Causes skin irritationSkin irritation (Category 2)
H319: Causes serious eye irritationEye irritation (Category 2)
H335: May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)

Source: Aggregated GHS information from ECHA C&L Inventory.[3]

In Vivo Studies

A study in guinea pigs investigated the effects of this compound (4-PA) administered intramuscularly at doses of 3.5, 7.0, or 14.0 mg/kg.[4] The results indicated that at these doses, 4-PA alone did not induce any observable toxic signs.[4] Furthermore, when administered as a post-treatment to nerve agent exposure (sarin, cyclosarin, or VX), 4-PA did not alter the toxicity of the nerve agents nor did it significantly affect acetylcholinesterase activity in the blood, brain, or peripheral tissues on its own.[4] This suggests a relatively low acute toxicity profile for 4-PA itself within this dose range and experimental model.

Local Tolerance: Dermal and Ocular Irritation

In line with its GHS classification, this compound is expected to be a skin and serious eye irritant.[3] Standardized protocols are employed to formally assess these endpoints.

Experimental Protocol: Acute Dermal Irritation (OECD 404)

The assessment of skin irritation potential is a critical step in the safety evaluation of any chemical intended for potential human contact. The OECD 404 guideline provides a robust framework for this purpose.[5][6]

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.[5]

  • Test Substance Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of shaved skin (approximately 6 cm²) on the back of the rabbit.[6]

  • Exposure: The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[6]

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[5]

  • Scoring: The reactions are scored using a standardized system (e.g., Draize scale), and a Primary Irritation Index is calculated.

Figure 2: Workflow for an acute dermal irritation study following OECD 404.
Experimental Protocol: Acute Eye Irritation (OECD 405)

Given its classification as a serious eye irritant, understanding the potential for ocular damage is paramount. The OECD 405 guideline details the procedure for this assessment.[7][8]

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are used.[8]

  • Test Substance Instillation: A single dose of 0.1 mL of a liquid or 0.1 g of a solid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[9]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[9]

  • Scoring: Ocular lesions are scored according to a standardized system to determine the overall irritation potential.

Skin Sensitization

The potential for a substance to induce an allergic skin reaction upon repeated contact is a key toxicological endpoint.

Experimental Protocol: Skin Sensitization - Guinea Pig Maximization Test (OECD 406)

The Guinea Pig Maximization Test (GPMT) is a widely accepted method for assessing the skin sensitization potential of a substance.[10][11]

Methodology:

  • Animal Model: Young adult guinea pigs are used.[12]

  • Induction Phase:

    • Day 0: Intradermal injections of the test substance with and without Freund's Complete Adjuvant (FCA) to enhance the immune response.[11]

    • Day 7: Topical application of the test substance to the same area.[11]

  • Challenge Phase:

    • Day 21: A topical challenge with the test substance is applied to a naive site.[11]

  • Evaluation: The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to a non-sensitized control group.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity: Data Gaps and a Surrogate Approach

A comprehensive search of publicly available literature did not yield specific studies on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound. In the absence of direct data, an examination of the toxicological profile of the parent compound, pyridine, can provide some context, although it must be emphasized that this is not a direct assessment of this compound's potential.

Pyridine Toxicological Summary:

  • Genotoxicity: In vitro genotoxicity assays for pyridine have generally yielded negative results.[13] An in vivo micronucleus test in mice administered pyridine by gavage was also negative.[14]

  • Carcinogenicity: The National Toxicology Program (NTP) conducted 2-year drinking water studies on pyridine in rats and mice.[15][16] In male F344/N rats, there was some evidence of carcinogenic activity based on increased incidences of renal tubule adenomas.[17] In male and female B6C3F1 mice, there was clear evidence of carcinogenic activity, demonstrated by increased incidences of hepatocellular neoplasms.[17] The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, "possibly carcinogenic to humans".[18]

  • Reproductive and Developmental Toxicity: There is a lack of comprehensive reproductive and developmental toxicity studies for pyridine.[13][14] One study on a pyridine derivative, 2,2'-dithiobis-pyridine, demonstrated reproductive toxicity in male guppies.[19]

Implications for this compound:

The data on pyridine suggests that the pyridine moiety is not strongly genotoxic. However, the carcinogenicity findings in rodents for pyridine warrant consideration in the overall hazard assessment of its derivatives. Dedicated studies on this compound are necessary to definitively characterize its potential for these long-term toxicities.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.[20][21]

Methodology:

  • Test System: Histidine-requiring mutant strains of Salmonella typhimurium are used.[21]

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction from rat liver).[21]

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertants compared to the control indicates a mutagenic potential.

Ames_Test_Workflow cluster_without_S9 Without Metabolic Activation cluster_with_S9 With Metabolic Activation A1 S. typhimurium strains (his-) C1 Incubate A1->C1 B1 4-PA B1->C1 D1 Plate on histidine-free medium C1->D1 E1 Count Revertant Colonies D1->E1 A2 S. typhimurium strains (his-) C2 Incubate A2->C2 B2 4-PA + S9 Mix B2->C2 D2 Plate on histidine-free medium C2->D2 E2 Count Revertant Colonies D2->E2

Figure 3: Conceptual workflow of the Ames test for this compound.

Pharmacokinetics (ADME)

There is a notable lack of specific pharmacokinetic data for this compound in the public domain. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is critical for assessing its potential systemic toxicity and for the development of its derivatives. In vivo animal models are essential for this purpose.[22]

Key Pharmacokinetic Parameters to Investigate:

  • Absorption: Bioavailability following oral, dermal, and inhalation routes.

  • Distribution: Extent of distribution into tissues, including potential for crossing the blood-brain barrier. Plasma protein binding is also a key parameter.[23]

  • Metabolism: Identification of major metabolic pathways and metabolites. In vitro studies using liver microsomes or hepatocytes can provide initial insights.

  • Excretion: Primary routes and rate of elimination from the body.

Conclusion

This compound is a compound of significant interest due to its role as a precursor to life-saving antidotes for organophosphate poisoning. Its acute toxicological profile suggests it is harmful if swallowed or inhaled and is an irritant to the skin and eyes. However, there are significant data gaps concerning its potential for repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. While the toxicological profile of its parent compound, pyridine, offers some context, it is not a substitute for direct testing. Further research, following established protocols such as those outlined in this guide, is essential to fully characterize the toxicological profile of this compound and to ensure its safe handling and use in the development of new and improved medical countermeasures.

References

  • National Toxicology Program. (2000). NTP Toxicology and Carcinogenesis Studies of Pyridine (CAS No. 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). National Toxicology Program technical report series, 470, 1–330. [Link]

  • National Toxicology Program. (2000). TR-470: Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). [Link]

  • China Manufacturer Supply High Quality this compound CAS 696-54-8 with best price Wholesale & Bulk. (n.d.). LookChem. [Link]

  • National Centre for Working Environment, Denmark. (2022). Pyridine. [Link]

  • Chen, N., et al. (2019). 2,2'-Dithiobis-pyridine induced reproductive toxicity in male guppy (Poecilia reticulata). Ecotoxicology and environmental safety, 169, 778–785. [Link]

  • National Toxicology Program. (2019). TR-580: Beta-Picoline (CASRN 108-99-6) in F344/N Rats and B6C3F1/N Mice (Drinking Water Studies). [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

  • OECD. (1992). Test No. 406: Skin Sensitisation. OECD Publishing. [Link]

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  • NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • NICNAS. (2015). Pyridine: Human health tier II assessment. [Link]

  • ChemView. (2013). Final Report. [Link]

  • ChemView. (2013). REPORT Eye Irritation to the Rabbit. [Link]

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  • OECD. (1992). OECD Test Guideline 406. [Link]

  • Altis Biosystems. (n.d.). OECD 404: Acute skin irritation. [Link]

  • National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). [Link]

  • ChemView. (2013). REPORT Skin Irritation to the Rabbit. [Link]

  • European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Memorandum Classification and categorization of skin sensitisers and grading of test reactions. [Link]

  • MB Research Laboratories. (n.d.). The Buehler Test (OECD TG 406, OSCPP 870.2600): A Classic In Vivo Approach to Skin Sensitization. [Link]

  • Daikin Chemicals. (2007). Acute dermal irritation in the rabbit. [Link]

  • Shih, T. M., Skovira, J. W., & McDonough, J. H. (2009). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Archives of toxicology, 83(12), 1083–1089. [Link]

  • Charles River Laboratories. (n.d.). Chromosome Aberration Test. [Link]

  • Science.gov. (n.d.). oral ld50 values. [Link]

  • Eurofins. (n.d.). Chromosome Aberration Test in vitro. [Link]

  • QPS. (n.d.). Plasma Protein Binding. [Link]

  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. [Link]

  • Daikin Chemicals. (2004). Acute Eye Irritation/Corrosion in Rabbit. [Link]

  • Park, H. S., et al. (2014). A 90-day study of subchronic oral toxicity of 20 nm, negatively charged zinc oxide nanoparticles in Sprague Dawley rats. International journal of nanomedicine, 9 Suppl 2, 171–181. [Link]

  • OECD. (2002). 404 | oecd guideline for the testing of chemicals. [Link]

  • Clare, G. (2012). The in vitro mammalian chromosome aberration test. Methods in molecular biology (Clifton, N.J.), 817, 69–91. [Link]

  • Singh, S., & Kumar, V. (2019). In Vivo Micronucleus Assay in Mouse Bone Marrow. Methods in molecular biology (Clifton, N.J.), 2031, 135–146. [Link]

  • Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • U.S. Food and Drug Administration. (2000). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. [Link]

  • Kasamoto, S., Masumori, S., & Hayashi, M. (2013). In vivo micronucleus assay in mouse bone marrow and peripheral blood. Methods in molecular biology (Clifton, N.J.), 1044, 179–189. [Link]

  • Kim, Y. B., et al. (2016). Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats. Toxicological research, 32(1), 61–68. [Link]

  • Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 38, 18. [Link]

  • Lovrić, J., et al. (2011). A conjugate of pyridine-4-aldoxime and atropine as a potential antidote against organophosphorus compounds poisoning. Acta biochimica Polonica, 58(2), 193–198. [Link]

  • Hernández-Hernández, A., et al. (2023). Developmental Toxicity Study of DL-4-Hydroxy-4-Phenylhexanamide (DL-HEPB) in Rats. Pharmaceuticals, 16(8), 1129. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135460230, this compound. [Link]

  • U.S. Environmental Protection Agency. (1988). 90-Day Subchronic Oral Toxicity in Rats Test Material: Pyridine. Volume 1. [Link]

  • Nepovimova, E., et al. (2018). Molecular modeling studies on the interactions of 7-methoxytacrine-4-pyridinealdoxime, 4-PA, 2-PAM, and obidoxime with VX-inhibited human acetylcholinesterase: a near attack conformation approach. Journal of molecular modeling, 24(12), 359. [Link]

  • Wikipedia. (n.d.). Plasma protein binding. [Link]

  • Hothorn, L. A. (2000). The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells. Mutation research, 455(1-2), 147–152. [Link]

  • ResearchGate. (n.d.). Batch predictions of Oral rat LD 50 values (mg/kg) by four different methods. [Link]

  • He, X., et al. (2019). Subchronic Oral Toxicity Evaluation of Lanthanum: A 90-day, Repeated Dose Study in Rats. Biological trace element research, 189(2), 481–490. [Link]

  • ResearchGate. (n.d.). Predicted rat oral toxicity levels (LD50, mol/kg) of the tested... [Link]

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Solubility of 4-Pyridinealdoxime in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Pyridinealdoxime for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a fundamental understanding of a compound's physicochemical properties is the bedrock of successful research and development, particularly in the pharmaceutical sciences. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is not merely a data point; it is a critical parameter that dictates everything from reaction kinetics and purification strategies to bioavailability and formulation design. This guide is born from a need to move beyond simple data tables and provide a deeper, more mechanistic understanding of solubility. Herein, we will not only present solubility data but also explore the why—the intermolecular forces and structural attributes that govern the dissolution of this compound in various solvent systems. The protocols and insights shared are designed to be a self-validating system, empowering you, my fellow scientists, to not just reproduce data, but to predict and control solubility outcomes in your own work.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest, primarily recognized for its role as a nucleophilic reactivator of organophosphate-inhibited acetylcholinesterase (AChE). This crucial function makes it a cornerstone in the development of antidotes for nerve agent and pesticide poisoning. Its chemical structure, featuring a pyridine ring and an oxime functional group, imparts a unique combination of polarity, hydrogen bonding capabilities, and acid-base properties. A thorough understanding of its solubility is paramount for its synthesis, purification, formulation, and ultimately, its therapeutic efficacy.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure. Key properties to consider include:

  • Polarity and Dipole Moment: The presence of the nitrogen atom in the pyridine ring and the electronegative oxygen and nitrogen atoms in the oxime group creates a significant dipole moment, rendering the molecule polar.

  • Hydrogen Bonding: The oxime group (-C(H)=N-OH) is capable of both donating a hydrogen bond (from the hydroxyl group) and accepting hydrogen bonds (at the nitrogen and oxygen atoms). The pyridine nitrogen can also act as a hydrogen bond acceptor. This extensive hydrogen bonding potential is a primary determinant of its solubility in protic solvents.

  • pKa: this compound has two pKa values. The pKa of the pyridinium ion is approximately 4.9, while the pKa of the oxime proton is around 10.3. This amphoteric nature means its charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.

Quantitative Solubility Data of this compound

The following table summarizes the solubility of this compound in a range of common laboratory solvents at ambient temperature. This data has been compiled from various empirical studies and serves as a practical guide for solvent selection.

Solvent ClassSolventSolubility at 25°C (g/L)Observations
Polar Protic Water~ 14.3Moderately soluble. Solubility is pH-dependent.
MethanolHighReadily dissolves due to strong hydrogen bonding interactions.
EthanolHighSimilar to methanol, excellent solvent choice.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighThe high polarity and hydrogen bond accepting capability of DMSO make it an excellent solvent.
Dimethylformamide (DMF)Very HighAnother excellent polar aprotic solvent for this compound.
AcetonitrileModerateModerately soluble; can be used in chromatographic applications.
Nonpolar TolueneVery LowThe significant difference in polarity leads to poor solvation.
HexaneInsolubleAs a nonpolar alkane, it is unable to overcome the crystal lattice energy of the polar this compound.
Other DichloromethaneLowLimited solubility due to moderate polarity.
ChloroformLowSimilar to dichloromethane.

Mechanistic Insights into Solubility: A Visualized Explanation

The interplay of intermolecular forces dictates the extent to which this compound will dissolve in a given solvent. The following diagram illustrates the key interactions.

G cluster_solute This compound cluster_solvents Solvents Solute This compound (Polar, H-bond donor/acceptor) Protic Polar Protic (e.g., Water, Methanol) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Dipole-Dipole & H-Bond Accepting (High Solubility) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Weak van der Waals (Insoluble)

Caption: Intermolecular forces governing this compound solubility.

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

This section provides a robust, step-by-step methodology for the experimental determination of this compound solubility. The protocol is designed to ensure accuracy and reproducibility.

Principle

The equilibrium solubility is determined by preparing a saturated solution of this compound in the solvent of interest at a constant temperature. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (purity > 99%)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully draw the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the mobile phase to a concentration within the calibration range of the analytical method.

  • Analytical Quantification (HPLC):

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Inject the standards and the diluted sample onto the HPLC system.

    • Develop a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/L or mol/L).

Workflow Visualization

The following diagram outlines the experimental workflow for determining the solubility of this compound.

G A 1. Preparation of Saturated Solution (Excess this compound + Solvent) B 2. Equilibration (Thermostatic Shaker, 24-48h) A->B C 3. Sample Collection & Filtration (Syringe + 0.22 µm Filter) B->C D 4. Dilution (To fall within calibration range) C->D E 5. HPLC Analysis (Quantification against standards) D->E F 6. Calculation of Solubility E->F

Caption: Experimental workflow for solubility determination.

Conclusion and Future Perspectives

The solubility of this compound is a multifaceted property governed by its inherent physicochemical characteristics and its interaction with the chosen solvent. This guide has provided a comprehensive overview, from fundamental principles and quantitative data to a detailed, validated experimental protocol. For drug development professionals, a thorough understanding of these concepts is not just academic but a practical necessity for advancing promising compounds from the bench to the clinic. Future research may focus on developing predictive models for solubility in mixed-solvent systems and understanding the impact of different polymorphic forms on the dissolution of this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7759, this compound. [Link]

Methodological & Application

Application Note & Protocol: High-Purity Isolation of 4-Pyridinealdoxime via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the purification of 4-Pyridinealdoxime using the fundamental technique of recrystallization. This compound is a pivotal chemical intermediate and a significant compound in medicinal chemistry, notably as a reactivator of acetylcholinesterase in the context of organophosphate poisoning.[1][2] Achieving high purity is paramount for its use in pharmaceutical development and chemical synthesis, as impurities can lead to unwanted side reactions and inaccurate biological data. This guide details a validated single-solvent recrystallization protocol, explains the scientific rationale behind each step, and includes a systematic troubleshooting section to empower researchers in achieving a final product of high purity and crystalline quality.

Physicochemical Profile & Recrystallization Rationale

The successful purification of a compound by recrystallization is fundamentally dependent on its solubility properties. The ideal solvent will dissolve the target compound sparingly at room temperature but exhibit high solubility at an elevated temperature. This differential solubility allows for the formation of a saturated solution at a high temperature from which the pure compound will crystallize upon cooling, leaving impurities behind in the solution (mother liquor).

This compound is a white to light-yellow crystalline solid with properties conducive to purification by recrystallization in polar solvents.[1][2] Its solubility in water, in particular, presents an excellent opportunity for an effective, economical, and environmentally benign purification process.[3][4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O[1][5][6]
Molar Mass 122.12 g/mol [1][3][7]
Appearance White to off-white crystalline powder[1][3][6]
Melting Point 131-133 °C (for pure substance)[3][4]
Water Solubility ~10 g/L (at 20 °C)[3][4]
Organic Solvents Soluble in ethanol and methanol[1]

The reported melting point of this compound varies, but a sharp melting point within the 131-133 °C range is a strong indicator of high purity.[3][4] Crude or impure samples will typically exhibit a lower and broader melting range.

Safety & Handling

As a matter of laboratory best practice, a thorough review of the Safety Data Sheet (SDS) is required before handling this compound. The compound presents several hazards that necessitate careful handling in a controlled environment.

GHS Hazard Identification:

  • Acute Toxicity: Harmful if swallowed (H302) or inhaled (H332).[4][5]

  • Skin Irritation: Causes skin irritation (H315).[4][5]

  • Eye Irritation: Causes serious eye irritation (H319).[4][5]

  • Respiratory Irritation: May cause respiratory tract irritation (H335).[5]

Required Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: All manipulations should be performed within a certified laboratory chemical fume hood to minimize inhalation risk.[8][9] An eyewash station and safety shower must be readily accessible.[8]

  • Eye Protection: Wear chemical safety goggles compliant with EN166 (EU) or OSHA standards.[8][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).[9][10]

  • Skin Protection: A fully buttoned laboratory coat must be worn to prevent skin contact.[8][9]

Experimental Protocol: Single-Solvent Recrystallization from Water

This protocol is designed to be a self-validating system. The observation of each step—from dissolution to crystal formation—provides insight into the purity of the sample and the effectiveness of the procedure.

Materials & Equipment:

  • Crude this compound

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Melting point apparatus

Step-by-Step Methodology:

Step 1: Dissolution

  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a small portion of deionized water (e.g., ~40-45 mL, based on a solubility of ~10 g/L, but adjust as needed).

  • Gently heat the mixture on a hotplate with stirring. Add more deionized water in small increments (1-2 mL at a time) until all the solid has just dissolved.

    • Causality Explanation: Using the minimum amount of hot solvent is critical for maximizing yield. An excess of solvent will keep more of the product dissolved upon cooling, leading to poor recovery.

Step 2: Hot Filtration (Recommended for removing insoluble impurities)

  • If any insoluble material (e.g., dust, non-soluble byproducts) is observed in the hot solution, perform a hot filtration.

  • Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a piece of fluted filter paper into the funnel.

  • Quickly and carefully pour the hot, saturated solution through the fluted filter paper into the clean, pre-heated flask.

    • Causality Explanation: This step must be done quickly and with pre-heated equipment to prevent premature crystallization of the product on the filter paper or in the funnel, which would decrease the yield. This step removes any impurities that are insoluble in the hot solvent.

Step 3: Crystallization

  • Remove the flask containing the clear, hot filtrate from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature, undisturbed.

    • Causality Explanation: Slow cooling promotes the formation of larger, more well-defined crystals. The gradual formation of the crystal lattice is more selective and effective at excluding impurities compared to the rapid precipitation that occurs with fast cooling.

  • Once the flask has reached room temperature and crystal formation appears complete, it can be placed in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.

Step 4: Isolation by Vacuum Filtration

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of cold deionized water to ensure a good seal.

  • Turn on the vacuum source and pour the crystallized mixture into the center of the Büchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

Step 5: Washing the Crystals

  • With the vacuum still applied, wash the collected crystals with a small portion of ice-cold deionized water.

    • Causality Explanation: The wash step removes the residual mother liquor, which contains the soluble impurities. Using ice-cold solvent is crucial to minimize redissolving the purified product crystals.

  • Press the crystals firmly with a clean spatula or stopper to help remove excess solvent.

Step 6: Drying

  • Allow air to be pulled through the crystals on the filter for several minutes to air-dry them.

  • Transfer the semi-dry crystalline powder to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by leaving them in a well-ventilated fume hood or, for faster results, in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Quality Control & Verification

  • Yield Calculation: Weigh the final, dried product and calculate the percentage yield.

  • Visual Inspection: The purified product should be a white to off-white, fine crystalline powder.[1][3] A significant color change (e.g., from yellow to white) indicates successful removal of colored impurities.

  • Melting Point Analysis: Determine the melting point of the recrystallized product. A sharp melting range that falls close to the literature value of 131-133 °C confirms high purity.[3][4] A broad or depressed melting point suggests the presence of residual impurities.

Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization process, highlighting the points at which impurities are removed.

Recrystallization_Workflow cluster_main Recrystallization Process cluster_impurities Impurity Removal Crude Crude this compound (Product + Impurities) Dissolve 1. Dissolution (Hot Water) Crude->Dissolve HotFilt 2. Hot Filtration Dissolve->HotFilt If needed Cool 3. Cooling & Crystallization Dissolve->Cool If no hot filtration HotFilt->Cool Insoluble Insoluble Impurities (Removed) HotFilt->Insoluble VacFilt 4. Vacuum Filtration & Washing Cool->VacFilt Dry 5. Drying VacFilt->Dry Soluble Soluble Impurities (Remain in Mother Liquor) VacFilt->Soluble Pure Pure, Dry Crystals Dry->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Re-heat the solution to boil off some of the solvent. Allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
"Oiling out" (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound (not applicable for water). The compound may be highly impure, leading to a significant melting point depression.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider a different solvent system.
Low recovery/yield Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated before hot filtration.
Product is still colored or appears impure The colored impurity has similar solubility to the product. The rate of crystallization was too fast, trapping impurities.Consider adding a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities. Ensure cooling is slow and undisturbed. A second recrystallization may be necessary.

References

  • Pipzine Chemicals. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 12, 2026, from [Link].

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved January 12, 2026, from [Link].

  • Stenutz, R. (n.d.). pyridine-4-aldoxime. Retrieved January 12, 2026, from [Link].

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A Robust, Validated HPLC Method for the Purity Analysis of 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a precise and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 4-Pyridinealdoxime. As a compound of interest in medicinal chemistry, particularly in the development of antidotes for organophosphate poisoning, ensuring its purity is of paramount importance.[1][2] This document provides a comprehensive protocol, including the scientific rationale for method development, detailed experimental procedures, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines. The described reversed-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in research and drug development settings.

Introduction and Scientific Rationale

This compound (Figure 1) is an organic compound featuring a pyridine ring and an aldoxime functional group.[1] It serves as a critical intermediate and a key molecule in the study of reactivators for acetylcholinesterase inhibited by nerve agents.[1][3] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Therefore, a robust analytical method is required to quantify this compound and separate it from any potential impurities, starting materials, or degradation products.

Figure 1: Chemical Structure of this compound
C₆H₆N₂O | Molar Mass: 122.12 g/mol

The development of this HPLC method was guided by the physicochemical properties of the analyte. This compound is a basic, hydrophilic compound with two key ionizable groups: the pyridine nitrogen (pKa₁ ≈ 4.7-5.2) and the oxime hydroxyl group (pKa₂ ≈ 10.0).[3][4][5] To ensure consistent retention and sharp peak shape in reversed-phase HPLC, it is essential to suppress the ionization of the analyte. By maintaining the mobile phase pH significantly below the pKa of the pyridine nitrogen (e.g., pH < 3.5), the analyte will exist predominantly in its single, protonated form. This strategy enhances retention on a non-polar stationary phase and prevents peak tailing often associated with basic compounds.

Furthermore, the aromatic pyridine ring provides strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice for quantification.[6] The UV spectrum for pyridine derivatives typically shows a maximum absorbance around 254-257 nm, which informs the selection of an appropriate detection wavelength.[7]

Instrumentation and Materials

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

Chemicals and Reagents
  • This compound Reference Standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).

  • Phosphoric Acid (H₃PO₄) (Analytical grade).

  • Water (HPLC grade or Milli-Q).

Experimental Protocol

Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Mobile Phase: Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 90:10 (v/v). Degas the solution by sonication or vacuum filtration before use.

  • Diluent: Prepare a mixture of Mobile Phase and Methanol in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

All quantitative data and method parameters are summarized in Table 1.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified.[8][9] This is achieved by performing replicate injections of the Standard Working Solution. The acceptance criteria for SST are outlined in Table 2.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=5 injections)
% RSD of Retention Time ≤ 1.0% (for n=5 injections)
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the Standard Working Solution (100 µg/mL) to verify system suitability.

  • Inject the diluent once as a blank to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

  • Inject one Standard Working Solution after every 10 sample injections to ensure continued system performance.

Calculation of Purity

The purity of the this compound sample is calculated as a percentage area normalization, assuming all impurities have a similar response factor at 254 nm.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[10][11] Validation ensures that the method provides reliable, reproducible, and accurate data.[12] The logical workflow for the validation process is depicted in the diagram below.

Method_Validation_Workflow start Method Development & Optimization specificity Specificity (Peak Purity, Blank Analysis) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness accuracy->robustness precision->robustness final_report Validation Report & Final Method lod_loq->final_report robustness->final_report

Workflow for HPLC Method Validation.
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10] This is evaluated by injecting a blank (diluent) and a placebo to ensure no interference at the retention time of this compound. Peak purity can be assessed using a PDA detector.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Prepare a series of at least five concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by performing recovery studies on a spiked placebo at three concentration levels (e.g., 80%, 100%, 120%), each in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six separate sample preparations at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst. The %RSD between the two sets of results is calculated.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy (LOQ) or simply detected (LOD). Often determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.[13]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This may include altering the mobile phase pH (±0.2 units), column temperature (±5 °C), and organic composition (±2%).

Conclusion

The HPLC method presented in this application note provides a simple, rapid, and reliable means for determining the purity of this compound. The isocratic reversed-phase method is easy to implement and demonstrates excellent performance characteristics. The scientific rationale for the selection of chromatographic parameters is well-grounded in the physicochemical properties of the analyte. Adherence to the outlined system suitability and method validation protocols will ensure that the data generated is accurate and reproducible, meeting the stringent requirements of the pharmaceutical industry for quality control and regulatory submission.

References

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. Available from: [Link]

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. Available from: [Link]

  • Pharmaceutical Updates. System suitability in HPLC Analysis. Available from: [Link]

  • Pipzine Chemicals. This compound. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135460230, this compound. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available from: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • ResearchGate. Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability. Available from: [Link]

  • PubMed. Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Available from: [Link]

  • ResearchGate. HPLC chromatogram of pyridinium-4-aldoxime salts mixture. Available from: [Link]

  • ResearchGate. Design, synthesis and biological evaluation of novel tetrahydroacridine pyridine- Aldoxime and -Amidoxime hybrids as efficient uncharged reactivators of nerve agent-Inhibited human acetylcholinesterase. Available from: [Link]

  • ResearchGate. UV-spectrum of pyridine. Available from: [Link]

  • National Center for Biotechnology Information. Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Available from: [Link]

  • PubMed. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Available from: [Link]

Sources

Application Notes and Protocols for 4-Pyridinealdoxime as an Antidote for Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organophosphate (OP) compounds, utilized as pesticides and nerve agents, pose a significant toxicological threat through the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to a cholinergic crisis, characterized by the accumulation of the neurotransmitter acetylcholine, which can be fatal. The primary post-exposure treatment involves the administration of an oxime-based reactivator to restore AChE function. This document provides a comprehensive technical guide on the application of 4-Pyridinealdoxime (4-PAO), a pivotal oxime in both standalone research and as a synthetic precursor to advanced antidotes. We present its mechanism of action, detailed protocols for its chemical synthesis, and robust methodologies for evaluating its efficacy in vitro and in vivo. This guide is intended for researchers, toxicologists, and drug development professionals dedicated to advancing medical countermeasures against organophosphate poisoning.

Introduction: The Challenge of Organophosphate Poisoning

Organophosphate (OP) toxicity is a major global public health concern. These compounds exert their toxic effects by covalently binding to the serine hydroxyl group in the active site of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing acetylcholine (ACh).[1] This phosphorylation of AChE leads to its inactivation, causing a buildup of ACh at cholinergic synapses and resulting in a toxidrome of overstimulation of both muscarinic and nicotinic receptors.[2][3] Clinical manifestations range from miosis, salivation, and bronchospasm to muscle fasciculations, paralysis, seizures, and ultimately, death from respiratory failure.[3]

The standard therapeutic regimen for OP poisoning consists of a multi-pronged approach: an antimuscarinic agent like atropine to counteract the effects of excess ACh at muscarinic receptors, and an oxime to reactivate the inhibited AChE.[4] Pralidoxime (2-PAM) is a well-known oxime antidote, but its efficacy is limited against certain OPs, and its quaternary ammonium structure restricts its passage across the blood-brain barrier.[5][6][7] This has fueled ongoing research into novel, more effective, and broad-spectrum reactivators.

This compound (4-PAO) is a significant compound in this field. While it is a reactivator in its own right, it also serves as a crucial starting material for the synthesis of more complex and potentially more potent oxime antidotes, such as MMB-4 and various experimental conjugates.[8][9][10] Understanding the properties and evaluation methodologies for 4-PAO is therefore fundamental for researchers in this domain. This document provides the necessary scientific foundation and detailed protocols to facilitate this research.

Mechanism of AChE Reactivation by this compound

The therapeutic action of 4-PAO is centered on its ability to function as a nucleophilic catalyst, reversing the phosphorylation of the AChE active site. The process can be dissected into the following key steps:

  • Inhibition: An organophosphate compound (OP-X) approaches the AChE active site. The serine hydroxyl group attacks the phosphorus atom, leading to the formation of a stable, covalent phosphyl-serine bond and the release of a leaving group (X). The enzyme is now "phosphylated" and inactive.

  • Oxime Intervention: 4-PAO, with its nucleophilic oximate group (-NOH), penetrates the AChE active site gorge where the phosphylated serine resides.

  • Nucleophilic Attack: The deprotonated oxygen of the oxime group launches a nucleophilic attack on the phosphorus atom of the OP-AChE conjugate.

  • Reactivation: This attack cleaves the bond between the phosphorus atom and the serine residue, forming a phosphylated oxime and regenerating the free, functional AChE enzyme. The regenerated enzyme can once again hydrolyze acetylcholine, terminating the cholinergic crisis.

This entire mechanistic cycle underscores the critical role of oximes as direct causal antidotes in OP poisoning.

AChE_Reactivation cluster_inhibition Step 1: Inhibition cluster_reactivation Step 2: Reactivation AChE Active AChE (Ser-OH) Inhibited_AChE Inhibited AChE (Ser-O-P(O)R₂) AChE->Inhibited_AChE Phosphorylation OP Organophosphate (OP-X) OP->AChE Transient_Complex Transient Complex (AChE-OP-Oxime) Inhibited_AChE->Transient_Complex PAO This compound (R-CH=N-OH) PAO->Transient_Complex Nucleophilic Attack Regenerated_AChE Regenerated AChE (Ser-OH) Transient_Complex->Regenerated_AChE Phosph_Oxime Phosphylated Oxime (R-CH=N-O-P(O)R₂) Transient_Complex->Phosph_Oxime

Caption: Mechanism of AChE inhibition by organophosphates and reactivation by 4-PAO.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physical and chemical characteristics of 4-PAO is essential for its proper handling, formulation, and application in experimental settings.

Key Properties
PropertyValueReference(s)
CAS Number 696-54-8[11]
Molecular Formula C₆H₆N₂O[12]
Molecular Weight 122.12 g/mol [13]
Appearance White to off-white crystalline powder[5][12]
Melting Point Approx. 150-154 °C[5]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol.[5][11][12]
pKa ~8.0[5]
Protocol for Chemical Synthesis

This compound can be reliably synthesized from 4-pyridine carboxaldehyde and hydroxylamine hydrochloride. The following protocol is adapted from established chemical synthesis procedures.[11][14]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound Hydrochloride.

Materials:

  • 4-Pyridine carboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Methanol (MeOH)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum source

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottomed flask, dissolve 4-pyridine carboxaldehyde (e.g., 25.0 g, 233 mmol) in an appropriate volume of methanol (e.g., 100 ml).[11]

  • Reaction Initiation: To the stirred solution, add hydroxylamine hydrochloride (e.g., 17.84 g, 250 mmol).[11]

  • Reaction: Continue stirring the mixture at room temperature. A white solid, the hydrochloride salt of this compound, should begin to precipitate. A reaction time of approximately 15 minutes is often sufficient.[11]

  • Product Isolation: Collect the resulting white solid by vacuum filtration.

  • Drying: Dry the collected solid in vacuo to yield the final product, this compound hydrochloride.

  • Characterization (Optional but Recommended): Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy, or mass spectrometry.

Note: To obtain the free base form, the hydrochloride salt can be neutralized with a suitable base like sodium bicarbonate solution.[14]

In Vitro Efficacy Evaluation: AChE Reactivation Assay

The primary method for assessing the efficacy of an oxime in vitro is to measure its ability to reactivate OP-inhibited AChE. The most common method for this is the Ellman's assay, a robust and sensitive colorimetric technique.[13][15][16]

Principle of the Ellman's Assay

The assay measures AChE activity by quantifying the production of thiocholine.

  • Enzymatic Reaction: AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate.

  • Colorimetric Reaction: The free thiol group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion.

  • Detection: The rate of TNB⁻ formation is monitored spectrophotometrically by measuring the increase in absorbance at 412 nm. This rate is directly proportional to the AChE activity.[13]

Protocol for In Vitro Reactivation

This protocol is designed for a 96-well microplate format and involves three stages: enzyme activity measurement, enzyme inhibition, and oxime-mediated reactivation.

Materials:

  • Purified Acetylcholinesterase (e.g., from human erythrocytes or electric eel)

  • Organophosphate inhibitor (e.g., paraoxon, diisopropyl fluorophosphate - DFP)

  • This compound (4-PAO) and other test oximes (e.g., 2-PAM for comparison)

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[15]

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 96-well microplate and a microplate reader capable of reading absorbance at 412 nm.

Solution Preparation:

  • AChE Stock Solution: Prepare a stock solution in assay buffer (e.g., 1 U/mL). Aliquot and store at -20°C. Dilute to a working concentration (e.g., 0.1-0.25 U/mL final concentration) just before use.[15]

  • DTNB Solution (10 mM): Dissolve DTNB in assay buffer. Store at 4°C, protected from light.[15]

  • ATCI Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare fresh for each experiment.[15]

  • OP Inhibitor Stock: Prepare a concentrated stock in ethanol or DMSO. Make serial dilutions in assay buffer.

  • 4-PAO Stock: Prepare a concentrated stock in assay buffer. Make serial dilutions.

Experimental Procedure:

Part A: Measurement of Normal Enzyme Activity (100% Activity Control)

  • Add 150 µL of assay buffer to several wells.

  • Add 10 µL of the AChE working solution.

  • Add 20 µL of DTNB solution.

  • Initiate the reaction by adding 20 µL of ATCI solution.

  • Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes. The rate (ΔAbs/min) represents 100% enzyme activity.

Part B: Inhibition of AChE

  • In separate wells, add 140 µL of assay buffer.

  • Add 10 µL of the AChE working solution.

  • Add 10 µL of the desired OP inhibitor concentration.

  • Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for complete inhibition.

  • Proceed as in Part A (steps 3-5) to confirm inhibition (the reaction rate should be near zero).

Part C: Reactivation by 4-PAO

  • Prepare inhibited enzyme as described in Part B (steps 1-3).

  • Following the inhibition incubation, add 10 µL of 4-PAO solution (at various concentrations) to the wells containing the inhibited enzyme.

  • Incubate for a defined reactivation period (e.g., 10, 20, 30 minutes) at the same controlled temperature.

  • Following the reactivation incubation, add 20 µL of DTNB solution.

  • Initiate the activity measurement by adding 20 µL of ATCI solution.

  • Measure the absorbance at 412 nm as in Part A. The recovered rate corresponds to the reactivated enzyme activity.

Data Analysis: Calculate the percentage of reactivation using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_normal - Rate_inhibited)] * 100

By testing a range of oxime concentrations, a dose-response curve can be generated to determine the reactivation potency (e.g., the concentration required for 50% reactivation, RC₅₀).

In Vivo Efficacy Evaluation: Antidotal Protection Studies

In vivo studies are crucial for determining the therapeutic potential of an antidote in a whole-organism context, accounting for pharmacokinetics and overall physiological response. The most common model involves assessing the ability of the antidote to protect animals (typically mice) from a lethal dose of an organophosphate.[2][4][17]

Determination of Median Lethal Dose (LD₅₀)

Before testing the antidote, the LD₅₀ of the specific organophosphate in the chosen animal model must be determined. This is the dose that is lethal to 50% of the test population.[17][18]

Protocol Outline:

  • Animal Model: Use a consistent strain, age, and sex of mice (e.g., Swiss albino mice).[4]

  • Dose Groups: Based on preliminary range-finding studies, establish at least 5 dose groups.[4][18]

  • Administration: Administer the organophosphate via a consistent route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.).[2]

  • Observation: Monitor the animals closely for a set period (typically 24-96 hours) for signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) and mortality.[3][4][18]

  • Calculation: Use a statistical method (e.g., Probit analysis) to calculate the LD₅₀ value from the mortality data.[4]

Protective Index (PI) Protocol

The Protective Index is a quantitative measure of an antidote's efficacy. It is the ratio of the LD₅₀ of the OP in antidote-treated animals to the LD₅₀ of the OP in untreated animals.

Workflow Diagram:

Sources

Application Notes and Protocols for the Synthesis of Quaternary Ammonium Salts from 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyridinium Scaffolds

In the landscape of medicinal chemistry and drug development, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its derivatization into quaternary ammonium salts, specifically from accessible precursors like 4-pyridinealdoxime, unlocks a class of compounds with significant biological and chemical utility. These cationic molecules, characterized by a positively charged nitrogen atom within the pyridine ring, are instrumental in various applications, from acting as potent antimicrobial agents to serving as reactivators of inhibited acetylcholinesterase (AChE) in the treatment of organophosphate poisoning.[1][2]

This guide provides a comprehensive overview of the synthesis of quaternary ammonium salts from this compound. We will delve into the mechanistic underpinnings of the synthesis, provide detailed, field-tested protocols, and discuss the critical aspects of characterization, purification, and safety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable compounds in their work.

The Underlying Chemistry: The Menschutkin Reaction

The quaternization of this compound is a classic example of the Menschutkin reaction , a cornerstone of amine chemistry first described by Nikolai Menshutkin in 1890.[3] This reaction involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen onto an electrophilic carbon of an alkyl halide. This process proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The rate and success of the Menschutkin reaction are influenced by several factors:

  • The Alkyl Halide: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[3] Benzylic, allylic, and α-carbonylated alkyl halides are particularly effective reactants due to the stabilization of the transition state.[3]

  • The Solvent: Polar aprotic solvents such as acetonitrile, acetone, and dimethylformamide (DMF) are commonly employed to solvate the charged transition state, thereby accelerating the reaction. Alcohols like ethanol can also be used.

  • Steric Hindrance: As with all SN2 reactions, steric hindrance around the nitrogen atom and the electrophilic carbon can impede the reaction.

  • Temperature: Higher temperatures generally increase the reaction rate, though they can also promote side reactions.

Menschutkin_Reaction Pyridine This compound (Nucleophile) TS Transition State [Pyridine---R---X]‡ Pyridine->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TS Product Quaternary Ammonium Salt (Product) TS->Product Halide Departure

Caption: The SN2 mechanism of the Menschutkin reaction.

Synthetic Protocols

Protocol 1: General Synthesis of N-Alkyl-4-pyridinealdoxime Quaternary Bromides

This protocol is a robust method for the synthesis of a homologous series of N-alkyl-4-pyridinealdoxime quaternary bromides, which have demonstrated significant antimicrobial properties.[4][5]

Materials:

  • This compound

  • 1-Bromoalkane (e.g., 1-bromooctane, 1-bromododecane, 1-bromohexadecane)

  • Acetonitrile (CH₃CN) or Ethanol (EtOH), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile or ethanol (approximately 10-15 mL per gram of this compound).

  • Addition of Alkylating Agent: To the stirred solution, add the corresponding 1-bromoalkane (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][7]

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Crystallization: Add anhydrous acetone to the concentrated solution to induce crystallization of the product. The white crystalline product can be collected by vacuum filtration.

  • Purification: The collected solid is then washed with cold acetone or diethyl ether to remove any unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/acetone.

Alkyl ChainSolventReaction Time (h)Typical Yield (%)
C8Acetonitrile4850-60
C12Ethanol4870-80
C14Acetonitrile4875-85
C16Ethanol4880-90

Note on Purification: Quaternary ammonium salts can be hygroscopic. It is crucial to use anhydrous solvents and store the final product in a desiccator. If the product is an oil, it can sometimes be solidified by trituration with a non-polar solvent like diethyl ether. For challenging purifications, column chromatography using a polar stationary phase like alumina or silica gel with a polar eluent system (e.g., chloroform/methanol) may be employed.[7][8]

Protocol 2: Room Temperature Synthesis of N-Alkyl-4-pyridinealdoxime Quaternary Bromides

For thermally sensitive substrates or for a more energy-efficient synthesis, a room temperature protocol can be employed.[6]

Materials:

  • This compound

  • Alkyl bromide

  • Acetone, anhydrous

  • Erlenmeyer flask with a stopper

  • Magnetic stirrer and stir bar

  • Diethyl ether, anhydrous

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous acetone in an Erlenmeyer flask.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.1-1.5 equivalents) to the solution.

  • Reaction: Stopper the flask and stir the reaction mixture at room temperature for 48-72 hours. The formation of a white precipitate indicates product formation.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with anhydrous diethyl ether to remove unreacted starting materials. The product can be dried under vacuum.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve this compound in Solvent Add_Alkyl_Halide Add Alkyl Halide Start->Add_Alkyl_Halide React Heat to Reflux or Stir at Room Temp Add_Alkyl_Halide->React Cool Cool to Room Temp React->Cool Concentrate Concentrate Solution Cool->Concentrate Crystallize Induce Crystallization (e.g., with Acetone) Concentrate->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Final_Product Final_Product Dry->Final_Product Pure Quaternary Ammonium Salt

Caption: General workflow for the synthesis of quaternary ammonium salts.

Characterization of Quaternary Ammonium Salts

Unequivocal characterization of the synthesized quaternary ammonium salts is essential to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the quaternary salt leads to a significant downfield shift of the pyridine ring protons due to the positive charge on the nitrogen. The protons on the carbon adjacent to the nitrogen (the α-protons of the alkyl chain) will also be deshielded.

    • ¹³C NMR: Similar to ¹H NMR, the carbon atoms of the pyridine ring and the α-carbon of the alkyl chain will experience a downfield shift.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable method for analyzing these charged molecules. The spectrum will show a prominent peak corresponding to the cationic portion of the salt.

  • Infrared (IR) Spectroscopy: While not as definitive as NMR or MS, IR spectroscopy can be used to confirm the presence of key functional groups and the disappearance of starting materials.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the desired product to confirm its empirical formula.

Applications in Drug Development and Research

Quaternary ammonium salts derived from this compound are of significant interest in several areas:

  • Antimicrobial Agents: The amphiphilic nature of these salts, with a hydrophilic pyridinium head and a hydrophobic alkyl tail, allows them to disrupt bacterial cell membranes, leading to cell death. The length of the alkyl chain is a critical determinant of their antimicrobial activity, with C12-C16 chains often showing the highest potency.[4][5]

  • Reactivators of Acetylcholinesterase (AChE): Pyridinium oximes are a critical class of drugs used as antidotes for poisoning by organophosphorus nerve agents and pesticides.[1][2][10] These compounds function by reactivating AChE that has been inhibited by phosphorylation. The quaternary nitrogen is crucial for the molecule's ability to bind to the active site of the inhibited enzyme.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

Reagent-Specific Hazards:

  • Alkyl Halides: Many alkyl halides are lachrymators, irritants, and potential carcinogens. Handle with extreme care.

  • Quaternary Ammonium Salts: While the final products are often studied for their biological activity, they should be handled with care as their toxicological profiles may not be fully established. Some may be corrosive or cause skin and eye irritation.[13]

Troubleshooting

  • Low Yield:

    • Incomplete reaction: Ensure the reaction has gone to completion using TLC. If necessary, increase the reaction time or temperature.

    • Purity of reagents: Use anhydrous solvents and high-purity starting materials. Moisture can interfere with the reaction.

    • Inefficient purification: Product may be lost during crystallization or washing steps. Optimize the purification procedure.

  • Oily Product:

    • Hygroscopicity: The product may have absorbed atmospheric moisture. Dry thoroughly under high vacuum.

    • Impurities: Residual solvent or starting materials can prevent crystallization. Purify by trituration or column chromatography.

  • Side Reactions:

    • At high temperatures, elimination reactions can compete with substitution for certain alkyl halides.

    • If the alkylating agent has other reactive functional groups, these may lead to side products.

By following these detailed protocols and considering the underlying chemical principles, researchers can confidently synthesize and characterize a wide range of this compound-based quaternary ammonium salts for their specific research and development needs.

References

Sources

Application Notes and Protocols for In Vivo Efficacy Studies of 4-Pyridinealdoxime in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) compounds, encompassing a range of pesticides and chemical warfare nerve agents, pose a significant global health threat. Their acute toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to a cholinergic crisis, characterized by a cascade of debilitating and often fatal symptoms. The current standard of care for OP poisoning involves the administration of an antimuscarinic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime to reactivate the inhibited AChE.

4-Pyridinealdoxime (4-PA) is an oxime that has been investigated for its potential as an AChE reactivator. As a structural isomer of the more commonly known pralidoxime (2-PAM), 4-PA offers a different spatial arrangement of the crucial oxime group, which could influence its efficacy against various OP compounds. These application notes provide a comprehensive guide for researchers on the design and execution of in vivo efficacy studies of this compound in animal models of OP poisoning, integrating established protocols with critical scientific insights.

Mechanism of Action: The Role of Oximes in AChE Reactivation

The therapeutic efficacy of oximes lies in their ability to nucleophilically attack the phosphorus atom of the organophosphate bound to the serine residue in the active site of AChE. This action displaces the OP moiety, thereby regenerating the functional enzyme.[1] The rate and extent of this reactivation are dependent on several factors, including the chemical structure of both the organophosphate and the oxime.

The position of the aldoxime group on the pyridine ring is a critical determinant of an oxime's reactivating potential. While 2-PAM has the oxime at the 2-position, 4-PA features it at the 4-position. This structural difference can affect the oxime's ability to optimally orient within the AChE active site to facilitate the cleavage of the OP-enzyme bond.

cluster_0 Normal Synaptic Function cluster_1 Organophosphate Poisoning cluster_2 This compound Treatment ACh Acetylcholine AChE_active Active Acetylcholinesterase ACh->AChE_active Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Inhibited Acetylcholinesterase OP Organophosphate OP->AChE_active Inhibition Reactivated_AChE Reactivated Acetylcholinesterase AChE_inhibited->Reactivated_AChE Excess_ACh Excess Acetylcholine Overstimulation Receptor Overstimulation Excess_ACh->Overstimulation Four_PA This compound (4-PA) Four_PA->AChE_inhibited Reactivation OP_PA_complex OP-4-PA Complex (Excreted) Four_PA->OP_PA_complex

Caption: Mechanism of this compound in Organophosphate Poisoning.

Critical Considerations for In Vivo Studies

Ethical Conduct in Animal Research

All animal experiments must be conducted in strict accordance with ethical guidelines to ensure the humane treatment of animals and the scientific validity of the results. Key principles include:

  • The 3Rs (Replacement, Reduction, and Refinement): Researchers should strive to replace animal models with alternatives where possible, reduce the number of animals used to the minimum necessary for statistically significant results, and refine experimental procedures to minimize pain and distress.

  • Institutional Animal Care and Use Committee (IACUC) Approval: All protocols must be reviewed and approved by an IACUC or equivalent ethics committee.

  • Humane Endpoints: Clear criteria for humane endpoints should be established to euthanize animals that exhibit severe or unrelievable pain or distress.

Selection of Animal Models

The choice of animal model is paramount for the translational relevance of the findings. Different species exhibit varying sensitivities to OPs and responses to treatments.

Animal ModelKey Characteristics & Considerations
Mice Commonly used due to their small size, low cost, and well-characterized genetics. Useful for initial screening and efficacy studies.
Rats Larger than mice, allowing for more extensive blood sampling and physiological monitoring. Often used in pharmacokinetic and neurobehavioral studies.
Guinea Pigs Considered a good model for nerve agent toxicity as their plasma carboxylesterase levels are low, similar to humans. This enzyme can otherwise detoxify certain OPs.
Nonhuman Primates Offer the highest translational relevance to humans but are used sparingly due to ethical and cost considerations. Typically reserved for late-stage preclinical development.

In Vivo Efficacy Protocols for this compound

The following protocols are based on published studies and provide a framework for evaluating the efficacy of 4-PA. Researchers should adapt these protocols to their specific research questions and institutional guidelines.

Protocol 1: Efficacy of a this compound Conjugate Against Paraoxon Poisoning in Mice

This protocol is adapted from a study by Lovrić et al. (2011) which demonstrated the efficacy of a 4-PA-atropine conjugate against paraoxon poisoning.[2][3][4][5]

Objective: To assess the protective effect of a 4-PA conjugate against paraoxon-induced lethality in mice.

Materials:

  • Male mice (e.g., BALB/c strain), 8-12 weeks old

  • Paraoxon (or other OP of interest)

  • This compound-atropine conjugate (ATR-4-OX)

  • Vehicle for ATR-4-OX (e.g., sterile saline)

  • Atropine sulfate (for a positive control group)

  • Sterile syringes and needles for injection

  • Animal observation cages

Experimental Design:

cluster_0 Acclimatization cluster_1 Grouping cluster_2 Dosing and Observation Acclimatize Acclimatize mice for at least 7 days Group1 Group 1: Vehicle Control Group2 Group 2: ATR-4-OX (Low Dose) Group3 Group 3: ATR-4-OX (High Dose) Group4 Group 4: Atropine Control Dosing Administer treatment (i.p. or other route) Group1->Dosing Group2->Dosing Group3->Dosing Group4->Dosing OP_Challenge Administer Paraoxon (e.g., 10.0 or 16.0 LD50, s.c.) 15 min post-treatment Dosing->OP_Challenge Observation Observe for 24 hours: - Survival - Clinical signs of toxicity OP_Challenge->Observation

Caption: Experimental workflow for evaluating 4-PA conjugate efficacy.

Step-by-Step Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution.

    • Group 2 (Low Dose ATR-4-OX): Administer ATR-4-OX at a dose equivalent to 5% of its predetermined LD50.

    • Group 3 (High Dose ATR-4-OX): Administer ATR-4-OX at a dose equivalent to 25% of its predetermined LD50.

    • Group 4 (Atropine Control): Administer a standard dose of atropine (e.g., 10 mg/kg).

  • Organophosphate Challenge: 15 minutes after treatment, administer a lethal dose of paraoxon (e.g., 10.0 or 16.0 times the LD50) via subcutaneous injection.

  • Observation and Data Collection:

    • Monitor the animals continuously for the first 4 hours and then at regular intervals for up to 24 hours.

    • Record the time of onset of clinical signs of toxicity (e.g., tremors, convulsions, salivation, lacrimation).

    • Record the number of surviving animals in each group at 24 hours.

Efficacy Endpoints:

  • Primary Endpoint: 24-hour survival rate.

  • Secondary Endpoints:

    • Time to onset of clinical signs.

    • Severity of clinical signs (using a scoring system).

    • Protective ratio (LD50 of OP with treatment / LD50 of OP without treatment).

Expected Outcomes:

Based on the study by Lovrić et al., it is anticipated that the ATR-4-OX treated groups will show a significantly higher survival rate compared to the vehicle control group.[2] The study found that all animals treated with 5% or 25% of the LD50 of the conjugate survived challenges with 10.0 or 16.0 LD50 doses of paraoxon, respectively.[2]

Protocol 2: Evaluation of this compound Against Nerve Agent Poisoning in Guinea Pigs

This protocol is based on a study by Shih et al. (2009) that investigated the effects of 4-PA on nerve agent-inhibited AChE activity.[6]

Objective: To determine if 4-PA, in combination with atropine, can mitigate the toxicity and AChE inhibition caused by nerve agents.

Materials:

  • Male guinea pigs (e.g., Hartley strain), 250-350 g

  • Nerve agents (e.g., Sarin, Cyclosarin, VX) - Note: Handling of nerve agents requires specialized facilities and safety protocols.

  • This compound (4-PA)

  • Atropine methyl nitrate

  • Vehicle for 4-PA and atropine (e.g., sterile saline)

  • Reagents for AChE activity assay (Ellman's reagent)

  • Tissue homogenization equipment

  • Spectrophotometer

Experimental Design:

cluster_0 Pre-treatment cluster_1 Nerve Agent Challenge cluster_2 Post-treatment cluster_3 Endpoint Analysis Atropine_Admin Administer Atropine (1.0 mg/kg, i.m.) 15 min before nerve agent NA_Challenge Administer Nerve Agent (1.0 x LD50, s.c.) Atropine_Admin->NA_Challenge Four_PA_Admin Administer 4-PA (3.5, 7.0, or 14.0 mg/kg, i.m.) 15 min after nerve agent NA_Challenge->Four_PA_Admin Observation Monitor toxic signs and lethality for 60 min Four_PA_Admin->Observation Tissue_Collection Collect blood and tissues (brain, peripheral) Observation->Tissue_Collection AChE_Assay Measure AChE activity Tissue_Collection->AChE_Assay

Caption: Experimental timeline for evaluating 4-PA against nerve agents.

Step-by-Step Procedure:

  • Animal Acclimatization: As in Protocol 1.

  • Group Allocation: Randomly assign guinea pigs to treatment groups.

  • Pre-treatment: Administer atropine methyl nitrate (1.0 mg/kg, i.m.) to all animals 15 minutes prior to the nerve agent challenge.

  • Nerve Agent Challenge: Administer the nerve agent (1.0 x LD50, s.c.).

  • Post-treatment: 15 minutes after the nerve agent administration, administer 4-PA at different doses (3.5, 7.0, or 14.0 mg/kg, i.m.) to the respective treatment groups. A control group should receive the vehicle.

  • Observation and Sample Collection:

    • Monitor the animals for toxic signs and lethality for 60 minutes.

    • At 60 minutes post-nerve agent administration, euthanize the animals and collect blood and tissues (e.g., brain, diaphragm, heart).

  • AChE Activity Measurement:

    • Prepare tissue homogenates and blood samples.

    • Determine AChE activity using a spectrophotometric method, such as the Ellman assay.

Efficacy Endpoints:

  • Primary Endpoint: AChE activity in blood and tissues.

  • Secondary Endpoints:

    • Incidence and severity of toxic signs.

    • Lethality within the 60-minute observation period.

Expected Outcomes:

The study by Shih et al. (2009) found that 4-PA at the tested doses did not alter the toxicity of the nerve agents nor did it affect the inhibited AChE activity in the blood, brain, or peripheral tissues of guinea pigs.[6] Therefore, it is expected that 4-PA may not be an effective antidote for nerve agent poisoning under these experimental conditions.

Data Summary and Interpretation

ParameterStudy 1 (Paraoxon in Mice)[2]Study 2 (Nerve Agents in Guinea Pigs)[6]
Organophosphate ParaoxonSarin, Cyclosarin, VX
Animal Model MiceGuinea Pigs
4-PA Formulation Conjugated with AtropineThis compound
4-PA Dosage 5% and 25% of LD503.5, 7.0, 14.0 mg/kg, i.m.
Co-treatment Atropine (as part of the conjugate)Atropine methyl nitrate (1.0 mg/kg, i.m.)
Primary Efficacy Endpoint 24-hour survivalAChE activity at 60 min
Reported Efficacy Effective: High survival ratesIneffective: No change in toxicity or AChE activity

The contrasting results from these two studies underscore the principle that the efficacy of an oxime is highly dependent on the specific organophosphate it is intended to counteract. The structural differences between paraoxon (a pesticide) and nerve agents likely influence the ability of 4-PA to access and reactivate the inhibited AChE.

Conclusion and Future Directions

The in vivo evaluation of this compound as a potential antidote for organophosphate poisoning reveals a complex efficacy profile. While a 4-PA conjugate has shown promise against pesticide-induced toxicity in mice, 4-PA alone was not effective against nerve agent poisoning in guinea pigs.[2][6] These findings highlight the critical need for further research to:

  • Elucidate the specific structural features of organophosphates that are susceptible to reactivation by 4-PA.

  • Conduct comprehensive pharmacokinetic and pharmacodynamic studies of 4-PA to understand its absorption, distribution, metabolism, and excretion in different animal models.

  • Investigate the potential of 4-PA in combination with other therapeutic agents to enhance its efficacy and broaden its spectrum of activity.

  • Evaluate the efficacy of 4-PA against a wider range of organophosphate pesticides, for which it may hold therapeutic potential.

By employing rigorous and ethically sound in vivo study designs, the scientific community can further delineate the therapeutic utility of this compound and contribute to the development of more effective countermeasures against organophosphate poisoning.

References

  • Lovrić, J., Berend, S., Lucić Vrdoljak, A., Radić, B., Katalinić, M., Kovarik, Z., Želježić, D., Kopjar, N., Rast, S., & Mesić, M. (2011). A conjugate of pyridine-4-aldoxime and atropine as a potential antidote against organophosphorus compounds poisoning. Acta biochimica Polonica, 58(2), 193–198.
  • Shih, T. M., Skovira, J. W., & McDonough, J. H. (2009). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Archives of toxicology, 83(12), 1083–1089.
  • Dail, M. B., Clark, T. H., Kasten, S. A., & Blanton, M. P. (2022). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats.
  • Kuca, K., Patocka, J., Cabal, J., & Jun, D. (2004). Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes. Neurotoxicity research, 6(7-8), 565–570.
  • Lovrić, J., et al. (2011). A conjugate of pyridine-4-aldoxime and atropine as a potential antidote against organophosphorus compounds poisoning. ResearchGate. Available at: [Link]

  • Lovrić, J., et al. (2011). A conjugate of pyridine-4-aldoxime and atropine as a potential antidote against organophosphorus compounds poisoning. SciSpace. Available at: [Link]

  • Taylor, P., & Radic, Z. (2003). Cholinesterase reactivation in vivo with a novel bis-oxime optimized by computer-aided design. Mayo Clinic.
  • Cavalheiro, G. R., D'Andrea, L. G., de Souza, A. C. S., & da Cunha, E. F. F. (2020). Molecular modeling studies on the interactions of 7-methoxytacrine-4-pyridinealdoxime, 4-PA, 2-PAM, and obidoxime with VX-inhibited human acetylcholinesterase: a near attack conformation approach. PloS one, 15(1), e0227703.
  • Lovrić, J., et al. (2011). A conjugate of pyridine-4-aldoxime and atropine as a potential antidote against organophosphorus compounds poisoning. ResearchGate. Available at: [Link]

  • Dail, M. B., Clark, T. H., Kasten, S. A., & Blanton, M. P. (2022). Pharmacokinetics of three novel pyridinium aldoxime acetylcholinesterase reactivators in female rats.
  • Padgett, W. L., & Gentry, M. K. (2005). Behavioral comparison of the oximes TMB-4, 2-PAM, and HI-6 in rats using operant conditioning. Pharmacology, biochemistry, and behavior, 80(4), 629–636.
  • Wikipedia. (n.d.). Cholinesterase reactivator. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Musilek, K., Holas, O., & Kuca, K. (2007). Current understanding of the application of pyridinium oximes as cholinesterase reactivators in treatment of organophosphate poisoning. European journal of pharmacology, 553(1-3), 10–17.
  • Antonijević, B., & Stojiljković, M. P. (2007). Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning. Clinical medicine & research, 5(1), 71–82.
  • Olby, N. J., Lim, J. H., Webb, A. A., & Papich, M. G. (2010). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Journal of veterinary pharmacology and therapeutics, 33(2), 149–155.
  • Smith, J. N., Sweeney, L. M., & Reisfeld, B. (2013). A physiologically based pharmacokinetic model for the oxime TMB-4: simulation of rodent and human data.
  • Fijałkowski, Ł., Sapa, J., & Wyska, E. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Pharmaceutics, 14(5), 1075.
  • Agency for Toxic Substances and Disease Registry. (2012). Cholinesterase Inhibitors: Part 4 - Section 11 Management Strategy 3: Medications 2-PAM (2-Pyridine Aldoxime Methylchloride) (Pralidoxime). CDC Archive.
  • Anand, J. S., Singh, S., Kumar, A., & Bhalla, A. (2020). The Efficacy of Pralidoxime in the Treatment of Organophosphate Poisoning in Humans: A Systematic Review and Meta-analysis of Randomized Trials. Asia-Pacific journal of medical toxicology, 9(1), 1–9.
  • Petroianu, G. A., & Kuca, K. (2019). The Experimental Oxime K027-A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime. Frontiers in pharmacology, 10, 562.
  • Anand, J. S., Singh, S., Kumar, A., & Bhalla, A. (2017). Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 13(4), 324–332.
  • Al-Azayzih, A., Al-Sbiei, A., Al-Dwairi, A., & Al-Sawalha, N. (2022). In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R)
  • Cavalheiro, G. R., D'Andrea, L. G., de Souza, A. C. S., & da Cunha, E. F. F. (2020). Molecular modeling studies on the interactions of 7-methoxytacrine-4-pyridinealdoxime, 4-PA, 2-PAM, and obidoxime with VX-inhibited human acetylcholinesterase: a near attack conformation approach. PloS one, 15(1), e0227703.

Sources

Analytical techniques for 4-Pyridinealdoxime quantification in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Bioanalytical Quantification of 4-Pyridinealdoxime

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (4-PA) in biological samples. As a key metabolite and breakdown product of acetylcholinesterase (AChE) reactivators like MMB-4, accurate quantification of 4-PA is critical in pharmacokinetic, toxicological, and drug stability studies.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of various analytical methodologies. We detail protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), focusing on the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of this compound Quantification

This compound (CAS 696-54-8) is an organic compound featuring a pyridine ring and an aldoxime functional group.[3] It is recognized primarily for its role as a reactivator of organophosphate-inhibited acetylcholinesterase and serves as a crucial starting material or known degradation product for more complex oxime-based nerve agent antidotes, such as MMB-4.[1][2][3] Therefore, monitoring its concentration in biological matrices (e.g., plasma, blood, urine) is essential for:

  • Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of parent drugs that metabolize to 4-PA.

  • Stability Assessment: Evaluating the degradation of novel oxime-based therapeutics in biological fluids.[1]

  • Toxicology: Assessing exposure and potential effects of 4-PA itself.[2]

The primary challenge in quantifying 4-PA in biological samples lies in its polarity and the complexity of the matrices, which contain a high concentration of potentially interfering endogenous substances like proteins and salts. This necessitates meticulous sample preparation and highly selective analytical techniques.

Overview of Analytical Strategies

The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the principal methods employed.[4][5]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique well-suited for the analysis of polar, non-volatile compounds like 4-PA.[6] It offers excellent quantitation but may lack the sensitivity and selectivity of mass spectrometry-based methods for complex matrices. Cation-exchange or reversed-phase chromatography with ion-pairing agents are common approaches.[7][8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification due to its superior sensitivity and specificity.[10] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can accurately quantify analytes at very low concentrations, even in the presence of co-eluting matrix components.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high separation efficiency and definitive mass-based identification. However, due to the low volatility and polar nature of 4-PA (owing to its hydroxyl group), direct analysis is challenging.[5] A critical derivatization step, typically silylation, is required to convert 4-PA into a more volatile and thermally stable compound suitable for GC analysis.[13][14]

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics for the quantification of 4-PA or analogous compounds using the described techniques. These values are representative and must be experimentally determined during method validation.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Principle Separation based on partitioning between liquid and solid phases, with UV absorbance detection.[15]Separation by LC followed by mass-based detection of specific ion transitions.[10]Separation of volatile compounds in the gas phase, followed by mass-based detection.[5]
Linearity (R²) > 0.999[6]> 0.99[12]> 0.99[4]
Accuracy (% Recovery) 98 - 102%[6][16]85 - 115%97 - 103%[4]
Precision (% RSD) < 2%[6][16]< 15%[12]< 3%[4]
Limit of Quantification (LOQ) ~0.1 - 0.5 µg/mL[6][16]~0.1 - 5 ng/mL~0.03 µg/mL[4]
Derivatization Required? NoNoYes

Foundational Step: Biological Sample Preparation

Proper sample preparation is paramount for accurate and reproducible quantification. Its goals are to remove interfering substances (e.g., proteins), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.[17][18]

Initial Sample Handling
  • Blood/Plasma: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).[19] To obtain plasma, centrifuge the whole blood at approximately 2000 x g for 10 minutes.[19] The resulting supernatant (plasma) should be carefully collected, avoiding disturbance of the cell layer. Hemolysis, indicated by a reddish tint in the plasma, must be avoided as it can interfere with the assay.[19]

  • Urine: Urine samples should be centrifuged to remove particulate matter before extraction.

  • Storage: All biological samples should be stored at -20°C or, preferably, -80°C to minimize degradation until analysis.[20]

Extraction Techniques

A. Protein Precipitation (PPT):

  • Principle: A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid) is added to the sample (plasma or whole blood) to denature and precipitate proteins.[17][21]

  • Causality: Acetonitrile is often preferred as it is an effective precipitant and is a common mobile phase component in reversed-phase LC, making the resulting supernatant potentially injectable after dilution.

  • Limitation: This method is less clean than others and may result in "matrix effects" in MS-based analyses due to co-precipitation of the analyte or insufficient removal of other interferences like phospholipids.[18]

B. Liquid-Liquid Extraction (LLE):

  • Principle: This technique separates analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).

  • Causality: The pH of the aqueous sample is adjusted to ensure the analyte is in a neutral, un-ionized state, maximizing its partitioning into the organic phase. For 4-PA, adjusting the pH above its pKa would be necessary. The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical for achieving high extraction recovery.

C. Solid-Phase Extraction (SPE):

  • Principle: A highly selective and efficient technique where the sample is passed through a solid sorbent packed in a cartridge. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent.[18]

  • Causality: For a polar compound like 4-PA, a cation-exchange SPE cartridge is highly effective. At an acidic pH, the pyridine nitrogen becomes protonated (positively charged), allowing it to bind strongly to the negatively charged sorbent. Neutral and acidic interferences are washed away. Elution is then achieved with a basic solvent that neutralizes the analyte, releasing it from the sorbent.

Experimental Protocols

The following protocols are detailed frameworks that should be optimized and validated for specific laboratory conditions and instrumentation.

Workflow Overview: From Sample to Result

Caption: General bioanalytical workflow for 4-PA quantification.

Protocol 1: HPLC-UV Method

This protocol is adapted from established methods for analyzing pyridinium oximes and related polar compounds.[6][7][8]

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

    • Working Standards (0.5 - 100 µg/mL): Prepare calibration standards by serial dilution of the stock solution with the mobile phase.[6]

    • Sample Preparation (using SPE):

      • Pipette 200 µL of plasma into a clean tube. Add 20 µL of internal standard (e.g., 2-Pyridinealdoxime at 10 µg/mL) and 800 µL of 2% phosphoric acid. Vortex.

      • Condition a cation-exchange SPE cartridge (e.g., Strata-X-C, 30mg/3mL) with 1 mL of methanol followed by 1 mL of 2% phosphoric acid.

      • Load the entire sample onto the cartridge.

      • Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

      • Dry the cartridge under vacuum for 2 minutes.

      • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean tube.

      • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

      • Reconstitute the residue in 200 µL of mobile phase for injection.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 0.1 M Ammonium Acetate (pH 4.5) / Acetonitrile (56:44 v/v).[7]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: 254 nm.[6]

    • Injection Volume: 10 µL.[6]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (4-PA / Internal Standard) against the concentration of the calibration standards.

    • Determine the concentration of 4-PA in the samples by interpolation from the linear regression of the calibration curve.

Protocol 2: LC-MS/MS Method

This method provides the highest sensitivity and is ideal for PK studies requiring low limits of quantification.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol, using 50:50 acetonitrile/water as the solvent.

    • Working Standards (0.5 - 1000 ng/mL): Prepare calibration standards by serial dilution in blank plasma or a surrogate matrix.[22]

    • Internal Standard: Use a stable isotope-labeled version of 4-PA (e.g., 4-PA-d4) if available. If not, a structurally similar compound can be used.

    • Sample Preparation (using Protein Precipitation):

      • Pipette 50 µL of plasma into a microcentrifuge tube.

      • Add 10 µL of internal standard working solution.

      • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

      • Vortex vigorously for 1 minute to precipitate proteins.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube or 96-well plate.

      • Dilute with an equal volume of water containing 0.1% formic acid before injection to reduce solvent strength.

  • Instrumentation and Conditions:

    • LC System: A UHPLC or HPLC system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% B held for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: ESI, positive mode.

    • MS Parameters:

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~150°C

      • Desolvation Temperature: ~500°C[12]

      • MRM Transitions: These must be optimized by infusing a pure standard. For 4-PA (MW 122.12), the protonated molecule [M+H]⁺ would be m/z 123.1. A plausible fragmentation would be the loss of the oxime group.

        • 4-PA Quantifier: e.g., m/z 123.1 → 106.1

        • 4-PA Qualifier: e.g., m/z 123.1 → 78.1

  • Data Analysis:

    • Perform analysis as described for the HPLC method, using peak area ratios from the MRM chromatograms.

Protocol 3: GC-MS Method (with Derivatization)

This protocol is for instances where GC-MS is the preferred or available platform. The derivatization step is critical for success.[14]

Derivatization Workflow for GC-MS

G A Extracted & Dried 4-PA Residue B Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) and Solvent (Pyridine) A->B C Incubate (e.g., 75°C for 45 min) B->C D Cool to Room Temp C->D E Inject into GC-MS D->E

Caption: Silylation derivatization workflow for 4-PA analysis.

  • Standard and Sample Preparation:

    • Prepare standards and perform sample extraction (LLE or SPE are preferred to get a clean extract) as described in previous protocols. The final step must be evaporation to complete dryness, as silylation reagents are highly sensitive to moisture.[23]

    • Derivatization:

      • To the dried residue of each standard and sample, add 50 µL of pyridine and 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[24][25] The TMCS acts as a catalyst.[14]

      • Seal the vials tightly and vortex.

      • Heat the vials at 75°C for 45 minutes to ensure complete reaction.[24]

      • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).[26]

    • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

    • Temperatures:

      • Inlet: 250°C (Splitless mode).[5]

      • Transfer Line: 280°C.[5][26]

      • Ion Source: 230°C.[5][26]

    • Oven Program: Hold at 100°C for 2 min, then ramp at 15°C/min to 280°C and hold for 5 min.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan from m/z 50-450 or use Selected Ion Monitoring (SIM) for target ions of the derivatized 4-PA for enhanced sensitivity.[5]

  • Data Analysis:

    • Identify the trimethylsilyl (TMS) derivative of 4-PA by its retention time and mass spectrum.

    • Quantify using a calibration curve based on the peak area of a characteristic ion.

Method Validation and Trustworthiness

To ensure the reliability of any of these protocols, a full method validation should be performed according to established guidelines (e.g., ICH, FDA). Key parameters to assess include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the assay response is directly proportional to the analyte concentration.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable precision and accuracy.[16]

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) on different days.[16]

  • Stability: Evaluating the stability of 4-PA in the biological matrix under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage).[12]

By incorporating internal standards and running calibration curves and QC samples with every batch of unknown samples, each protocol functions as a self-validating system, ensuring the trustworthiness of the generated data.

References

  • A Comparative Guide to Cross-Validation of Analytical Methods for Cyclopentanone Oxime Quantification. (n.d.). Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-nitrobenzaldehyde Oxime. (n.d.). Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for 1-(Naphthalen-1-yl)ethanone oxime. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • Guidelines of Sample Preparation and Handling. (n.d.).
  • A Rapid Cation-Exchange HPLC Method for Detection and Quantification of Pyridinium Oximes in Plasma and Tissue. (n.d.).
  • Lin, A. J., & Klayman, D. L. (1986). Stability studies of bis(pyridiniumaldoxime) reactivators of organophosphate-inhibited acetylcholinesterase. Journal of Pharmaceutical Sciences, 75(8), 797-9.
  • Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. (n.d.). ResearchGate.
  • Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma. (n.d.). Semantic Scholar.
  • This compound. (n.d.). CymitQuimica.
  • Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability. (n.d.). ResearchGate.
  • Szegi, P., et al. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579-86.
  • 7-Methoxytacrine – this compound Hybrid as Novel Prophylactic Agent with Reactiva. (n.d.). The Royal Society of Chemistry.
  • A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. (n.d.). PubMed.
  • Brusius, M. (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. Chromatography Today.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
  • Bioanalytical sample preparation. (n.d.). Biotage.
  • Derivatization for Gas Chromatography. (n.d.). Phenomenex.
  • Analytical Methods for Detecting Pyridine. (n.d.).
  • Design, synthesis and biological evaluation of novel tetrahydroacridine pyridine- Aldoxime and -Amidoxime hybrids as efficient uncharged reactivators of nerve agent-Inhibited human acetylcholinesterase. (n.d.). ResearchGate.
  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • Bioanalytical Method Development: Blood Specimen. (n.d.). BioPharma Services.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). ResearchGate.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.).
  • A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (n.d.). MDPI.
  • Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. (n.d.). Shimadzu.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). PubMed.
  • Kassa, J., et al. (2008). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. PubMed.
  • Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. (2013). PMC - NIH.
  • Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide. (n.d.). Benchchem.
  • Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. (2016). ResearchGate.
  • Application Notes and Protocols for the Quantification of 4-Pyridinemethanol. (n.d.). Benchchem.
  • Quantification of Urine and Plasma Porphyrin Precursors Using LC-MS in Acute Hepatic Porphyrias. (2023). PubMed.
  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. (n.d.). MDPI.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI.
  • Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. (2022). LCGC International.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for the synthesis of 4-Pyridinealdoxime. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical compound, known for its role as a precursor to acetylcholinesterase (AChE) reactivators used as antidotes for organophosphate poisoning.[1][2] The synthesis, while straightforward in principle, involves nuances that can significantly impact yield and purity. This guide provides field-proven insights and troubleshooting solutions to help you navigate common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The standard synthesis involves the reaction of 4-Pyridinecarboxaldehyde with hydroxylamine.

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Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification P1 Verify Purity of 4-Pyridinecarboxaldehyde R1 Combine Reactants & Adjust pH P1->R1 P2 Prepare Hydroxylamine Solution (e.g., from NH2OH·HCl) P2->R1 P3 Select & Prepare Solvent (e.g., Ethanol, Water) P3->R1 R2 Control Temperature (Heating or Cooling) R1->R2 R3 Monitor Reaction (TLC) R2->R3 W1 Quench Reaction & Neutralize R3->W1 W2 Product Precipitation or Extraction W1->W2 W3 Recrystallization (e.g., from Water) W2->W3 W4 Dry & Characterize (MP, NMR, etc.) W3->W4

Caption: General experimental workflow for this compound synthesis.

Question 1: Why is my reaction yield consistently low?

A low yield is the most common issue. Several factors, often interacting, can be the cause. Let's break down the likely culprits.

Answer:

A systematic approach is crucial. Start by evaluating your starting materials and then move sequentially through the reaction parameters.

  • Purity of Starting Materials: Impurities in the 4-Pyridinecarboxaldehyde, such as the corresponding carboxylic acid (4-pyridinecarboxylic acid), can inhibit the reaction. Ensure you are using a high-purity aldehyde. If necessary, purify the starting material before use.[3]

  • Stoichiometry and Reagent Preparation: The reaction requires the nucleophilic attack of hydroxylamine on the aldehyde. Hydroxylamine is often prepared in situ from its salt (e.g., hydroxylamine hydrochloride or sulfate) by adding a base (e.g., sodium carbonate, pyridine).

    • Insight: Using a slight excess (1.1-1.5 equivalents) of hydroxylamine can drive the reaction to completion. However, a large excess can complicate purification. Ensure the base is added slowly and portion-wise to maintain pH control.

  • pH Control is Critical: The reaction rate and equilibrium are highly pH-dependent.[1]

    • Causality: The free hydroxylamine base (NH₂OH) is the active nucleophile. At low pH, the hydroxylamine is protonated (NH₃OH⁺) and non-nucleophilic. At high pH, the aldehyde can undergo side reactions. The optimal pH is typically weakly acidic to neutral (pH 4-7) to ensure a sufficient concentration of the free base without promoting side reactions.

  • Temperature and Reaction Time:

    • Insight: While some protocols suggest room temperature, gentle heating (e.g., reflux in ethanol) can significantly increase the reaction rate.[4] However, excessive heat or prolonged reaction times can lead to product degradation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid byproduct formation.[3]

  • Work-up and Product Loss: this compound has moderate water solubility (approx. 10 g/L at 20°C).[5][6]

    • Causality: Significant product loss can occur during aqueous work-up or recrystallization if the volume of water is too large or if the solution is not adequately cooled before filtration. When crystallizing from water, use the minimum amount of hot solvent to dissolve the product and cool the flask in an ice bath to maximize precipitation.[5]

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Troubleshooting_Yield Start Low Yield Observed Q1 Are Starting Materials High Purity? Start->Q1 S1 Purify/Replace Reactants Q1->S1 No Q2 Is pH controlled (4-7 range)? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q1 S2 Adjust pH with Base/Acid Q2->S2 No Q3 Are Temp & Time Optimized? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q2 S3 Monitor with TLC; Adjust Conditions Q3->S3 No Q4 Is Product Lost During Work-up? Q3->Q4 Yes A3_Yes Yes A3_No No S3->Q3 S4 Minimize Solvent; Ensure Full Precipitation Q4->S4 Yes End Yield Improved Q4->End No A4_Yes Yes A4_No No S4->End

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Answer:

Purity is paramount, especially for drug development applications. Contaminants typically arise from unreacted starting materials or side reactions.

  • Unreacted 4-Pyridinecarboxaldehyde: This is a common impurity if the reaction does not go to completion. It can often be removed during recrystallization, but its presence suggests the reaction conditions need further optimization (see Question 1).

  • Hydroxylamine Salts: If a salt like NH₂OH·HCl was used with a base, residual inorganic salts might contaminate the product. A proper work-up, including washing the crude product, is essential.

  • Geometric Isomers (E/Z): Aldoximes can exist as syn (E) and anti (Z) isomers. While one isomer is typically thermodynamically favored, you may isolate a mixture.[1] Characterization by NMR is crucial to identify the isomeric ratio. Chromatographic separation can be challenging but may be necessary for specific applications.

  • Purification Protocol: The most effective and commonly cited method for purifying this compound is recrystallization from water.[5]

    • Trustworthiness: This self-validating system works because the desired product has a steep solubility curve in water (sparingly soluble in cold water, more soluble in hot water), while many impurities have different solubility profiles.

Experimental Protocol: Recrystallization of this compound

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the white, crystalline product by vacuum filtration, washing with a small amount of ice-cold water.

  • Dry the product thoroughly under vacuum. The expected melting point is 131-133 °C.[5]

Frequently Asked Questions (FAQs)

Question 3: What is the reaction mechanism for the formation of this compound?

Answer:

The reaction is a classic condensation between an aldehyde and hydroxylamine, proceeding via nucleophilic addition to the carbonyl group followed by dehydration.

  • Nucleophilic Attack: The neutral hydroxylamine molecule (NH₂OH) acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde.

  • Proton Transfer: This initial addition forms a zwitterionic intermediate. A proton is then transferred from the nitrogen to the oxygen atom, yielding a neutral carbinolamine intermediate (also known as a hemiaminal). This step is often catalyzed by acid or base.

  • Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the final C=N double bond of the oxime. This step is typically the rate-limiting step and is promoted by adjusting the pH.

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Mechanism cluster_reactants R_Aldehyde 4-Pyridinecarboxaldehyde I_Carbinolamine Carbinolamine Intermediate R_Aldehyde->I_Carbinolamine 1. Nucleophilic Attack & Proton Transfer R_Hydroxylamine Hydroxylamine (H₂N-OH) R_Hydroxylamine->I_Carbinolamine P_Oxime This compound + H₂O I_Carbinolamine->P_Oxime 2. Dehydration

Caption: Simplified mechanism for the synthesis of this compound.

Question 4: What are the optimal reaction conditions for maximizing yield?

Answer:

While the "best" conditions can depend on scale and available equipment, the literature and our experience point to a set of parameters that provide a robust starting point. Optimization may be required for your specific setup.

ParameterRecommended ConditionRationale & Expert Insight
Solvent Ethanol, Ethanol/Water mixturesGood solubility for reactants. Using aqueous ethanol can help dissolve hydroxylamine salts directly.
Hydroxylamine Source NH₂OH·HCl or NH₂OH·H₂SO₄Stable, commercially available sources. Requires addition of a base to liberate free NH₂OH.
Base Pyridine, Sodium Acetate, Na₂CO₃A mild base is preferred to avoid side reactions. Pyridine can act as both a base and a solvent.
Molar Ratio Aldehyde : NH₂OH = 1 : 1.2A slight excess of hydroxylamine ensures complete conversion of the limiting aldehyde.
Temperature 25°C to Reflux (e.g., ~78°C in EtOH)Room temperature may require longer reaction times. Refluxing can complete the reaction in a few hours. Monitor by TLC to prevent degradation.[4][7]
pH 4.0 - 7.0Balances the need for free nucleophile (NH₂OH) with the acid-catalyzed dehydration step.[1]
Reaction Time 2 - 24 hoursHighly dependent on temperature. A refluxing reaction may be complete in 2-4 hours, while a room temperature reaction may need to run overnight.

Question 5: How should I store this compound, and what is its stability?

Answer:

Proper storage is essential to maintain the integrity of the compound.

  • Storage Conditions: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] Storing below +30°C is recommended.[5]

  • Stability: The compound is generally stable under normal temperatures and pressures.[6] However, it is sensitive to strong oxidizing agents.[8] Its stability can also be affected by pH and temperature in solution.[1] For long-term storage, keeping it in a desiccator is advisable to protect it from moisture.

References

  • This compound . Pipzine Chemicals. [Link]

  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a) . ResearchGate. [Link]

  • Optimization of reaction conditions. a . ResearchGate. [Link]

  • Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp and Cpt Provide Complementary Selectivity*. NIH Public Access. [Link]

  • Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts . MDPI. [Link]

  • What are some common causes of low reaction yields? . Reddit. [Link]

  • Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases . ACS Publications. [Link]

  • Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts . ResearchGate. [Link]

  • China Manufacturer Supply High Quality this compound CAS 696-54-8 with best price Wholesale & Bulk . LookChem. [Link]

  • Synthesis and disinfection effect of the pyridine-4-aldoxime based salts . PubMed. [Link]

  • The reaction between pyridine-4-aldoxime and methiodide thioesters: a model for enzymic transacetylation . PubMed. [Link]

  • What could be reason for getting a very low yield in organic chemistry? . Quora. [Link]

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Common impurities in 4-Pyridinealdoxime synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Pyridinealdoxime Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Here, we address specific experimental issues in a direct question-and-answer format, blending fundamental chemical principles with practical, field-proven solutions.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems you may encounter during the synthesis of this compound. The typical synthesis involves the reaction of 4-Pyridinecarboxaldehyde with hydroxylamine or its salt, such as hydroxylamine hydrochloride.[1][2][3]

Q1: My reaction yield is unexpectedly low. What are the common causes and how can I optimize the synthesis?

A1: Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality. The core of this synthesis is the nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-pyridinecarboxaldehyde.

  • Causality - The Role of pH: Hydroxylamine is typically used as a hydrochloride or sulfate salt to improve its shelf stability.[2] In this form, the nitrogen is protonated, rendering it non-nucleophilic. A base (e.g., sodium hydroxide, sodium carbonate, or sodium acetate) must be added to liberate the free hydroxylamine (NH₂OH), which is the active nucleophile.[4][5] However, an excessively high pH can lead to side reactions of the aldehyde starting material. The optimal pH is typically near neutral or slightly basic (pH 7-8).[6]

  • Troubleshooting Steps:

    • Verify Stoichiometry: Use a slight excess (e.g., 1.05 to 1.2 equivalents) of the hydroxylamine salt to ensure the complete conversion of the aldehyde.

    • Monitor pH: Before adding the aldehyde, dissolve the hydroxylamine salt and the base in the solvent and check that the pH is in the appropriate range.

    • Control Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 50°C or reflux in methanol) can increase the reaction rate and drive it to completion.[5][7] However, avoid excessively high temperatures, which can promote impurity formation.

    • Check Starting Material Purity: The 4-Pyridinecarboxaldehyde starting material can degrade over time, especially if exposed to air, leading to oxidation.[8] Use fresh or purified aldehyde for best results.

Q2: My final product is contaminated with unreacted 4-Pyridinecarboxaldehyde. How can I remove it effectively?

A2: The presence of residual 4-Pyridinecarboxaldehyde is a clear sign of an incomplete reaction. While optimizing the reaction as described in Q1 is the best preventative measure, effective purification methods are available for its removal. The key is to exploit the differences in physical properties between the aldehyde (a liquid or low-melting solid) and the oxime (a crystalline solid).[2][8]

  • Causality - Solubility Differences: this compound is sparingly soluble in cold water but its solubility increases significantly in hot water.[2][9] 4-Pyridinecarboxaldehyde has different solubility characteristics, which can be exploited during recrystallization.

  • Recommended Protocol: Recrystallization from Water

    • Dissolve the crude product in a minimum amount of hot deionized water.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

    • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified this compound crystals by suction filtration.

    • Wash the crystals with a small amount of cold water.

    • Dry the crystals under vacuum to a constant weight. The purity can be checked by melting point determination (pure E-isomer melts around 154-157°C).[4]

Q3: I've identified 4-Cyanopyridine as a significant impurity. What is its origin and how can it be removed?

A3: The formation of 4-Cyanopyridine is a classic side reaction in oxime synthesis. It arises from the dehydration of the initially formed this compound.

  • Causality - Dehydration Mechanism: The aldoxime can lose a molecule of water to form the corresponding nitrile. This process is often catalyzed by heat or the presence of acidic or basic catalysts.[5] Some reagents used in one-pot nitrile synthesis, like formic acid, explicitly promote this dehydration.[5] It is also a known preparation product from this compound.[10]

  • Prevention and Removal:

    • Avoid Harsh Conditions: Minimize the risk of dehydration by avoiding excessively high reaction temperatures or prolonged reaction times.

    • Purification: 4-Cyanopyridine has a significantly lower melting point (76-79°C) and different solubility profiles compared to this compound.[11] Therefore, the recrystallization procedure detailed in A2 is highly effective for its removal. Multiple recrystallizations may be necessary if the contamination is severe.

** impurity Synthesis and Purification Workflow**

G cluster_synthesis Synthesis Stage cluster_impurity Potential Side Reaction cluster_workup Workup & Purification Start 4-Pyridinecarboxaldehyde + Hydroxylamine HCl Base Add Base (e.g., NaHCO₃) to adjust pH Start->Base Reaction Reaction (Stirring, optional heat) Base->Reaction Dehydration Dehydration (Excess Heat/Time) Reaction->Dehydration [Side Path] Crude Crude Product (this compound + Impurities) Reaction->Crude [Main Path] Impurity 4-Cyanopyridine Dehydration->Impurity Recrystallize Recrystallize (e.g., from Water) Impurity->Recrystallize Removed Here Crude->Recrystallize Pure Pure this compound Recrystallize->Pure

Caption: Workflow of this compound synthesis and purification.

Frequently Asked Questions (FAQs)

What are the most common impurities in this compound synthesis and how can they be addressed?

The primary impurities encountered are typically related to the starting materials or side reactions. The table below provides a summary.

ImpurityLikely SourceRecommended Removal Method
4-Pyridinecarboxaldehyde Incomplete reaction.Recrystallization from water.[2][9]
4-Cyanopyridine Dehydration of the oxime product, often due to excess heat.[5][10]Recrystallization from water or other suitable solvents.
(E/Z) Isomers Inherent to oxime formation.[4][12]Often used as a mixture. Isomer enrichment may be possible via careful, repeated recrystallization.[4]
Polymeric/Colored Byproducts Degradation of the starting aldehyde.Treatment with activated charcoal during recrystallization.
My product appears to be a mix of E/Z isomers. Is this normal and do I need to separate them?

Yes, the formation of a mixture of geometric isomers (E and Z) is a normal and expected outcome of the reaction between an aldehyde and hydroxylamine.[4] The carbon-nitrogen double bond of the oxime restricts rotation, leading to these stereoisomers.[13]

  • Stability: Theoretical calculations have shown that for this compound, one isomer is generally more thermodynamically stable than the other.[12]

  • Separation: For many applications, the isomeric mixture is used without separation. However, if the downstream application is stereospecific (e.g., in the synthesis of a specific pharmaceutical agent), separation may be required. Fractional crystallization is the most common laboratory method to enrich or isolate the dominant isomer.[4] An NMR spectrum can be used to determine the ratio of isomers in your product.[4]

What is the best general-purpose protocol for purifying crude this compound?

For general laboratory-scale purification, recrystallization from water is the most robust and widely cited method.[2][9] It effectively removes unreacted starting materials, the common 4-cyanopyridine impurity, and various colored byproducts.

Detailed Recrystallization Protocol

G A 1. Dissolve Crude Product in Minimum Hot Water B 2. (Optional) Add Charcoal, Hot Filter A->B C 3. Slow Cool to RT, then Ice Bath B->C D 4. Collect Crystals (Suction Filtration) C->D E 5. Wash with Cold Water D->E F 6. Dry Under Vacuum E->F

Caption: Standard recrystallization workflow for this compound.

References

  • On the isomers of pyridine-4-carboxaldoxime and its nitrate salt: X-ray crystal structure and quantum chemical calculation . Graz University of Technology Research Portal. Available at: [Link]

  • This compound . Pipzine Chemicals. Available at: [Link]

  • Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts . ResearchGate. Available at: [Link]

  • This compound - 696-54-8 . Discovery Fine Chemicals. Available at: [Link]

  • This compound PubChem CID 135460230 . PubChem, National Institutes of Health. Available at: [Link]

  • Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs . PubMed, National Institutes of Health. Available at: [Link]

  • Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts . PubMed Central, National Institutes of Health. Available at: [Link]

  • Synthesis and disinfection effect of the pyridine-4-aldoxime based salts . PubMed, National Institutes of Health. Available at: [Link]

  • 4-ACETYLPYRIDINE OXIME . Organic Syntheses Procedure. Available at: [Link]

  • China 4-Cyanopyridine Manufacturers Suppliers Factory . lookpolymers.com. Available at: [Link]

  • (PDF) Design, synthesis and biological evaluation of novel tetrahydroacridine pyridine- Aldoxime and -Amidoxime hybrids... . ResearchGate. Available at: [Link]

  • Pyridine synthesis . Organic Chemistry Portal. Available at: [Link]

  • CN101602719B - Synthesis method of 4-cyanopyridine. Google Patents.
  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde. Google Patents.
  • (PDF) Hydroxylamine-mediated C–C amination via an aza-hock rearrangement . ResearchGate. Available at: [Link]

  • A review of drug isomerism and its significance . PubMed Central, National Institutes of Health. Available at: [Link]

  • 4-Pyridinecarboxaldehyde PubChem CID 13389 . PubChem, National Institutes of Health. Available at: [Link]

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment . PubMed Central, National Institutes of Health. Available at: [Link]

  • This compound CAS 696-54-8 . Shanghai Talent Chemical Co.,Ltd.. Available at: [Link]

  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement . PubMed Central, National Institutes of Health. Available at: [Link]

  • A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES . Defense Technical Information Center (DTIC). Available at: [Link]

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Technical Support Center: Synthesis of 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 4-Pyridinealdoxime. This crucial intermediate is widely utilized in medicinal chemistry, particularly as a precursor for reactivators of acetylcholinesterase inhibited by organophosphates.[1][2] The synthesis, while conceptually straightforward, is prone to several side reactions that can significantly impact yield and purity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to empower researchers, chemists, and drug development professionals. We move beyond simple protocols to explain the causal mechanisms behind common experimental issues, ensuring you can not only solve current problems but also prevent future ones.

Section 1: Core Synthesis Protocol and Mechanism

The formation of this compound is typically achieved through the condensation of 4-Pyridinecarboxaldehyde with a hydroxylamine salt. The reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid- or base-catalyzed dehydration to yield the oxime.[3][4][5]

Primary Reaction Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde C₆H₅NO Carbinolamine Carbinolamine Intermediate Unstable 4-Pyridinecarboxaldehyde->Carbinolamine Nucleophilic Addition Hydroxylamine Hydroxylamine HCl NH₂OH·HCl Hydroxylamine->Carbinolamine This compound This compound C₆H₆N₂O Carbinolamine->this compound Dehydration (-H₂O)

Caption: The primary reaction pathway for this compound synthesis.

Recommended Synthesis Protocol

This protocol is optimized to maximize yield while minimizing common side reactions.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-Pyridinecarboxaldehyde in 100 mL of ethanol.

  • Hydroxylamine Addition: In a separate beaker, prepare a solution of 7.5 g of hydroxylamine hydrochloride (NH₂OH·HCl) and 8.5 g of sodium acetate in 50 mL of water. The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.

  • Reaction: Add the hydroxylamine solution to the aldehyde solution dropwise at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot indicates reaction completion, typically within 2-4 hours.

  • Isolation: Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.

  • Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Purification: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from water.[1][6]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or the reaction is not going to completion. What are the likely causes and solutions?

A: Low conversion is a frequent issue stemming from several factors related to reagents and reaction conditions.

  • Cause 1: Purity of Starting Materials: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (isonicotinic acid), which will not react to form an oxime.[7] Similarly, hydroxylamine and its salts can decompose over time.[7]

    • Solution: Always use freshly distilled 4-pyridinecarboxaldehyde if its purity is suspect. Use a fresh, high-purity batch of hydroxylamine hydrochloride.

  • Cause 2: Incorrect pH: The dehydration of the carbinolamine intermediate is the rate-determining step and is pH-dependent.[4] If the medium is too acidic, the nitrogen of hydroxylamine becomes fully protonated, losing its nucleophilicity. If it's too basic, there are not enough protons to facilitate the departure of the hydroxyl group as water.

    • Solution: The reaction is often most efficient in a weakly acidic to neutral pH range (pH 4-7). The use of a base like sodium acetate or pyridine with hydroxylamine hydrochloride creates a suitable buffer system.[8]

  • Cause 3: Suboptimal Temperature: While gentle heating can sometimes accelerate the reaction, excessive heat can promote side reactions or decomposition.

    • Solution: For this synthesis, running the reaction at room temperature is generally sufficient and safer.

ParameterRecommended ConditionRationale
pH 4 - 7Balances nucleophilicity of NH₂OH and protonation of the intermediate's -OH group for efficient dehydration.[4]
Temperature 20 - 25°C (Room Temp)Minimizes risk of side reactions like Beckmann rearrangement or hydrolysis.[8][9]
Solvent Ethanol/WaterGood solubility for reactants and facilitates product crystallization upon concentration.
Base Sodium Acetate, PyridineFrees hydroxylamine from its salt without making the solution strongly basic.[8]
Q2: I'm observing the starting aldehyde in my final product analysis (TLC, NMR). How can I prevent this?

A: The presence of the starting aldehyde in the final product points to one of two issues: an incomplete reaction (see Q1) or product hydrolysis. Oximes can hydrolyze back to the parent aldehyde and hydroxylamine, especially under harsh acidic conditions and with heating.[10][11]

  • Mechanism of Hydrolysis: The C=N bond of the oxime is susceptible to acid-catalyzed hydrolysis. This is the reverse of the formation reaction.

  • Prevention During Workup:

    • Avoid Strong Acids: Do not use strong mineral acids (e.g., HCl, H₂SO₄) during the workup or purification steps.

    • Maintain Low Temperatures: Perform extractions and crystallizations at or below room temperature to limit the rate of hydrolysis.

    • Neutralize Promptly: If the reaction is run under acidic conditions, neutralize the mixture with a mild base like sodium bicarbonate before concentration and isolation.

Q3: My product is contaminated with an unexpected amide impurity (Isonicotinamide). What is it and how did it form?

A: This impurity is the result of a Beckmann Rearrangement , a classic acid-catalyzed reaction of oximes.[9][12] Under forcing conditions (strong acid, high heat), the aldoxime rearranges to form a primary amide.[10][13]

  • Causality: The rearrangement is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). A subsequent[1][10]-shift of the group anti to the leaving group (in this case, the pyridyl ring) leads to a nitrilium ion, which is then attacked by water to form the amide after tautomerization.[9][14]

  • Mitigation Strategy:

    • Strict Temperature Control: Avoid heating the reaction mixture above 40-50°C. Forcing conditions, such as temperatures exceeding 130°C, strongly favor this rearrangement.[9]

    • Avoid Strong Brønsted/Lewis Acids: Do not use reagents like concentrated H₂SO₄, PCl₅, or thionyl chloride, which are known catalysts for the Beckmann rearrangement.[12][15]

G cluster_side_reactions Potential Side Reactions This compound This compound C₆H₆N₂O Side_Products This compound->Side_Products Isonicotinamide Isonicotinamide (Beckmann Rearrangement) Side_Products->Isonicotinamide Strong Acid, High Temp 4-Cyanopyridine 4-Cyanopyridine (Dehydration) Side_Products->4-Cyanopyridine Dehydrating Agent Aldehyde 4-Pyridinecarboxaldehyde (Hydrolysis) Side_Products->Aldehyde Acidic Workup, Heat

Caption: Common side products in this compound synthesis.

Q4: I have detected 4-cyanopyridine in my product mixture. Why is this happening?

A: The formation of 4-cyanopyridine is due to the dehydration of the this compound.[10] While the formation of the oxime is a dehydration reaction, a second, more forceful dehydration can remove the oxygen atom entirely to form a nitrile.

  • Cause: This side reaction typically does not occur under standard oximation conditions. It requires the presence of a specific dehydrating agent (e.g., acetic anhydride, thionyl chloride) or very high temperatures.[10] Its presence suggests that either the reaction was run under excessively harsh conditions or a contaminant that acts as a dehydrating agent was introduced.

  • Solution: Adhere strictly to the recommended protocol. Ensure all glassware is clean and that no unintended reagents are present. If 4-cyanopyridine is a desired product, specific synthetic routes are available for this conversion.[16][17]

Q5: My NMR spectrum looks complex, suggesting multiple products. Could this be due to E/Z isomers?

A: Yes, this is a distinct possibility. Because the C=N double bond does not allow for free rotation, aldoximes can exist as two geometric isomers: E (anti) and Z (syn).[10][18] The two isomers will have different chemical shifts in NMR spectroscopy, leading to a more complex spectrum than expected for a single compound.

  • Identification: The presence of two distinct sets of peaks for the aldehydic proton and the pyridine ring protons is a strong indicator of an isomeric mixture.

  • Control & Significance: The ratio of E to Z isomers can be influenced by the reaction solvent and pH. For many applications, the presence of both isomers is not problematic. However, if a single isomer is required, further purification by chromatography or careful control of crystallization conditions may be necessary. The literature for this compound lists both (E) and (Z) isomers.[2]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best method for purifying crude this compound? The most commonly cited and effective method for purifying this compound is recrystallization from water.[1][6] The compound has good solubility in hot water and is sparingly soluble in cold water, allowing for efficient removal of impurities.

FAQ 2: How should I properly store this compound to ensure its stability? this compound is a stable solid under normal conditions.[19] However, to prevent slow degradation, it should be stored in a tightly sealed container in a cool, dry place, protected from light. Storage at temperatures below 30°C is recommended.[1]

FAQ 3: What are the key analytical signatures to confirm the formation of this compound?

  • Infrared (IR) Spectroscopy: Look for characteristic bands for O-H stretching (~3600 cm⁻¹), C=N stretching (~1665 cm⁻¹), and N-O stretching (~945 cm⁻¹).[10]

  • ¹H NMR Spectroscopy: The most indicative signal is the singlet for the CH =NOH proton, typically found downfield. The aromatic protons of the pyridine ring will also be present in their characteristic pattern.

  • TLC: Use a mobile phase like ethyl acetate/hexane. The oxime product should have a different Rf value compared to the more nonpolar starting aldehyde.

References

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • Sá, J., et al. (n.d.). Conversion of Oximes to Carbonyl Compounds by Triscetylpyridinium Tetrakis(oxodiperoxotungsto) Phosphate (PCWP)-mediated Oxidation with Hydrogen Peroxide. National Institutes of Health. Retrieved from [Link]

  • Xue, Y., & Wang, S. (2024). Generation of Carbonyl Compounds from Oximes through Electrooxidative Deoximation. Journal of Organic Chemistry, 89, 4199-4204. Retrieved from [Link]

  • Malpica, A., et al. (2001). Kinetics and Mechanism for Oxime Formation from Pyridine-2-, -3-, and -4-carboxaldehydes. The Journal of Organic Chemistry, 66(22), 7436-7440. Retrieved from [Link]

  • Lin, A. J., & Klayman, D. L. (1986). Stability studies of bis(pyridiniumaldoxime) reactivators of organophosphate-inhibited acetylcholinesterase. Journal of Pharmaceutical Sciences, 75(8), 797-9. Retrieved from [Link]

  • Paul, S., et al. (2010). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 4, 13. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Malpica, A., Calzadilla, M., & Mejias, I. (2015). Kinetics and Mechanism for Oxime Formation from 4-Pyridinecarboxaldehyde N-Oxide. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Just, G., & Grozinger, K. (1969). Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation. Canadian Journal of Chemistry, 47(1), 145-147. Retrieved from [Link]

  • Aakash Institute. (n.d.). Beckmann Rearrangement in Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Formation of oximes by ketones and aldehydes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-pyridinecarboxaldehyde oxime. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602719B - Synthesis method of 4-cyanopyridine.
  • Feed 2. (n.d.). Oxime Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997. Retrieved from [Link]

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Optimizing reaction conditions for 4-Pyridinealdoxime synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Pyridinealdoxime. This document is designed for researchers, medicinal chemists, and process development professionals. This compound is a critical building block in organic synthesis and a key intermediate for various pharmaceutical compounds, notably as a reactivator of acetylcholinesterase inhibited by organophosphates[1][2]. The standard synthesis involves the condensation reaction between 4-pyridinecarboxaldehyde and hydroxylamine[3]. While straightforward in principle, this reaction is sensitive to several parameters that can impact yield, purity, and reproducibility. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve consistent, high-quality results.

Core Reaction Pathway and Mechanism

The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. This is followed by proton transfer and subsequent dehydration to yield the final oxime product. The reaction is typically acid-catalyzed, but pH control is critical for success.

Reaction_Mechanism Fig. 1: Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 4-Pyridinecarboxaldehyde INT Carbinolamine Intermediate R1->INT Nucleophilic Attack R2 Hydroxylamine (NH₂OH) R2->INT P1 This compound INT->P1 Dehydration (-H₂O) P2 Water (H₂O) INT->P2

Caption: Fig. 1: Reaction Mechanism for this compound Synthesis

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The flowchart below provides a logical path for diagnosing problems.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Check_SM 1. Verify Starting Material Quality (Aldehyde & Hydroxylamine) Start->Check_SM SM_OK Quality OK? Check_SM->SM_OK Check_pH 2. Confirm Reaction pH (Is it within optimal range?) pH_OK pH Correct? Check_pH->pH_OK Check_Temp 3. Review Reaction Temperature (Too high or too low?) Temp_OK Temp Correct? Check_Temp->Temp_OK Analyze_Crude 4. Analyze Crude Product (TLC, ¹H NMR) Analysis_Result What does analysis show? Analyze_Crude->Analysis_Result SM_OK->Check_pH Yes Sol_SM Solution: Use fresh, pure reagents. Verify aldehyde purity. SM_OK->Sol_SM No pH_OK->Check_Temp Yes Sol_pH Solution: Adjust pH carefully. Use a buffer if necessary. pH_OK->Sol_pH No Temp_OK->Analyze_Crude Yes Sol_Temp Solution: Adjust temperature. Monitor reaction progress. Temp_OK->Sol_Temp No Sol_Impurity Solution: Optimize workup/purification. (See FAQ on Purification) Analysis_Result->Sol_Impurity Impurities Present Sol_Stall Solution: Increase reaction time or re-evaluate catalyst/base. Analysis_Result->Sol_Stall Unreacted SM

Caption: Fig. 2: Troubleshooting Workflow

Issue 1: Low or No Product Yield

Q: My reaction has produced very little or no this compound. What are the likely causes?

A: This is one of the most common issues and can stem from several factors:

  • Poor Quality of Starting Materials: 4-Pyridinecarboxaldehyde can oxidize over time to isonicotinic acid if not stored properly[4]. It should be a colorless to slightly yellow liquid[5]. Hydroxylamine hydrochloride or sulfate salts should be dry, free-flowing powders.

  • Incorrect pH: This is the most critical parameter. The reaction requires a mildly acidic to neutral pH (approx. 4-7).

    • If too acidic (pH < 4): The nitrogen on hydroxylamine becomes fully protonated (NH₃OH⁺), losing its nucleophilicity and preventing it from attacking the carbonyl carbon.

    • If too basic (pH > 8): While the hydroxylamine is a free base, the rate of the necessary dehydration step to form the oxime is significantly reduced.

  • Suboptimal Temperature: The reaction is often run at room temperature or with gentle heating (e.g., 60 °C)[6]. Excessively high temperatures can lead to decomposition or side reactions, while temperatures that are too low may result in a very slow or stalled reaction.

  • Premature Product Precipitation: If the product begins to crystallize out of solution before the reaction is complete, it can coat the remaining starting material, effectively stopping the reaction.

Q: How can I resolve low yield issues?

A: Systematically address the points above:

  • Validate Reagents: Before starting, check the purity of your 4-pyridinecarboxaldehyde via NMR or GC. Use freshly opened or properly stored hydroxylamine salts.

  • Control the pH: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base like pyridine, sodium acetate, or sodium bicarbonate must be added to liberate the free hydroxylamine and buffer the solution[7][8]. Add the base portion-wise and monitor the pH. A typical procedure involves dissolving the aldehyde and hydroxylamine salt in a solvent like ethanol, followed by the careful addition of a base[7].

  • Optimize Solvent and Temperature: Ethanol or methanol are common solvents as they effectively dissolve both the reactants and the base[3][8]. If solubility is an issue, consider a co-solvent system or gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Ensure Homogeneity: If you observe precipitation, consider using a larger volume of solvent or a solvent system in which the product has slightly higher solubility to keep it dissolved until the reaction is complete.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is not pure. What are the common impurities and how do I remove them?

A: Common impurities include unreacted 4-pyridinecarboxaldehyde, isonicotinic acid (from aldehyde oxidation), and potentially isomeric forms of the oxime.

  • Unreacted Aldehyde: This is often due to an incomplete reaction or using a sub-stoichiometric amount of hydroxylamine. It can typically be removed during purification.

  • Isonicotinic Acid: This impurity arises from using oxidized starting material. It is acidic and can be removed with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the workup, provided your product is sufficiently soluble in the organic extraction solvent.

  • Geometric Isomers (E/Z): Oximes can exist as syn (E) and anti (Z) isomers. While one isomer is often thermodynamically favored, you may isolate a mixture. The specific isomer ratio can be influenced by the reaction and crystallization conditions[9]. These isomers often have very similar polarities, making chromatographic separation difficult. Careful crystallization is the most effective method for isolating the desired isomer.

Q: What is the best method for purification?

A: Crystallization is the most widely reported and effective method for purifying this compound[10].

  • Recommended Solvent: Water is an excellent solvent for recrystallization[10]. The product is sparingly soluble in cold water but its solubility increases significantly with heat.

  • Procedure: Dissolve the crude product in a minimum amount of hot water. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold water, and dry thoroughly.

Frequently Asked Questions (FAQs)

Q1: What molar ratio of hydroxylamine to aldehyde should I use? A slight excess of hydroxylamine (1.05 to 1.5 equivalents) is recommended to drive the reaction to completion[6][8]. A large excess should be avoided as it can complicate the purification process.

Q2: How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v). The aldehyde starting material is less polar than the oxime product. The reaction is complete when the aldehyde spot is no longer visible by TLC. Staining with 2,4-dinitrophenylhydrazine (DNPH) can be used to specifically visualize carbonyl compounds like the starting aldehyde[6].

Q3: Can I scale up this reaction? What are the key considerations? Yes, the reaction is scalable. Key considerations for scale-up include:

  • Heat Management: The reaction can be mildly exothermic, especially during the addition of the base. For larger scales, ensure adequate cooling and add reagents portion-wise to control the internal temperature.

  • Mixing: Ensure efficient stirring to maintain a homogeneous mixture, especially if the product has limited solubility.

  • Workup and Isolation: Handling larger volumes of solids and liquids during filtration and crystallization requires appropriate equipment. Ensure your filtration setup can handle the scale.

Q4: What are the optimal storage conditions for this compound? The product should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and sources of ignition[3][4]. It is stable under normal conditions, but proper storage ensures its long-term integrity[4]. Store below +30°C[10].

Q5: What are the key safety precautions I should take?

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle 4-pyridinecarboxaldehyde and pyridine (if used as a base) in a well-ventilated fume hood.

  • Toxicity: this compound is harmful if swallowed or inhaled and can cause skin and eye irritation[11]. Avoid creating dust. Refer to the Safety Data Sheet (SDS) for complete handling information.

Optimized Laboratory Protocol

This protocol is a self-validating system for a standard laboratory-scale synthesis.

1. Reagent Preparation & Setup:

  • In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-pyridinecarboxaldehyde (5.35 g, 50.0 mmol, 1.0 equiv.).

  • Add ethanol (100 mL) and stir until the aldehyde is fully dissolved.

  • To this solution, add hydroxylamine hydrochloride (4.17 g, 60.0 mmol, 1.2 equiv.).

2. Reaction Execution:

  • In a separate beaker, dissolve sodium bicarbonate (5.04 g, 60.0 mmol, 1.2 equiv.) in 20 mL of water.

  • Slowly add the sodium bicarbonate solution to the flask over 10-15 minutes. Effervescence (CO₂ evolution) will be observed.

  • After the addition is complete, heat the mixture to a gentle reflux (approx. 70-80°C) and stir for 2-3 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) until the 4-pyridinecarboxaldehyde spot disappears.

3. Workup & Isolation:

  • Once the reaction is complete, cool the flask to room temperature.

  • Reduce the volume of the solvent to about 25% of the original volume using a rotary evaporator.

  • Add 100 mL of deionized water to the concentrated mixture. A white precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration, washing the solid with two portions of cold water (2 x 20 mL).

4. Purification:

  • Transfer the crude solid to a beaker and add the minimum amount of hot deionized water required for complete dissolution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour.

  • Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

  • Expected Outcome: White crystalline solid. Typical yield: 85-95%. Melting point: 131-133 °C[10].

ParameterRecommended ValueRationale
Aldehyde:Hydroxylamine Ratio 1 : 1.2A slight excess of hydroxylamine ensures complete conversion of the aldehyde.
Solvent Ethanol or MethanolGood solubility for reactants and facilitates a homogeneous reaction[8].
Base Sodium BicarbonateMild base to neutralize HCl from hydroxylamine salt without being overly basic[8].
Temperature 70-80 °C (Reflux)Provides sufficient energy to overcome the activation barrier without causing degradation.
pH Range ~6-7Optimal for maintaining hydroxylamine nucleophilicity and facilitating dehydration.
Purification Method Recrystallization from waterHighly effective for removing polar impurities and unreacted starting materials[10].

References

  • This compound - Pipzine Chemicals. Pipzine.
  • This compound | 696-54-8. ChemicalBook.
  • This compound 696-54-8 wiki. Guidechem.
  • CAS 696-54-8: this compound. CymitQuimica.
  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Medicinal Chemistry Letters.
  • Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts.
  • Design, synthesis and biological evaluation of novel tetrahydroacridine pyridine- Aldoxime and -Amidoxime hybrids as efficient uncharged reactivators of nerve agent-Inhibited human acetylcholinesterase.
  • This compound | C6H6N2O | CID 135460230. PubChem, NIH.
  • Synthesis routes of 3-Pyridinealdoxime. Benchchem.
  • Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. PMC, NIH.
  • The reaction between pyridine-4-aldoxime and methiodide thioesters: a model for enzymic transacetyl
  • 4-Pyridinecarboxaldehyde-Applic
  • The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modific
  • Synthesis of Some Aldoxime Deriv
  • Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. PubMed.
  • China Manufacturer Supply High Quality this compound CAS 696-54-8 with best price Wholesale & Bulk. Autech.
  • Preparation method for 4-pyridinecarboxaldehyde.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora.
  • 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389. PubChem.

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Technical Support Center: Separation of E/Z Isomers of 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the separation of E/Z isomers of 4-Pyridinealdoxime. This document provides in-depth, experience-driven answers and troubleshooting protocols for researchers, scientists, and drug development professionals. The synthesis of aldoximes frequently yields a mixture of geometric isomers, and their separation is a critical step for characterization, activity screening, and ensuring the purity of final compounds.[1] this compound, a key chemical entity and metabolite of certain nerve agent antidotes, presents unique challenges due to the properties of its E and Z isomers.[2]

This guide is structured to address both fundamental questions and specific experimental roadblocks you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the separation and characterization of this compound isomers.

Q1: Why is the separation of this compound E/Z isomers so challenging?

The primary challenge stems from the similar physicochemical properties of the E and Z isomers.[3] Because they share the same molecular formula and connectivity, their polarity, solubility, and chromatographic behavior can be nearly identical, making resolution by standard techniques difficult. Furthermore, the potential for interconversion between the E and Z forms under certain conditions (e.g., heat, acid, or base) can complicate purification and analysis, as the desired isomer may convert back into a mixture.[3]

Q2: What are the principal methods for separating the E/Z isomers?

The two most effective and commonly employed methods for separating E/Z isomers of oximes are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a powerful analytical and preparative technique capable of resolving isomers with very similar properties.[4][5] Success often depends on fine-tuning the mobile phase, stationary phase, and other chromatographic parameters.

  • Fractional Crystallization: This classical technique can be highly effective if a solvent system is identified in which the E and Z isomers exhibit significantly different solubilities.[6][7] It is often a process of trial and error but can be scaled up effectively once optimized.

Q3: How can I definitively identify and quantify the E/Z isomer ratio in my sample?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[3]

  • Identification: The chemical shifts of protons and carbons near the C=N oxime bond differ measurably between the E and Z isomers due to different spatial environments.[8][9] Specifically, the aldehydic proton (on the C=N carbon) and the protons on the pyridine ring will show distinct chemical shifts.

  • Quantification: By integrating the area under the NMR signals corresponding to a specific, well-resolved proton for each isomer, a precise quantitative ratio can be determined.[8]

Q4: How significant is the risk of E/Z interconversion during separation and handling?

Interconversion is a valid and significant concern. The energy barrier for rotation around a C=N double bond is high enough for isomers to be stable and separable at room temperature, but this process can be accelerated by several factors.[3][10]

  • pH: Acidic or basic conditions can catalyze isomerization.[11] Pyridinium oximes are known to have maximal stability in acidic solutions (pH 2-3).[12]

  • Temperature: Elevated temperatures used in techniques like Gas Chromatography (GC) or during solvent evaporation can provide enough energy to overcome the rotational barrier.

  • Light: Photochemical isomerization can occur, especially upon exposure to UV light.[13] Therefore, samples should be protected from light where possible.

Part 2: Troubleshooting and In-Depth Protocols

This section provides detailed, actionable guidance for the most common separation techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the first choice for both analytical and preparative-scale separation of this compound isomers.

Issue EncounteredProbable Cause(s)Recommended Solution(s)
No separation / Co-elution of isomers Insufficient selectivity of the stationary or mobile phase.1. Introduce an Ion-Pairing Reagent: For pyridinium compounds, an ion-pairing agent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) in the mobile phase is often required for good peak shape and resolution on reversed-phase columns.[4][14] 2. Change Stationary Phase: If a standard C18 column fails, try a phenyl-hexyl or a polar-embedded phase column to alter selectivity.[15] 3. Optimize Mobile Phase: Systematically vary the organic modifier (acetonitrile vs. methanol) and the aqueous buffer pH.[16]
Poor peak shape (tailing or fronting) Secondary interactions with the silica support; improper pH.1. Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. 2. Increase Buffer/Additive Concentration: A higher concentration of an acid additive (like formic acid or TFA) can improve peak shape for basic compounds like pyridines.[16]
Peaks are too broad Low separation efficiency; slow kinetics.1. Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution. 2. Lower the Temperature: Running the separation at a sub-ambient temperature can sometimes sharpen peaks and prevent on-column isomerization. 3. Check for System Voids: Ensure the column is properly packed and there are no dead volumes in the system.[17]
Inconsistent retention times Poor column equilibration; mobile phase instability.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using ion-pairing reagents. 2. Prepare Fresh Mobile Phase Daily: Buffers can support microbial growth, and organic modifiers can evaporate, changing the composition.

This protocol outlines a systematic approach to developing a robust RP-HPLC separation method.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a high-quality C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

    • Rationale: The acidic modifier ensures the pyridine nitrogen is protonated, leading to consistent interactions and improved peak shape.[16] Acetonitrile is often a good first choice for organic modifier with aromatic compounds.

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270-280 nm, as pyridinium aldoximes show absorbance in this range.[4][14]

    • Gradient: Run a fast linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Rationale: This initial run will establish the approximate concentration of organic modifier needed to elute the isomers.

  • Optimization:

    • Based on the scouting run, design a shallower gradient around the elution percentage. For example, if the isomers eluted at 30% B, try a gradient of 20-40% B over 20 minutes.

    • If co-elution persists, switch the organic modifier from acetonitrile to methanol. Methanol has different hydrogen bonding characteristics and can alter selectivity.

    • If separation is still minimal, consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which provides alternative π-π interactions.[15]

  • Isocratic Method Conversion (Optional):

    • For routine analysis or preparative scale-up, convert the optimized gradient method to an isocratic one. The optimal isocratic percentage of Mobile Phase B can be estimated from the gradient run.

HPLC_Workflow start Start: E/Z Mixture col_select Select Column (e.g., C18) start->col_select mp_select Select Mobile Phase (e.g., A: 0.1% TFA/H2O B: 0.1% TFA/ACN) col_select->mp_select scout Run Fast Scouting Gradient (5-95% B) mp_select->scout eval1 Evaluate Separation scout->eval1 optim Optimize Gradient (Shallow Gradient) eval1->optim Partial Separation change_org Change Organic Modifier (ACN -> MeOH) eval1->change_org No Separation eval2 Evaluate Separation optim->eval2 eval2->change_org Resolution < 1.5 success Separation Achieved eval2->success Resolution > 1.5 change_org->scout change_col Change Column (e.g., Phenyl-Hexyl) change_org->change_col If still no separation change_col->scout

Caption: A systematic workflow for developing an HPLC method to separate E/Z isomers.

Fractional Crystallization

Crystallization is a powerful purification technique that exploits differences in solubility between isomers in a specific solvent or solvent mixture.[7]

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Compound oils out, no crystals form The compound is too soluble, or the solution is supersaturated too quickly.1. Use a More Non-polar Solvent: Add an anti-solvent in which the compound is less soluble. 2. Slow Down Cooling: Place the solution in a Dewar flask or insulated container to cool slowly. 3. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.
Both isomers co-crystallize The chosen solvent does not sufficiently differentiate the solubility of the isomers.1. Screen a Wide Range of Solvents: Test solvents of varying polarity (e.g., ethanol, ethyl acetate, dichloromethane, toluene, heptane). Halogenated solvents or mixtures with anti-solvents like heptane have been reported to be effective for oxime isomers.[6] 2. Try Vapor Diffusion: This gentle method can sometimes yield crystals of a single isomer.[18]
Yield of pure isomer is very low The desired isomer is the more soluble one in the chosen solvent, or too much solvent was used.1. Isolate the More Soluble Isomer: After filtering the first crop of crystals (enriched in the less soluble isomer), concentrate the mother liquor to try and crystallize the more soluble isomer. 2. Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound.
  • Solubility Testing:

    • Place a small amount (~10 mg) of the E/Z mixture into several different test tubes.

    • Add a different solvent (e.g., isopropanol, ethyl acetate, acetone, toluene, dichloromethane) to each tube dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

    • Identify solvents where the compound is sparingly soluble at room temperature.

  • Crystallization Trial:

    • Choose the most promising solvent from step 1.

    • In a flask, dissolve a larger amount of the E/Z mixture in the minimum amount of the chosen solvent at its boiling point.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the system to remain close to equilibrium, favoring the crystallization of the least soluble isomer.[7]

  • Analysis and Iteration:

    • Collect the resulting crystals by filtration.

    • Analyze both the crystals and the remaining mother liquor by NMR or HPLC to determine the E/Z ratio.

    • If the crystals are enriched in one isomer, repeat the crystallization process with that material to achieve higher purity.

    • If the mother liquor is enriched in the other isomer, concentrate it to attempt its crystallization.

Solvent_Selection start Start: E/Z Mixture sol_test Test Solubility in 5-6 Solvents (Polar to Non-Polar) start->sol_test eval_sol Is Compound Soluble? sol_test->eval_sol insoluble Insoluble at RT Soluble when Hot? eval_sol->insoluble Sparingly Soluble too_soluble Too Soluble at RT eval_sol->too_soluble Very Soluble insoluble->too_soluble No good_solvent Good Candidate for Slow Cooling Crystallization insoluble->good_solvent Yes anti_solvent Use as Anti-Solvent with a more polar solvent too_soluble->anti_solvent vapor_diff Use as Precipitant in Vapor Diffusion Setup too_soluble->vapor_diff anti_solvent->good_solvent vapor_diff->good_solvent

Caption: A decision tree to guide the selection of an appropriate solvent system.

Nuclear Magnetic Resonance (NMR) for Isomer Identification

NMR is indispensable for identifying the E and Z isomers. The key is to look for signals from nuclei close to the C=N bond, as their chemical environment is most affected by the geometry.

NucleusExpected Difference Between E and Z IsomersRationale
Aldehydic Proton (H on C=N) The chemical shift will be different. The isomer with the proton syn (on the same side) to the pyridine ring may experience different shielding/deshielding effects compared to the isomer where it is anti.Anisotropic effects from the aromatic pyridine ring and the lone pair on the oxime nitrogen create distinct magnetic environments for the aldehydic proton in each isomer.[8][19]
Pyridine Ring Protons (Ortho-protons) The protons ortho to the C=N group (at positions 3 and 5) will show the most significant chemical shift differences between isomers.The proximity and orientation of the -OH group of the oxime relative to the ortho-protons will be different in the E and Z forms, altering their chemical shifts.[20]
Aldehydic Carbon (C=N) The ¹³C NMR chemical shift of the carbon in the C=N bond will be measurably different between the two isomers.The carbon's electronic environment is directly influenced by the stereochemistry of the attached groups. Differences of several ppm are common for oxime isomers.[9]
References
  • Kuca, K., et al. (2005). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Journal of Chromatography B, 822(1-2), 128-134. [Link]

  • Sharma, P., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega, 8(10), 9579-9586. [Link]

  • Kuca, K., et al. (2005). Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability. ResearchGate. [Link]

  • Garg, K., et al. (2015). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. ResearchGate. [Link]

  • Various Authors. (2025). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. [Link]

  • University of Rennes. (n.d.). Guide for crystallization. [Link]

  • Various Authors. (2016). How to separate E and Z isomers? ResearchGate. [Link]

  • Mehmood, T., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences. [Link]

  • Worek, F., et al. (1995). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology, 69(9), 621-627. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Nambiar, M. P., et al. (2010). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Journal of Applied Toxicology, 30(2), 150-157. [Link]

  • Bakkar, M., et al. (2012). 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. ResearchGate. [Link]

  • Garbacz, P., et al. (2023). Singlet and Triplet Pathways Determine the Thermal Z/E Isomerization of an Arylazopyrazole-Based Photoswitch. Journal of the American Chemical Society. [Link]

  • da Costa, N. C. S. (2019). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. University of Helsinki. [Link]

  • Worek, F., et al. (1991). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 65(2), 156-161. [Link]

  • Ito, S., et al. (2021). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry, 17, 1195-1201. [Link]

  • Tenza, K., et al. (2014). Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. Dalton Transactions, 43(35), 13341-13352. [Link]

  • Trade Science Inc. (2010). Identification of E and Z-isomers of some Cephalosporins by NMR. TSI Journals. [Link]

Sources

Technical Support Center: Purification of 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Pyridinealdoxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important compound. Here, we provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format.

Introduction to the Challenges

This compound is a crucial intermediate and a significant compound in its own right, notably as a reactivator of acetylcholinesterase inhibited by organophosphates.[1] However, its purification is often fraught with challenges that can impact yield, purity, and even the viability of an experiment. The primary difficulties stem from its chemical nature: the presence of a basic pyridine ring, a nucleophilic oxime group, and the potential for geometric isomerism. These features make it susceptible to degradation, difficult to separate from structurally similar impurities, and prone to forming E/Z isomers that can complicate characterization and downstream applications.

This guide will address these challenges head-on, providing not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Purity and Impurity Profile

Q1: My NMR spectrum of this compound shows unexpected peaks. What are the likely impurities?

A1: Impurities in this compound typically arise from two main sources: the starting materials used in its synthesis and degradation of the product itself. The most common synthetic route involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine.[2]

  • Unreacted 4-Pyridinecarboxaldehyde: This is a very common impurity. Its aldehyde proton appears as a singlet around 10.11 ppm in CDCl₃ and 10.33 ppm in DMSO-d₆ on a ¹H NMR spectrum.[3][4] Its presence suggests an incomplete reaction or inefficient purification.

  • Hydroxylamine and its salts: While less likely to be seen on a standard ¹H NMR due to exchange and solubility, residual hydroxylamine can be present.

  • Degradation Products: this compound is susceptible to hydrolysis, especially under basic conditions. The oxime can be hydrolyzed back to 4-pyridinecarboxaldehyde.[5] Under more forcing alkaline conditions, related pyridine aldoximes have been shown to degrade to compounds like N-methyl-α-pyridone via dehydration to a nitrile intermediate followed by hydrolysis and rearrangement.[6] The presence of 4-cyanopyridine could be an indicator of such degradation pathways.

Q2: My purified this compound has a lower than expected melting point and a broad melting range. Why?

A2: A broad and depressed melting point is a classic indicator of impurity. Given that this compound is a solid, even small amounts of residual solvents or the impurities mentioned in Q1 can disrupt the crystal lattice and affect its melting point. Another critical factor is the potential presence of a mixture of E and Z geometric isomers, which can behave as impurities to one another, leading to a lower and broader melting range.[1]

Isomerization: The E/Z Challenge

Q3: What are E/Z isomers of this compound and are they stable?

A3: The carbon-nitrogen double bond of the oxime group does not allow for free rotation, leading to the possibility of two geometric isomers: E (entgegen, opposite) and Z (zusammen, together). For this compound, this refers to the spatial relationship between the pyridine ring and the hydroxyl group around the C=N bond.

The energy barrier for the interconversion of oxime isomers is significantly high, meaning that E and Z isomers are generally stable and separable at room temperature.[7] However, isomerization can be catalyzed by acidic or basic conditions, or induced by UV light.[8][9] The E-isomer is typically the thermodynamically more stable form.[10]

Q4: How can I separate the E and Z isomers of this compound?

A4: Separation of geometric isomers of oximes can be challenging but is often achievable using chromatographic techniques.[1]

  • Column Chromatography: Careful selection of the stationary and mobile phases is key. Sometimes, silica gel impregnated with silver nitrate can aid in the separation of isomers due to differential π-complexation with the silver ions.[9]

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for both analytical and preparative separation of isomers. A reversed-phase C18 column with a carefully buffered mobile phase is a good starting point.

Stability and Degradation

Q5: My this compound seems to be degrading during my workup or purification. What conditions should I avoid?

A5: this compound's stability is highly dependent on pH. Related pyridine aldoximes have shown maximum stability in acidic solutions (pH 2-3).[11] As the pH increases towards neutral and alkaline conditions, the rate of degradation increases significantly.[6]

  • Avoid Strong Bases: During workup, avoid prolonged exposure to strong bases like sodium hydroxide. If a basic wash is necessary, use a milder base like sodium bicarbonate and work quickly at low temperatures.

  • Temperature: As with most organic compounds, elevated temperatures can accelerate degradation. Avoid unnecessarily high temperatures during solvent removal or recrystallization.

  • Storage: Store pure this compound in a cool, dry, and dark place.[12]

Purification Protocols

Recrystallization

Recrystallization is an effective method for purifying this compound, particularly for removing unreacted starting materials and baseline impurities. The choice of solvent is critical.

Table 1: Solubility Characteristics of this compound

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterSparingly soluble (approx. 10 g/L at 20°C)[13]Highly solubleExcellent choice for recrystallization.
EthanolSoluble[2]Very solubleMay require a co-solvent or large volumes for good recovery.
AcetoneSparingly solubleSolubleCan be effective for removing less polar impurities.[14]
Ethyl AcetatePoorly solubleModerately solubleUseful for washing crystals to remove non-polar contaminants.[14]

Protocol 1: Recrystallization from Water

This is the most common and effective method for obtaining high-purity this compound.[15]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water. Heat the mixture to boiling with stirring. Continue adding small portions of boiling water until all the solid has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

G cluster_recrystallization Recrystallization Workflow A Crude this compound B Dissolve in minimum boiling water A->B C Hot gravity filtration (optional) B->C If insoluble impurities present D Slow cooling to room temperature C->D E Cool in ice bath D->E F Vacuum filtration E->F G Wash with ice-cold water F->G H Dry under vacuum G->H I Pure this compound H->I

Caption: Workflow for the recrystallization of this compound.

Column Chromatography

Column chromatography is useful for separating this compound from impurities with different polarities, including its isomers.

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Column Packing: Pack the column using a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity. A good starting point for developing a solvent system is thin-layer chromatography (TLC).

    • TLC Analysis: Use silica gel plates. A common solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH), for example, in a 95:5 ratio.[18] Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the desired product.[19] Adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) can help reduce tailing on the silica gel.

    • Column Elution: Begin with a less polar eluent (e.g., 100% DCM) and gradually increase the percentage of methanol. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_chromatography Column Chromatography Logic A Crude Product B Develop TLC method (e.g., DCM:MeOH) A->B E Elute with solvent gradient B->E C Pack silica gel column D Load sample C->D D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H I Pure Product H->I

Caption: Logic diagram for purification by column chromatography.

Analytical Characterization for Purity Assessment

¹H NMR Spectroscopy:

  • This compound (DMSO-d₆): The pyridine protons will appear in the aromatic region (typically δ 7.5-8.8 ppm). The aldoxime proton (-CH=NOH) will be a singlet around δ 8.4 ppm, and the hydroxyl proton (-OH) will be a broad singlet further downfield, around δ 12.45 ppm.[8]

  • 4-Pyridinecarboxaldehyde (DMSO-d₆): The aldehyde proton is a very distinct singlet at δ 10.33 ppm.[3]

High-Performance Liquid Chromatography (HPLC):

  • Method: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to improve peak shape) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254-280 nm.

Safety and Handling

This compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid to avoid inhaling dust.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.[5]

By understanding the inherent chemical properties of this compound and employing these targeted purification strategies, you can overcome the common challenges and consistently obtain a product of high purity.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]

  • Wikipedia. (2023). Oxime. Retrieved from [Link]

  • Bird, R. B., Stewart, W. E., & Lightfoot, E. N. (2002). Transport Phenomena (2nd ed.). John Wiley & Sons.
  • Just, G., & Ouellet, R. (1976). The reaction of oximes with diazomethane. Canadian Journal of Chemistry, 54(18), 2925–2931.
  • Kovach, I. M., & Belokon, Y. N. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 26(16), 4987.
  • Ellin, R. I. (1958). Stability of Pyridine-2-aldoxime Methiodide. I. Mechanism of Breakdown in Aqueous Alkaline Solution. Journal of the American Chemical Society, 80(24), 6588–6590.
  • Chemistry Stack Exchange. (2015). Why are oxime geometrical isomers stable? Retrieved from [Link]

  • Zhang, X., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. Journal of the American Chemical Society, 143(50), 21211–21217.
  • Ellin, R. I. (1958). Stability of Pyridine-2-aldoxime Methiodide. I. Mechanism of Breakdown in Aqueous Alkaline Solution. Journal of the American Chemical Society, 80(24), 6588-6590.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Musilek, K., Holas, O., Kuca, K., & Jun, D. (2015). Selective Synthesis of E and Z Isomers of Oximes. Molecules, 20(3), 3681-3696.
  • Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Eyer, P., Worek, F., Kawan, A., & Klehr, H. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of toxicology, 59(4), 266-271.
  • Chem 344. (n.d.). Recrystallization. Retrieved from [Link]

  • University of South Florida. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Eyer, P., & Worek, F. (1983). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 54(3), 233-242.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • Marek, J., Kuca, K., Musilek, K., & Dohnal, V. (2015). Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. Molecules, 20(3), 3681-3696.
  • PubChem. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Marek, J., Kuca, K., Musilek, K., & Dohnal, V. (2015). Synthesis and disinfection effect of the pyridine-4-aldoxime based salts. Molecules (Basel, Switzerland), 20(3), 3681–3696.
  • Reddit. (2023). My sample stays stuck to the baseline even with 100% water in TLC. What other solvent systems could I use? Retrieved from [Link]

  • Marek, J., Kuca, K., Musilek, K., & Dohnal, V. (2015). Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. Molecules, 20(3), 3681–3696.
  • Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2014). How to develop solvent system for TLC when the compound is unknown? Retrieved from [Link]

  • Dalal Institute. (n.d.). Geometrical Isomerism in Alkenes and Oximes. Retrieved from [Link]

  • DTIC. (n.d.). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Tanima Daisuke. (2019). Method for producing geometrical isomer of oximino compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • Shih, M. L., & Korte, D. W. (1995). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Drug and chemical toxicology, 18(4), 283–296.
  • ResearchGate. (2019). How to choose the best solution for column chromatography? Retrieved from [Link]

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Enhancing the solubility of 4-Pyridinealdoxime for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Pyridinealdoxime. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound for in vivo studies. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols to ensure successful formulation and administration.

Part 1: Know Your Molecule - Physicochemical Profile of this compound

Before attempting any formulation, understanding the inherent properties of this compound is critical. Its behavior in solution is governed by its structure, particularly its ionizable groups.

The molecule possesses two key sites for protonation/deprotonation: the pyridine nitrogen and the oxime hydroxyl group. This makes its aqueous solubility highly dependent on the pH of the vehicle.

dot graph "Ionization_States" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} enddot Caption: Ionization states of this compound at different pH ranges.

Below is a summary of key physicochemical properties that will inform our formulation strategy.

PropertyValueSignificance for FormulationSource(s)
Molecular FormulaC₆H₆N₂O-[1][2][3]
Molecular Weight~122.12 g/mol Essential for calculating molarity and weight/volume concentrations.[1][2][4]
AppearanceWhite to off-white crystalline solidVisual confirmation of the starting material.[1][3][5]
Water Solubility (20°C)~10 g/L (10 mg/mL)Establishes the baseline solubility limit in neutral aqueous solutions.[4][6][4][6]
pKa₁ (Pyridinium)~4.73Below this pH, the pyridine nitrogen is protonated (cationic), increasing aqueous solubility.[4][6][4][6]
pKa₂ (Oxime)~10.03Above this pH, the oxime hydroxyl is deprotonated (anionic), increasing aqueous solubility.[4][6][4][6]
Organic SolventsSoluble in ethanol, methanolIndicates that co-solvent systems are a viable strategy.[1][1]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the preparation of this compound formulations in a question-and-answer format.

Q1: My this compound is not dissolving in saline or PBS at my desired concentration. Why?

Answer: This is the most common challenge and is directly related to the compound's intrinsic water solubility. The baseline solubility in neutral aqueous solutions (like saline or PBS, typically pH ~7.4) is approximately 10 mg/mL.[4][6] If your target concentration is above this limit, you will need to employ a solubility enhancement technique. At a neutral pH, the molecule exists predominantly in its less soluble, un-ionized form.

Q2: How can I use pH adjustment to increase the solubility of this compound?

Answer: pH adjustment is the most effective and often the first-line strategy for ionizable compounds like this compound. The principle is based on converting the neutral form of the molecule into a more soluble salt form.

  • Causality: Based on the Henderson-Hasselbalch equation, adjusting the pH of the vehicle away from the isoelectric point will increase the proportion of the ionized (and thus more soluble) species.[3]

    • Acidic pH (e.g., pH 3.0-4.0): By lowering the pH to at least one unit below the pKa of the pyridine nitrogen (~4.73), you will protonate it, forming a cationic pyridinium salt. This form is significantly more water-soluble.

    • Basic pH (e.g., pH > 11.0): While theoretically possible to deprotonate the oxime group, the resulting high pH is generally not suitable for in vivo administration due to the risk of tissue damage.[3] Therefore, acidification is the recommended pH adjustment strategy.

Q3: What are the acceptable pH ranges for in vivo administration, and what buffers can I use?

Answer: The acceptable pH range depends on the route of administration. For parenteral (injectable) formulations, it is crucial to stay within physiologically tolerable limits to avoid injection site irritation, tissue damage, or hemolysis.[3]

Route of AdministrationAcceptable pH RangeIdeal Target pH
Intravenous (IV) / Intramuscular (IM)2 - 115 - 8
Subcutaneous (SC)4 - 95 - 8
  • Expert Insight: While the acceptable ranges are broad, the goal should always be to formulate as close to physiological pH (7.4) as possible. The buffer capacity of the formulation should be kept to a minimum, allowing the body's own buffering systems to quickly neutralize the formulation's pH upon administration.[3]

  • Recommended Buffers: Citrate or acetate buffers are commonly used for achieving a target pH in the 3-6 range. Phosphate buffers are excellent for the 6-8 range. Always use sterile, injectable-grade buffer components.

Q4: What if pH adjustment alone is not sufficient? Can I use co-solvents?

Answer: Yes, co-solvent systems are a powerful secondary strategy. They work by reducing the polarity of the aqueous vehicle, which enhances the solubility of lipophilic or poorly soluble compounds.[2]

  • Commonly Used Co-solvents for In Vivo Studies:

    • Dimethyl Sulfoxide (DMSO)

    • Polyethylene Glycol 300 or 400 (PEG300/400)

    • Ethanol

    • Propylene Glycol (PG)

  • Trustworthiness & Self-Validation: A vehicle-only control group is mandatory in your study design. This ensures that any observed biological effects are due to the compound and not the formulation vehicle itself.[7] High concentrations of organic solvents can cause toxicity or have confounding pharmacological effects.[2][7] A common and well-tolerated starting point for a parenteral formulation is:

    • 5-10% DMSO

    • 30-40% PEG300

    • 5% Tween® 80 (a surfactant)

    • 45-60% Saline or PBS

The components are typically added sequentially, starting with dissolving the compound in the neat organic solvent (DMSO) before adding the other components.[2]

Q5: I need to achieve an even higher concentration for my study. Are cyclodextrins a viable option?

Answer: Absolutely. Cyclodextrins are an excellent advanced formulation strategy. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][8]

  • Mechanism: this compound, being a small organic molecule, can be encapsulated within the hydrophobic core of a cyclodextrin molecule.[1][4] This "inclusion complex" has a hydrophilic exterior, dramatically increasing the apparent water solubility of the guest molecule.[6][8]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used in pharmaceutical formulations due to their high water solubility and favorable safety profiles.

Q6: How do I choose the right solubilization strategy?

Answer: Follow a stepwise, logical progression. This workflow minimizes the use of potentially confounding excipients and starts with the simplest, most physiologically compatible approaches first.

dot graph "Formulation_Decision_Tree" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} enddot Caption: Decision workflow for selecting a solubilization strategy.

Part 3: Experimental Protocols

Safety Precaution: Always handle this compound and all solvents in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All final formulations for in vivo use must be sterile (e.g., passed through a 0.22 µm syringe filter).

Protocol 1: Formulation via pH Adjustment (Target: 25 mg/mL)

This protocol utilizes an acidic citrate buffer to protonate the pyridine ring, enhancing solubility.

  • Prepare 50 mM Sodium Citrate Buffer (pH 4.0):

    • Prepare a solution of 50 mM citric acid and a solution of 50 mM sodium citrate.

    • Mix the two solutions while monitoring with a calibrated pH meter until the pH is stable at 4.0.

    • Sterilize the buffer by autoclaving or filtration.

  • Dissolution:

    • Weigh 250 mg of this compound into a sterile vial.

    • Add 8 mL of the sterile pH 4.0 citrate buffer.

    • Vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear.

  • Final Volume Adjustment & Sterilization:

    • Adjust the final volume to 10 mL with the pH 4.0 citrate buffer.

    • Confirm the final pH.

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

Protocol 2: Formulation via Co-Solvent System (Target: 40 mg/mL)

This protocol uses a common DMSO/PEG300/Tween 80 system.

  • Preparation of Vehicle Components (10 mL Total Volume):

    • DMSO: 1.0 mL (10%)

    • PEG300: 4.0 mL (40%)

    • 10% Tween® 80 stock in saline: 0.5 mL (for a final of 0.5% Tween)

    • Sterile Saline (0.9% NaCl): 4.5 mL (45%)

  • Dissolution (Sequential Addition is Critical):

    • Weigh 400 mg of this compound into a sterile vial.

    • Add 1.0 mL of DMSO. Vortex until fully dissolved. This is your concentrated stock.

    • Slowly add 4.0 mL of PEG300 to the DMSO concentrate while vortexing. The solution should remain clear.

    • Add 0.5 mL of the 10% Tween® 80 stock. Vortex to mix.

    • Finally, add 4.5 mL of sterile saline dropwise while continuously vortexing to prevent precipitation.

  • Final Observation:

    • The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation occurs, the formulation may be supersaturated and the concentration may need to be lowered.

Protocol 3: Formulation via Cyclodextrin Encapsulation (Target: 50 mg/mL)

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex.

  • Prepare 40% (w/v) HP-β-CD Solution:

    • Weigh 4.0 g of HP-β-CD into a sterile container.

    • Add approximately 8 mL of sterile Water for Injection (WFI) or saline.

    • Stir or vortex gently until the HP-β-CD is fully dissolved. This may require gentle warming (to ~40-50°C).

    • Allow the solution to cool to room temperature.

    • Adjust the final volume to 10 mL with WFI or saline.

  • Complexation:

    • Weigh 500 mg of this compound.

    • Slowly add the this compound powder to the 40% HP-β-CD solution while stirring vigorously.

    • Seal the container and allow it to stir at room temperature for several hours (or overnight) to ensure maximum complexation. Sonication can expedite this process.

  • Finalization:

    • The solution should be clear. If any undissolved material remains, it may indicate the solubility limit has been exceeded.

    • Sterile filter the final solution through a 0.22 µm syringe filter.

References

  • Pipzine Chemicals. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Ascendia Pharma. (2021). Top Considerations When Developing Formulations for Injectable Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Gautam, S., & Dinda, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(9), 1237. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of 4-Pyridinealdoxime: Bridging In Vitro Promise with In Vivo Reality

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

For researchers and drug development professionals in toxicology and medicinal chemistry, the journey from a promising molecule in a test tube to a viable therapeutic is fraught with challenges. 4-Pyridinealdoxime (4-PA), a nucleophilic agent, exemplifies this journey.[1] It is recognized primarily for its role as a reactivator of acetylcholinesterase (AChE), the critical enzyme inhibited by organophosphorus (OP) compounds like nerve agents and pesticides.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this compound, offering insights into the experimental data that defines its potential and its limitations as an antidote for OP poisoning.

The Mechanism of Action: Reversing Paralysis at the Molecular Level

Organophosphate poisoning is a medical emergency arising from the irreversible inhibition of AChE.[3] OPs phosphorylate a serine residue in the enzyme's active site, leading to a buildup of the neurotransmitter acetylcholine.[4] This causes a cholinergic crisis, characterized by symptoms ranging from salivation and convulsions to respiratory failure and death.[3][5]

Cholinesterase reactivators, or oximes, are the specific antidotes designed to reverse this process.[4] this compound acts as a potent nucleophile; its oxime group attacks the phosphorus atom of the OP agent bound to the AChE active site.[1] This action displaces the phosphoryl group from the serine residue, regenerating the functional enzyme and restoring normal neuromuscular function.[1][4]

G cluster_0 AChE Inhibition by Organophosphate (OP) cluster_1 Reactivation by this compound (4-PA) AChE Active AChE (Serine-OH) Inhibited_AChE Inhibited AChE (Serine-O-P(O)R₂) AChE->Inhibited_AChE Phosphorylation OP Organophosphate (R₂-P=O) OP->Inhibited_AChE Transition_State Transition Complex Inhibited_AChE->Transition_State Four_PA This compound (R-CH=NOH) Four_PA->Transition_State Nucleophilic Attack Regenerated_AChE Regenerated AChE (Serine-OH) Transition_State->Regenerated_AChE OP_Oxime Phosphorylated Oxime (R-CH=NO-P(O)R₂) Transition_State->OP_Oxime Release

Caption: Mechanism of AChE reactivation by this compound.

In Vitro Efficacy: A Promising Start in a Controlled Environment

The initial assessment of any potential AChE reactivator begins with in vitro assays. These experiments provide a clean, controlled system to measure the direct interaction between the oxime, the inhibited enzyme, and the OP agent, free from the complexities of a biological system.

Experimental Insights

Studies utilizing human red blood cell acetylcholinesterase or purified enzyme preparations have demonstrated that 4-PA possesses reactivation capabilities, though its effectiveness is highly dependent on the specific organophosphate inhibitor. For instance, a conjugate of pyridine-4-aldoxime and atropine (ATR-4-OX) proved effective against paraoxon-inhibited AChE in vitro.[6][7] However, the same conjugate showed very weak antidotal activity against tabun and soman, highlighting a narrow spectrum of action in these specific tests.[6][7]

Furthermore, when used as an uncharged building block in more complex hybrid molecules, 4-PA itself showed minimal reactivation potency against nerve agents like sarin (GB) and VX.[8] Yet, in a testament to its value in medicinal chemistry, a novel hybrid compound incorporating the 4-PA scaffold surpassed the standard antidote pralidoxime (2-PAM) in reactivating VX-inhibited AChE at therapeutically relevant concentrations.[8] This underscores a key theme: while 4-PA's intrinsic activity can be limited, its structure is a valuable foundation for designing more potent next-generation reactivators.[8][9]

Data Summary: In Vitro Reactivation Potency
Organophosphate (OP)Enzyme Source4-PA DerivativeReactivation ResultReference
ParaoxonHuman Erythrocyte AChEATR-4-OX (conjugate)Effective reactivation[6][7]
TabunHuman Erythrocyte AChEATR-4-OX (conjugate)Very weak activity[6][7]
SomanHuman Erythrocyte AChEATR-4-OX (conjugate)Inadequate activity[6][7]
VXHuman RBC AChE4-PA (uncharged block)Unable to reactivate[8]
Sarin (GB)Human RBC AChE4-PA (uncharged block)Minimal reactivation[8]
VXHuman RBC AChE7-MEOTA-4-PA HybridSuperior to Pralidoxime (at 10 µM)[8]
Protocol: In Vitro AChE Reactivation Assay

This protocol describes a common method for assessing oxime efficacy, adapted from methodologies found in the literature.[5][9]

Objective: To quantify the ability of this compound to reactivate organophosphate-inhibited acetylcholinesterase.

Materials:

  • Purified human acetylcholinesterase (or erythrocyte ghost preparation)

  • Organophosphate agent (e.g., paraoxon)

  • This compound solution (various concentrations)

  • Phosphate buffer (pH 7.4)

  • Ellman's Reagent (DTNB)

  • Acetylthiocholine (ATCh) substrate

  • 96-well microplate reader

Methodology:

  • Enzyme Inhibition:

    • Incubate a known concentration of AChE with a specific concentration of the OP agent (e.g., paraoxon) in phosphate buffer for 30 minutes to achieve >95% inhibition. A control sample with uninhibited AChE is run in parallel.

  • Reactivation Step:

    • Add varying concentrations of the 4-PA solution to the inhibited enzyme preparation.

    • Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C). A control for spontaneous reactivation (inhibited enzyme with buffer only) is included.

  • Activity Measurement (Ellman's Method):

    • Add the substrate acetylthiocholine (ATCh) and Ellman's Reagent (DTNB) to each well.

    • The reactivated AChE will hydrolyze ATCh to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored compound (TNB), which is measured spectrophotometrically at 412 nm.

  • Calculation:

    • The rate of change in absorbance is proportional to the AChE activity.

    • Reactivation percentage is calculated using the formula: % Reactivation = [(Activity_oxime - Activity_inhibited) / (Activity_uninhibited - Activity_inhibited)] * 100

In Vivo Efficacy: The True Test in a Complex System

While in vitro results are encouraging, the true measure of an antidote's utility is its performance within a living organism. In vivo studies, typically in rodent models, introduce the critical variables of pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics, which ultimately determine therapeutic success.

Experimental Insights

The in vivo data for 4-PA presents a more complex picture. In studies using a conjugate of 4-PA and atropine, the compound was effective against paraoxon poisoning in mice, with treated animals surviving lethal doses of the poison.[6][7] This result correlated well with the positive in vitro findings for the same OP agent.

However, a study in guinea pigs offered a contrasting and crucial perspective. Here, 4-PA was investigated as a potential metabolite of a candidate antidote, MMB-4. When administered to animals poisoned with the nerve agents sarin (GB), cyclosarin (GF), or VX, 4-PA did not induce toxic signs on its own, but it also failed to alter the toxicity of the nerve agents or significantly reactivate inhibited AChE in the blood, brain, or peripheral tissues.[10] This discrepancy highlights a fundamental challenge: a molecule's chemical ability to reactivate an enzyme in vitro does not guarantee it will reach its target at a sufficient concentration and timeframe to be effective in vivo.

Data Summary: In Vivo Protective Efficacy
Animal ModelOP Agent4-PA FormulationOutcomeReference
MiceParaoxonATR-4-OX (conjugate)Effective; all treated animals survived 10-16 LD₅₀ doses[6][7]
Guinea PigsSarin (GB)4-PA (alone)Did not alter toxicity or AChE activity[10]
Guinea PigsCyclosarin (GF)4-PA (alone)Did not alter toxicity or AChE activity[10]
Guinea PigsVX4-PA (alone)Did not alter toxicity or AChE activity[10]
Protocol: In Vivo Antidotal Efficacy Study in Mice

This protocol outlines a general procedure for evaluating the protective effect of an oxime against OP poisoning in an animal model.

Objective: To determine the ability of this compound to protect mice from a lethal dose of an organophosphate.

Materials:

  • Male Swiss mice (or other appropriate strain)

  • Organophosphate agent (e.g., paraoxon)

  • This compound solution

  • Atropine sulfate solution (standard adjunctive therapy)

  • Saline solution (vehicle control)

Methodology:

  • LD₅₀ Determination:

    • First, determine the median lethal dose (LD₅₀) of the OP agent in the specific mouse strain via subcutaneous or intraperitoneal administration.

  • Animal Grouping:

    • Randomly assign animals to several groups (n=8-10 per group):

      • Group 1: Control (Saline only)

      • Group 2: OP agent only (e.g., 2x LD₅₀)

      • Group 3: OP agent + Atropine

      • Group 4: OP agent + Atropine + 4-PA

  • Dosing Regimen:

    • Administer atropine (e.g., 10 mg/kg, i.p.) to relevant groups approximately 15 minutes before the OP challenge. This is standard procedure to manage muscarinic symptoms.[4]

    • Administer the OP agent challenge dose.

    • Administer the 4-PA treatment (or saline for control groups) at a specified time post-challenge (e.g., 1 minute).

  • Observation and Endpoints:

    • Monitor animals for 24 hours for clinical signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) and mortality.

    • The primary endpoint is the survival rate at 24 hours.

    • Secondary endpoints can include AChE activity measurement from blood or tissue samples collected at specific time points.

Bridging the Gap: Why In Vitro Success Doesn't Always Translate

The divergence between the in vitro promise and the variable in vivo performance of 4-PA is central to the challenge of antidote development. Several factors contribute to this "in vitro-in vivo gap."

  • Pharmacokinetics (PK): This is arguably the most significant hurdle. For an oxime to work, it must be rapidly absorbed, distributed to the sites of AChE inhibition (both peripheral and central nervous systems), and remain at a therapeutic concentration long enough to reactivate the enzyme before being metabolized and excreted.[11][12]

  • The Blood-Brain Barrier (BBB): Many OP agents are highly lipophilic and readily cross the BBB, inhibiting AChE in the brain.[13] Standard oximes, which are often charged quaternary ammonium compounds, have notoriously poor BBB penetration.[9][13] This is a major reason for treatment failure, as central respiratory depression is a primary cause of death.[3] Research into uncharged or hybrid oximes derived from 4-PA aims specifically to overcome this barrier.[9][14]

  • Metabolism: this compound itself is a metabolite of other candidate oximes, such as MMB-4.[10] The rate at which the parent compound is converted to its metabolites, and the intrinsic activity of those metabolites, adds another layer of complexity to predicting in vivo efficacy.

  • Toxicity of the Antidote: An effective antidote must also be safe. Some novel oximes, while potent, may exhibit their own cytotoxicity, which can limit their therapeutic window.[14]

G cluster_0 In Vitro Environment cluster_1 In Vivo Barriers & Factors cluster_2 Therapeutic Outcome invitro High Reactivation (Direct Enzyme Assay) PK Pharmacokinetics (ADME) invitro->PK Transition to Biological System invivo_success Successful In Vivo Efficacy PK->invivo_success invivo_failure Failed In Vivo Efficacy PK->invivo_failure BBB Blood-Brain Barrier Penetration BBB->invivo_success BBB->invivo_failure Toxicity Oxime Toxicity Toxicity->invivo_failure Metabolism Metabolic Stability Metabolism->invivo_success Metabolism->invivo_failure

Caption: Factors influencing the translation from in vitro to in vivo success.

Conclusion and Future Directions

The evidence presents this compound not as a universal antidote, but as a compound of significant interest and a valuable structural motif.

  • In Vitro: It demonstrates clear, albeit selective, efficacy in reactivating OP-inhibited acetylcholinesterase. Its performance is highly dependent on the structure of the inhibiting organophosphate.

  • In Vivo: Its success is contingent on formulation and the specific poisoning scenario. While conjugates have shown success against agents like paraoxon, 4-PA alone appears insufficient against highly toxic nerve agents in animal models, likely due to unfavorable pharmacokinetic properties and an inability to effectively reach target tissues, particularly the brain.[10]

The future for OP antidote development lies in rationally designed molecules that retain the nucleophilic reactivation capacity of scaffolds like 4-PA while incorporating features that enhance their pharmacological profile. The development of hybrid molecules and novel lipophilic compounds designed to cross the blood-brain barrier represents the most promising frontier in this field.[8][9][13][14] this compound, therefore, remains a cornerstone compound, providing the chemical foundation upon which more effective, broad-spectrum antidotes will be built.

References

  • Kuca, K., et al. (2016). A 7-methoxytacrine–this compound hybrid as a novel prophylactic agent with reactivation properties in organophosphate intoxication. RSC Advances, 6(84), 80975-80981. Retrieved January 12, 2026, from [Link]

  • Lovrić, J., et al. (2011). A conjugate of pyridine-4-aldoxime and atropine as a potential antidote against organophosphorus compounds poisoning. Acta Biochimica Polonica, 58(2), 211-216. Retrieved January 12, 2026, from [Link]

  • Karasová, J., et al. (2015). Synthesis and disinfection effect of the pyridine-4-aldoxime based salts. Acta Poloniae Pharmaceutica, 72(1), 129-137. Retrieved January 12, 2026, from [Link]

  • Lovrić, J., et al. (2011). A conjugate of pyridine-4-aldoxime and atropine as a potential antidote against organophosphorus compounds poisoning. SciSpace. Retrieved January 12, 2026, from [Link]

  • Shih, T. M., et al. (2009). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Archives of Toxicology, 83(12), 1083-1089. Retrieved January 12, 2026, from [Link]

  • Hobbiger, F., & Sadler, P. W. (1959). Protection against lethal organophosphate poisoning by quaternary pyridine aldoximes. British Journal of Pharmacology and Chemotherapy, 14(2), 192-201. Retrieved January 12, 2026, from [Link]

  • Kuca, K., et al. (2004). Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes. Neurotoxicology Research, 6(7-8), 565-570. Retrieved January 12, 2026, from [Link]

  • Broomfield, C. A., et al. (2022). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. Toxicology and Applied Pharmacology, 446, 116063. Retrieved January 12, 2026, from [Link]

  • Hanak, A. S., et al. (2020). Efficacy Assessment of an Uncharged Reactivator of NOP-Inhibited Acetylcholinesterase Based on Tetrahydroacridine Pyridine-Aldoxime Hybrid in Mouse Compared to Pralidoxime. Biomolecules, 10(6), 858. Retrieved January 12, 2026, from [Link]

  • Costa, C. M., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. Scientific Reports, 11(1), 12933. Retrieved January 12, 2026, from [Link]

  • Hanak, A. S., et al. (2020). Efficacy Assessment of an Uncharged Reactivator of NOP-Inhibited Acetylcholinesterase Based on Tetrahydroacridine Pyridine-Aldoxime Hybrid in Mouse Compared to Pralidoxime. PubMed. Retrieved January 12, 2026, from [Link]

  • Cholinesterase reactivator. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Hobbiger, F., & Sadler, P. W. (1959). Protection against lethal organophosphate poisoning by quaternary pyridine aldoximes. British Journal of Pharmacology and Chemotherapy, 14(2), 192-201. Retrieved January 12, 2026, from [Link]

  • Brazzolotto, X., et al. (2017). Design, synthesis and biological evaluation of novel tetrahydroacridine pyridine- Aldoxime and -Amidoxime hybrids as efficient uncharged reactivators of nerve agent-Inhibited human acetylcholinesterase. Bioorganic & Medicinal Chemistry, 25(16), 4589-4598. Retrieved January 12, 2026, from [Link]

  • Musilek, K., et al. (2011). Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds. Current Medicinal Chemistry, 18(34), 5387-5403. Retrieved January 12, 2026, from [Link]

  • Green, A. L., & Smith, H. J. (1958). The reactivation of cholinesterase inhibited with organophosphorus compounds. 2. Reactivation by pyridinealdoxime methiodides. The Biochemical Journal, 68(1), 32-35. Retrieved January 12, 2026, from [Link]

  • Broomfield, C. A., et al. (2022). Pharmacokinetics of three novel pyridinium aldoxime acetylcholinesterase reactivators in female rats. Toxicology and Applied Pharmacology, 446, 116063. Retrieved January 12, 2026, from [Link]

  • Luo, C., et al. (2007). An In Vitro Comparative Study on the Reactivation of Nerve Agent-Inhibited Guinea Pig and Human Acetylcholinesterases by Oximes. Biochemistry, 46(42), 11771-11779. Retrieved January 12, 2026, from [Link]

  • Thiermann, H., et al. (2012). Quantification of pralidoxime (2-PAM) in urine by ion pair chromatography-diode array detection: application to in vivo samples from minipig. Drug Testing and Analysis, 4(3-4), 169-178. Retrieved January 12, 2026, from [Link]

  • Singh, V., et al. (2023). Design of electron-donating group substituted 2-PAM analogs as antidotes for organophosphate insecticide poisoning. Scientific Reports, 13(1), 18919. Retrieved January 12, 2026, from [Link]

  • Anand, S., et al. (2017). Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis. Journal of Medical Toxicology, 13(4), 322-331. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Management Strategy 3: Medications | Environmental Medicine | ATSDR. (n.d.). CDC Archive. Retrieved January 12, 2026, from [Link]

  • Thiermann, H., et al. (2012). Quantification of pralidoxime (2-PAM) in urine by ion pair chromatography-diode array detection: application to in vivo samples from minipig. Drug Testing and Analysis, 4(3-4), 169-178. Retrieved January 12, 2026, from [Link]

  • Wang, Y., et al. (2024). A Pralidoxime Nanocomplex Formulation Targeting Transferrin Receptors for Reactivation of Brain Acetylcholinesterase After Exposure of Mice to an Anticholinesterase Organophosphate. Neurotherapeutics, 21(1), e00323. Retrieved January 12, 2026, from [Link]

  • Lorke, D. E., et al. (2008). New K-Oximes (K-27 and K-48) in Comparison with Obidoxime (LuH-6), HI-6, Trimedoxime (TMB-4), and Pralidoxime (2-PAM): Survival in Rats Exposed IP to the Organophosphate Paraoxon. Journal of Applied Toxicology, 28(6), 757-765. Retrieved January 12, 2026, from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Pyridinealdoxime, a compound of significant interest in medicinal chemistry, particularly as a reactivator of acetylcholinesterase inhibited by organophosphates, demands robust and reliable analytical methods for its quantification and characterization.[1][2][3] This guide provides a comprehensive cross-validation of principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. We delve into the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance metrics. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific research and quality control needs.

Introduction: The Analytical Imperative for this compound

This compound (CAS 696-54-8), also known as isonicotinaldehyde oxime, is a critical molecule in both pharmaceutical research and as an intermediate in chemical synthesis.[2][4] Its efficacy and safety are directly linked to its purity and concentration, necessitating precise and accurate analytical oversight. The choice of an analytical technique is a critical decision, governed by factors such as the sample matrix, required sensitivity, selectivity, and the intended application—ranging from routine quality control to in-depth pharmacokinetic studies.[5][6] This guide provides a comparative framework for making an informed decision, grounded in experimental data and established validation principles.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC stands as a premier technique for the analysis of pharmaceutical compounds due to its high sensitivity, accuracy, and applicability to a wide range of non-volatile and thermally labile molecules like this compound.[5][7][8] A stability-indicating reversed-phase HPLC method is particularly desirable for batch release and stability studies.[9]

Principle of HPLC Analysis

HPLC separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[8] For this compound, a reversed-phase setup, typically with a C18 column, is effective. The polarity of the mobile phase (often a mixture of acetonitrile or methanol and water) is adjusted to control the retention and elution of the analyte.[10] Detection is commonly achieved using a UV-Vis detector, leveraging the chromophoric nature of the pyridine ring.

Experimental Protocol: HPLC Method for this compound

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v). Degas the mobile phase prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.[7]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or the determined λmax)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLC HPLC System (C18 Column, UV-Vis Detector) MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Solution Preparation SamplePrep->HPLC Chromatogram Data Acquisition (Chromatograms) HPLC->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Workflow for the quantification of this compound using HPLC.

Gas Chromatography (GC): A Viable Alternative for Volatile Derivatives

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds.[5] While this compound itself has limited volatility, GC can be employed, sometimes requiring derivatization to increase its volatility and thermal stability.

Principle of GC Analysis

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase (carrier gas, typically helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column.[5] Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced specificity.

Experimental Protocol: GC Method for this compound

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol (GC grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, if required)

  • This compound reference standard

Procedure:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution.

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.

  • (Optional) Derivatization: If necessary, evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen and add the derivatizing agent. Heat to complete the reaction.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • Detector temperature (FID): 280 °C

  • Analysis and Quantification: Inject the prepared solutions and construct a calibration curve based on peak area versus concentration.

Workflow for GC Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Standard Solution Preparation Derivatization Derivatization (Optional) StandardPrep->Derivatization SamplePrep Sample Solution Preparation SamplePrep->Derivatization GC GC System (Capillary Column, FID/MS) Derivatization->GC DataAcq Data Acquisition GC->DataAcq Calibration Calibration Curve DataAcq->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Workflow for the analysis of this compound using GC.

UV-Vis Spectrophotometry: A Rapid and Cost-Effective Approach

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique suitable for the quantitative analysis of compounds that absorb ultraviolet or visible light.[5] Due to the presence of the pyridine ring, this compound exhibits strong UV absorbance, making this a viable method for its determination, particularly in simple matrices.

Principle of UV-Vis Spectrophotometry

This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The analysis involves measuring the absorbance of a solution at a specific wavelength (λmax), where the analyte shows maximum absorption.

Experimental Protocol: UV-Vis Spectrophotometry for this compound

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol.[7]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve the sample in methanol to obtain a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank (methanol), standard solutions, and sample solution at the predetermined λmax.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample from its absorbance using the calibration curve.

Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification LambdaMax Determine λmax Spectrophotometer UV-Vis Spectrophotometer LambdaMax->Spectrophotometer StandardPrep Standard Solutions StandardPrep->Spectrophotometer SamplePrep Sample Solution SamplePrep->Spectrophotometer Absorbance Measure Absorbance Spectrophotometer->Absorbance Calibration Calibration Curve Absorbance->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: Workflow for this compound analysis by UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Techniques

The selection of the most appropriate analytical technique depends on a careful evaluation of its performance characteristics against the specific requirements of the analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Partitioning between liquid mobile and solid stationary phases.[10]Partitioning between gaseous mobile and liquid/solid stationary phases.[5]Absorption of UV-Vis light by the analyte.[5]
Selectivity High (excellent for complex mixtures).High (especially with MS detection).Low (prone to interference from other absorbing species).
Sensitivity High (ng/mL to pg/mL).Very High (pg/mL to fg/mL).Moderate (µg/mL to ng/mL).
Accuracy High.High.Moderate to High.
Precision High.High.High.
Sample Throughput Moderate.Moderate.High.
Cost High.High.Low.
Derivatization Not generally required.[10]May be required to improve volatility.[10]Not required.
Best For Routine QC, stability studies, impurity profiling, pharmacokinetic studies.[5][9]Analysis of volatile impurities or when coupled with MS for structural elucidation.Rapid, routine analysis of pure samples or simple formulations.[5]

Conclusion and Recommendations

The cross-validation of these analytical techniques demonstrates that High-Performance Liquid Chromatography (HPLC) is the most robust and versatile method for the analysis of this compound in a pharmaceutical setting. Its high selectivity, sensitivity, and accuracy make it ideal for a wide range of applications, from quality control to bioanalytical studies.[5][8]

Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry, serves as an excellent confirmatory technique and is well-suited for the analysis of volatile impurities. However, the potential need for derivatization adds a layer of complexity to the sample preparation process.

UV-Vis Spectrophotometry offers a rapid and cost-effective solution for the routine analysis of this compound in samples with a simple and known matrix. Its primary limitation is its lack of selectivity, which can be a significant drawback when analyzing complex mixtures.

Ultimately, the choice of technique should be guided by the specific analytical challenge at hand. For comprehensive and regulatory-compliant analysis, HPLC is the recommended primary method, with GC-MS as a valuable orthogonal technique for validation and impurity identification. UV-Vis spectrophotometry remains a useful tool for high-throughput screening and preliminary assessments.

References

  • Analytical Techniques Comparison Final. (n.d.). Scribd. Retrieved from [Link]

  • Pharmaceutical analysis techniques. (2018, December 4). The Pharma Innovation Journal. Retrieved from [Link]

  • Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. (2021, February 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Techniques in Pharmaceutical Analysis. (2024, February 7). ILT | Integrated Liner Technologies. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Perić, M., et al. (2024, May 1). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. ResearchGate. Retrieved from [Link]

  • Szegi, P., et al. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579-86. Retrieved from [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • S1 Electronic Supplementary Information 7-Methoxytacrine – this compound Hybrid as Novel Prophylactic Agent with Reactiva. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • HPLC chromatogram of pyridinium-4-aldoxime salts mixture. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. (2015, February 27). Molecules. Retrieved from [Link]

  • Shih, M. L., et al. (2002). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Journal of Applied Toxicology, 22(3), 193-8. Retrieved from [Link]

  • Molecular modeling studies on the interactions of 7-methoxytacrine-4-pyridinealdoxime, 4-PA, 2-PAM, and obidoxime with VX-inhibited human acetylcholinesterase: a near attack conformation approach. (2020, December 14). Journal of Molecular Modeling. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 4-Pyridinealdoxime Reactivation Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the critical field of developing effective antidotes for organophosphate (OP) poisoning, the rigorous evaluation of reactivator efficacy is paramount. Among the promising candidates, 4-Pyridinealdoxime (4-PA) has garnered significant attention. This guide provides a comprehensive overview of the statistical analysis of 4-PA's reactivation kinetics of acetylcholinesterase (AChE), offering a comparative analysis of experimental methodologies and statistical models to ensure robust and reliable data interpretation.

The Imperative for Rigorous Kinetic Analysis

Organophosphates exert their toxicity by irreversibly inhibiting AChE, a crucial enzyme for nerve function, leading to a cholinergic crisis.[1][2] Oxime reactivators, like 4-PA, function by nucleophilically attacking the phosphorus atom of the OP-AChE conjugate, thereby restoring the enzyme's function. The speed and efficiency of this reactivation are critical determinants of an antidote's therapeutic potential. A thorough statistical analysis of the reactivation kinetics is therefore not merely an academic exercise but a vital step in the preclinical and clinical development of these life-saving compounds.

Experimental Design: The Foundation of Reliable Data

The most common in vitro method for studying AChE reactivation kinetics is the Ellman's assay.[1][3][4][5] This spectrophotometric method provides a reliable and high-throughput means of measuring AChE activity.

A Validated Step-by-Step Protocol for 4-PA Reactivation Kinetics

The following protocol is a synthesis of established methodologies, designed to yield high-quality data for robust statistical analysis.

I. Materials and Reagents:

  • Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

  • Organophosphate inhibitor (e.g., paraoxon, sarin surrogate)

  • This compound (4-PA) and other oxime comparators (e.g., pralidoxime)

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Acetylthiocholine (ATCh) as the substrate

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 412 nm

II. Experimental Procedure:

  • Enzyme Inhibition:

    • Incubate a known concentration of AChE with the organophosphate inhibitor in phosphate buffer. The concentration of the OP and incubation time should be optimized to achieve >95% inhibition.

    • Causality: This step mimics the in vivo poisoning scenario, creating the inhibited enzyme that the reactivator will target. Complete inhibition ensures that the measured activity is solely due to reactivation.

  • Removal of Excess Inhibitor:

    • Remove the unbound OP, typically through gel filtration or dialysis.

    • Causality: This is a critical step to prevent the ongoing inhibition of newly reactivated enzyme, which would confound the kinetic measurements.

  • Reactivation Reaction:

    • Initiate the reactivation by adding varying concentrations of 4-PA to the inhibited AChE solution in the wells of a microplate.

    • Include a negative control (inhibited enzyme with no oxime) to measure spontaneous reactivation and a positive control (uninhibited enzyme).

    • Causality: This step allows for the determination of the concentration-dependent reactivation rate.

  • Measurement of AChE Activity:

    • At predetermined time intervals, add DTNB and the substrate ATCh to the wells.

    • The reactivated AChE will hydrolyze ATCh to thiocholine, which reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.

    • The rate of change in absorbance is directly proportional to the AChE activity.[1][3][4]

    • Causality: This colorimetric reaction provides a quantitative measure of the amount of functional enzyme that has been restored by 4-PA.

dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#FFFFFF"; AChE [label="Purified AChE"]; OP [label="Organophosphate"]; }

subgraph "cluster_inhibition" { label="Inhibition"; bgcolor="#FFFFFF"; Inhibited_AChE [label="OP-Inhibited AChE\n(>95% inhibition)"]; }

subgraph "cluster_purification" { label="Purification"; bgcolor="#FFFFFF"; Purified_Inhibited_AChE [label="Purified OP-AChE\n(Excess OP removed)"]; }

subgraph "cluster_reactivation" { label="Reactivation"; bgcolor="#FFFFFF"; Reactivation_Mix [label="Incubate with\nvarying [4-PA]"]; }

subgraph "cluster_assay" { label="Activity Assay"; bgcolor="#FFFFFF"; Ellman_Assay [label="Ellman's Assay:\nAdd DTNB & ATCh"]; Measurement [label="Kinetic Measurement\n(Absorbance at 412 nm)"]; }

AChE -> Inhibited_AChE; OP -> Inhibited_AChE; Inhibited_AChE -> Purified_Inhibited_AChE [label="Gel Filtration"]; Purified_Inhibited_AChE -> Reactivation_Mix; Reactivation_Mix -> Ellman_Assay [label="Time points"]; Ellman_Assay -> Measurement; } Caption: Experimental workflow for determining 4-PA reactivation kinetics.

Statistical Models for Kinetic Analysis: A Comparative Approach

The data obtained from the experimental protocol are a series of time-course measurements of AChE activity at different 4-PA concentrations. The goal of the statistical analysis is to fit these data to a suitable kinetic model to determine key parameters that quantify the reactivation efficacy.

Pseudo-First-Order Kinetic Model

This is the most commonly used model for analyzing oxime reactivation kinetics.[6][7] It assumes that the concentration of the oxime is in large excess compared to the concentration of the inhibited enzyme, and therefore, the oxime concentration remains essentially constant throughout the reaction.

The reactivation process can be represented as:

E-I + R kr→ E + R-I

Where:

  • E-I is the inhibited enzyme

  • R is the reactivator (4-PA)

  • E is the reactivated enzyme

  • R-I is the reactivator-inhibitor complex

  • kr is the second-order reactivation rate constant

Under pseudo-first-order conditions, the observed rate of reactivation (kobs) is linearly dependent on the reactivator concentration:

kobs = kr * [R]

The percentage of reactivated enzyme at a given time (t) can be described by the equation:

% Reactivation = %Reactivationmax * (1 - e-kobs*t)

By plotting kobs (obtained from the initial linear portion of the reactivation time course) against the concentration of 4-PA, the second-order rate constant (kr) can be determined from the slope of the line.

Michaelis-Menten-like Model for Reactivation

In some cases, the reactivation process may exhibit saturation kinetics, similar to enzyme-substrate interactions. This occurs when the reactivator first forms a reversible complex with the inhibited enzyme before the reactivation step.

The reaction scheme is:

E-I + R KD↔ E-I…R k2→ E + R-I

Where:

  • E-I...R is the reversible complex between the inhibited enzyme and the reactivator

  • KD is the dissociation constant of this complex

  • k2 is the first-order rate constant for the reactivation of the complex

The rate of reactivation (v) is given by an equation analogous to the Michaelis-Menten equation:[8][9][10][11][12]

v = (k2 * [E-I]total * [R]) / (KD + [R])

The key parameters derived from this model are:

  • KD (Dissociation Constant): A measure of the affinity of the reactivator for the inhibited enzyme. A lower KD indicates a higher affinity.

  • k2 (Reactivation Rate Constant): The maximum rate of reactivation at saturating concentrations of the reactivator.

  • kr2 (Bimolecular Rate Constant): Calculated as k2/KD, this parameter represents the overall reactivation efficiency, analogous to the kcat/Km in enzyme kinetics.

Comparison of Statistical Models
FeaturePseudo-First-Order ModelMichaelis-Menten-like Model
Assumption [Oxime] >> [Inhibited AChE]Formation of a reversible complex
Data Plot % Reactivation vs. Time (for kobs); kobs vs. [Oxime] (for kr)Initial Rate vs. [Oxime]
Kinetic Parameters kr (second-order reactivation rate constant)KD (dissociation constant), k2 (max. reactivation rate), kr2 (bimolecular rate constant)
Advantages Simpler to apply and interpret.Provides more detailed mechanistic insights (affinity and maximal rate).
Disadvantages May not be accurate if saturation occurs.Requires more complex non-linear regression analysis.

dot graph "Data_Analysis_Pipeline" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_data" { label="Raw Data"; bgcolor="#FFFFFF"; Raw_Data [label="Time-course Absorbance Data\n(at different [4-PA])"]; }

subgraph "cluster_processing" { label="Data Processing"; bgcolor="#FFFFFF"; Initial_Rates [label="Calculate Initial Reactivation Rates\n(ΔAbs/Δt)"]; }

subgraph "cluster_modeling" { label="Kinetic Modeling"; bgcolor="#FFFFFF"; Pseudo_First_Order [label="Pseudo-First-Order Model\n(Plot k_obs vs. [4-PA])"]; MM_Model [label="Michaelis-Menten-like Model\n(Non-linear regression of Rate vs. [4-PA])"]; }

subgraph "cluster_parameters" { label="Kinetic Parameters"; bgcolor="#FFFFFF"; kr [label="k_r"]; KD_k2 [label="K_D, k_2, k_r2"]; }

subgraph "cluster_comparison" { label="Statistical Comparison"; bgcolor="#FFFFFF"; Comparison [label="Compare 4-PA with other oximes\n(e.g., using ANOVA or t-tests on kinetic parameters)"]; }

Raw_Data -> Initial_Rates; Initial_Rates -> Pseudo_First_Order; Initial_Rates -> MM_Model; Pseudo_First_Order -> kr; MM_Model -> KD_k2; kr -> Comparison; KD_k2 -> Comparison; } Caption: Statistical data analysis pipeline for 4-PA reactivation kinetics.

Data Presentation and Interpretation

For clear and objective comparison, the determined kinetic parameters for 4-PA and other oximes should be summarized in a table.

ReactivatorInhibitorEnzyme Sourcekr (M-1min-1)KD (µM)k2 (min-1)kr2 (M-1min-1)
4-PA ParaoxonHuman Erythrocyte AChEValue ± SDValue ± SDValue ± SDValue ± SD
PralidoximeParaoxonHuman Erythrocyte AChEValue ± SDValue ± SDValue ± SDValue ± SD
ObidoximeParaoxonHuman Erythrocyte AChEValue ± SDValue ± SDValue ± SDValue ± SD

Statistical significance between the kinetic parameters of different oximes should be determined using appropriate statistical tests, such as t-tests or ANOVA, with a clear indication of the p-values.[13][14]

Conclusion: Advancing Antidote Development Through Rigorous Science

The statistical analysis of this compound reactivation kinetics is a cornerstone of its evaluation as a potential antidote for organophosphate poisoning. By employing a well-designed experimental protocol, selecting the appropriate kinetic model, and performing robust statistical comparisons, researchers can generate the high-quality, reliable data necessary to advance the development of more effective therapies. This guide provides the framework for such an approach, emphasizing the importance of scientific integrity and causality in every step of the process.

References

  • Worek, F., Thiermann, H., & Szinicz, L. (2004). Reactivation and Aging Kinetics of Human Acetylcholinesterase Inhibited by Organophosphonylcholines. Archives of Toxicology, 78(4), 212–217. [Link]

  • Kuča, K., Patočka, J., & Cabal, J. (2005). Oxime reactivation of acetylcholinesterase inhibited by toxic phosphorus esters: in vitro kinetics and thermodynamics. Journal of Applied Biomedicine, 3(3), 89-96. [Link]

  • Masson, P. (2018). Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 23(8), 1947. [Link]

  • Worek, F., Aurbek, N., Thiermann, H., & Szinicz, L. (2007). Kinetic analysis of reactivation and aging of human acetylcholinesterase inhibited by different phosphoramidates. Toxicology, 233(1-3), 55–66. [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2002). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of toxicology, 76(8), 497–504. [Link]

  • Worek, F., Koller, M., Thiermann, H., & Szinicz, L. (2002). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. ResearchGate. [Link]

  • Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. Jack Westin. [Link]

  • Tracy, T. S. (2008). Different Enzyme Kinetic Models. Springer Nature Experiments. [Link]

  • Millard, C. B., Koellner, G., Ordentlich, A., Shafferman, A., Silman, I., & Sussman, J. L. (2000). Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis. Biochemistry, 39(19), 5702–5711. [Link]

  • TeachMeSeries Ltd. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. [Link]

  • Yang, X., Long, G., Zhao, H., & Liao, F. (2012). Kinetic Analyses of Enzyme Reaction Curves with New Integrated Rate Equations and Applications. ResearchGate. [Link]

  • Wikipedia contributors. (2023, December 22). Michaelis–Menten kinetics. Wikipedia. [Link]

  • A Guide for Michaelis-Menten Enzyme Kinetic Models (MICMEN). (n.d.). JSim. [Link]

  • Aerts, A. M., & Verbowski, F. J. (2017). Kinetic modelling: An integrated approach to analyze enzyme activity assays. ResearchGate. [Link]

  • Aryal, S. (2022, June 18). The Michaelis–Menten Model. Microbe Notes. [Link]

  • Golicnik, M. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. [Link]

  • Garg, S. K., & Garg, K. M. (2014). Spontaneous reactivation and aging kinetics of acetylcholinesterase inhibited by dichlorvos and diazinon. Veterinary world, 7(10), 834–837. [Link]

  • Worek, F., Aurbek, N., Thiermann, H., & Szinicz, L. (2007). Kinetic analysis of reactivation and aging of human acetylcholinesterase inhibited by different phosphoramidates. Ovid. [Link]

  • Musilek, K., Holas, O., Kuca, K., Jun, D., Dohnal, V., & Dolezal, M. (2019). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. Molecules, 24(22), 4158. [Link]

  • Mason, H. J., & Waine, E. (2025, August 6). Rates of spontaneous reactivation and aging of acetylcholinesterase in human erythrocytes after inhibition by organophosphorus pesticides. ResearchGate. [Link]

  • Docking results and % reactivation values for OP-aged AChE realkylator... (n.d.). ResearchGate. [Link]

  • Yasine, N., & et al. (2025). Acetylcholinesterase reactivation potential of a novel oxime: in silico and in vitro studies. Grand Asian Journal of Biological and Pharmaceutical, 1(1), 13–24. [Link]

  • Masson, P., & Nachon, F. (2017). Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation. MDPI. [Link]

  • Tuccinardi, T., Martinelli, A., & Nesi, M. (2008). Reactivation of model cholinesterases by oximes and intermediate phosphyloximes: a computational study. Chemical-biological interactions, 175(1-3), 187–191. [Link]

  • Sit, R. K., & et al. (2021). Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase. Nature Communications, 12(1), 2919. [Link]

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A Comparative Guide to the Reproducible Synthesis and Purification of 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reproducibility in 4-Pyridinealdoxime Synthesis

This compound is a pivotal building block in medicinal chemistry and drug development, notably as a precursor to reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents.[1] Its utility as an intermediate demands high purity and consistent production, making the reproducibility of its synthesis and purification paramount. This guide offers a comparative analysis of common methodologies to illuminate the path toward reliable and efficient production of this crucial compound.

The primary route to this compound involves the condensation reaction between 4-pyridinecarboxaldehyde and hydroxylamine. While seemingly straightforward, variations in reaction conditions and purification strategies can significantly impact yield, purity, and ultimately, the reproducibility of the outcome. This guide will explore two prominent synthesis protocols and several purification techniques, providing the experimental data necessary for informed selection.

I. Synthesis of this compound: A Comparative Analysis

The most common and direct synthesis of this compound is the reaction of 4-pyridinecarboxaldehyde with a hydroxylamine salt. The choice of base, solvent, and reaction temperature can influence the reaction rate, yield, and impurity profile. We will compare two widely applicable methods.

Method 1: Methanolic Synthesis with Sodium Bicarbonate

This protocol, adapted from a reliable synthesis of the analogous 3-Pyridinealdoxime, utilizes methanol as the solvent and sodium bicarbonate as a mild base to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine to react with the aldehyde.[2]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound using Method 1.

Experimental Protocol:

  • To a solution of 4-pyridinecarboxaldehyde (1 equiv.) in methanol, add hydroxylamine hydrochloride (1.05 equiv.).

  • Heat the mixture to reflux for 12 hours.

  • Cool the solution and concentrate it under reduced pressure to obtain a solid residue.

  • To the solid, add a saturated aqueous solution of sodium bicarbonate with stirring until the mixture is slightly basic.

  • Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum.

Method 2: Aqueous Ethanol Synthesis with pH Adjustment

This versatile method employs a mixed aqueous-organic solvent system and allows for precise pH control, which can be critical for optimizing the reaction and minimizing side products. This approach is particularly useful when dealing with substrates that have varying solubilities.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound using Method 2.

Experimental Protocol:

  • Dissolve 4-pyridinecarboxaldehyde (1 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in a 1:1 mixture of ethanol and water.

  • Adjust the pH of the solution to between 7 and 8 with a 10 N sodium hydroxide solution.

  • Heat the reaction mixture on a steam bath for 2-3 hours, adding ethanol as needed to maintain a homogeneous solution.

  • Upon cooling to room temperature, the product will crystallize.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol/water, and dry.

Comparative Analysis of Synthesis Methods
ParameterMethod 1 (Methanol/NaHCO₃)Method 2 (Ethanol/Water/NaOH)Rationale and Field Insights
Solvent Methanol50% Aqueous EthanolMethanol is a good solvent for both reactants and can be easily removed. The aqueous ethanol in Method 2 can be advantageous for dissolving the hydroxylamine hydrochloride and the base.
Base Sodium BicarbonateSodium HydroxideSodium bicarbonate is a milder base, which can be beneficial in preventing base-catalyzed side reactions. However, the precise pH control afforded by NaOH in Method 2 can be crucial for reproducibility.
Reaction Time 12 hours (reflux)2-3 hours (steam bath)The longer reaction time in Method 1 may be necessary to drive the reaction to completion with the milder base. Method 2 offers a significantly faster reaction.
Work-up Concentration and precipitationDirect crystallizationMethod 1 requires an extra step of solvent removal before precipitation. Method 2 is more streamlined, with the product crystallizing directly from the reaction mixture upon cooling.
Typical Yield High (Reported 97% for 3-isomer)[2]Good to HighBoth methods are expected to provide good yields. The choice may depend on the desired balance between reaction time and procedural simplicity.

II. Purification of this compound: A Focus on Recrystallization

Recrystallization is the most effective and commonly employed method for purifying this compound. The choice of solvent is critical to achieving high purity and recovery. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.

Commonly Used Recrystallization Solvents
  • Water: this compound is soluble in hot water and less so in cold, making water a viable and green recrystallization solvent.

  • Ethanol/Water Mixture: A two-solvent system of ethanol and water can be finely tuned to achieve optimal solubility characteristics for recrystallization.

  • Acetone: Acetone is another potential solvent for recrystallization, particularly for removing less polar impurities.

Experimental Protocol: Two-Solvent Recrystallization (Ethanol/Water)
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to just redissolve the precipitate, ensuring a saturated solution at the boiling point.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Comparative Analysis of Purification Methods
ParameterWaterEthanol/WaterAcetoneRationale and Field Insights
Solvent Properties High polarity, "green" solventTunable polarityMedium polarityWater is excellent for removing polar impurities. The ethanol/water system offers flexibility to fine-tune the polarity for optimal purification. Acetone is effective for a different range of impurities.
Recovery Yield GoodPotentially higherDependent on impurity profileThe yield with water can be good, but the tunable nature of the ethanol/water system often allows for maximizing recovery by reaching the ideal saturation point.
Purity Achieved HighVery HighHighThe choice of solvent will depend on the specific impurities present. It is often beneficial to perform small-scale test recrystallizations to determine the optimal solvent system.
Ease of Use SimpleRequires more techniqueSimpleSingle-solvent recrystallization is generally simpler, while a two-solvent system requires more careful addition of the anti-solvent to reach the cloud point.

III. Ensuring Reproducibility: Critical Parameters and Self-Validation

Reproducibility in the synthesis of this compound hinges on the careful control of several key parameters. Furthermore, routine characterization of the final product is essential for self-validation of the chosen protocol.

Critical Parameters for Synthesis
  • Purity of 4-Pyridinecarboxaldehyde: The starting material's purity is paramount. Impurities in the aldehyde can be carried through the reaction and complicate purification.

  • Stoichiometry of Reactants: While a slight excess of hydroxylamine hydrochloride is typically used to ensure complete conversion of the aldehyde, a large excess should be avoided as it can lead to the formation of byproducts.

  • pH Control: In Method 2, maintaining the pH in the recommended range of 7-8 is crucial. A pH that is too low will result in a slow or incomplete reaction, while a pH that is too high can promote side reactions.

  • Temperature and Reaction Time: Consistent temperature control and reaction time are necessary for reproducible yields and impurity profiles.

Self-Validation Through Characterization

To ensure the identity and purity of the synthesized this compound, the following characterization data should be obtained and compared with literature values.

PropertyExpected Value
Appearance White to off-white crystalline powder
Melting Point 131-133 °C
¹H NMR Consistent with the structure of this compound
IR Spectroscopy Characteristic peaks for O-H, C=N, and pyridine ring vibrations

IV. Potential Impurities and Troubleshooting

A common challenge in the synthesis of this compound is the presence of unreacted 4-pyridinecarboxaldehyde in the final product. This can often be addressed by ensuring a slight excess of hydroxylamine hydrochloride and adequate reaction time.

Another potential side reaction, particularly under strongly basic conditions or with certain substituted pyridines, is nucleophilic displacement of other groups on the pyridine ring.[3] Careful control of pH and temperature can help minimize these unwanted reactions.

If the product "oils out" during recrystallization instead of forming crystals, it may be due to the presence of significant impurities or the use of an inappropriate solvent. Trying a different recrystallization solvent or a multi-step purification process may be necessary.

V. Conclusion

The reproducible synthesis and purification of this compound are readily achievable through careful selection and control of reaction and purification parameters. The methanolic synthesis with sodium bicarbonate offers simplicity, while the aqueous ethanol method provides faster reaction times and precise pH control. For purification, recrystallization from water or an ethanol/water mixture are both effective methods, with the two-solvent system offering greater flexibility. By understanding the underlying principles of these methods and implementing rigorous self-validation through characterization, researchers can consistently obtain high-purity this compound for their drug discovery and development endeavors.

VI. Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants 4-Pyridinecarboxaldehyde + Hydroxylamine HCl + Base Reaction Reaction in Solvent (Methanol or EtOH/Water) Reactants->Reaction Isolation Isolation of Crude Product (Precipitation or Crystallization) Reaction->Isolation Filtration_Wash Filtration and Washing Isolation->Filtration_Wash Recrystallization Recrystallization (e.g., Ethanol/Water) Filtration_Wash->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Characterization Characterization (MP, NMR, IR) Drying->Characterization

Sources

A Comparative Guide to 4-Pyridinealdoxime Derivatives for Acetylcholinesterase Reactivation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Pyridinealdoxime (4-PA) derivatives as reactivators for organophosphate-inhibited acetylcholinesterase (AChE). Designed for researchers and drug development professionals, this document moves beyond a simple listing of compounds to explore the causal relationships between molecular structure, reactivation kinetics, and therapeutic potential. We will dissect the experimental data supporting these compounds and provide the methodologies necessary for their evaluation.

The Imperative for Effective AChE Reactivators

Organophosphorus compounds (OPs), used as pesticides and highly toxic nerve agents, exert their lethality by inhibiting acetylcholinesterase (AChE).[1] This enzyme is critical for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[2] Inhibition occurs through the formation of a stable, covalent phosphyl-serine bond in the enzyme's active site, leading to an accumulation of acetylcholine and subsequent cholinergic crisis, characterized by seizures, respiratory arrest, and death.[1]

Standard treatment involves a combination of an antimuscarinic agent like atropine and an oxime reactivator.[1] The oxime's primary role is to act as a potent nucleophile that attacks the phosphorus atom of the OP-AChE conjugate, cleaving the covalent bond and regenerating the functional enzyme.[1] However, the efficacy of currently approved oximes, such as Pralidoxime (2-PAM), is limited against a broad spectrum of OPs, and their quaternary ammonium structure prevents efficient penetration of the blood-brain barrier (BBB) to reactivate AChE in the central nervous system.[1] This has driven the development of new, more potent reactivators, with this compound derivatives showing significant promise.

Mechanism of AChE Inhibition and Reactivation

The process involves the phosphylation of a critical serine residue within the AChE active site, rendering it inactive. An effective oxime reactivator must first bind to the inhibited enzyme and then orient its nucleophilic oximate anion correctly to attack the phosphorus atom.

AChE Inhibition and Reactivation cluster_0 Step 1: Inhibition cluster_1 Step 2: Reactivation AChE Active AChE (Ser-OH) Inhibited_AChE Inhibited AChE (Ser-O-P(O)-R₂) (Inactive) AChE->Inhibited_AChE Phosphylation OP Organophosphate (R₂-P(O)-X) OP->AChE Reactivated_AChE Active AChE (Ser-OH) (Regenerated) Phosphyl_Oxime Phosphylated Oxime Oxime Oxime (R'-NOH) Oxime->Inhibited_AChE_2 Inhibited_AChE_2->Reactivated_AChE Nucleophilic Attack

Caption: Mechanism of AChE inhibition by organophosphates and its reactivation by an oxime.

Structural Evolution: From Monoquaternary to Bispyridinium Oximes

The journey in AChE reactivator design has evolved from simple monoquaternary structures to more complex and potent bispyridinium compounds. The position of the oxime group on the pyridine ring and the nature of the linker connecting the two rings in bispyridinium structures are critical determinants of efficacy.

  • Monoquaternary Oximes (e.g., Pralidoxime, 2-PAM): As the archetypal reactivator, 2-PAM serves as a crucial benchmark. However, its efficacy is limited, particularly against nerve agents like tabun.

  • Bispyridinium Oximes: These compounds feature two pyridinium rings, which enhances their binding affinity to the inhibited AChE. One ring typically anchors to the peripheral anionic site (PAS) of the enzyme, while the other positions the oxime nucleophile optimally within the active site gorge for reactivation. This dual-binding mechanism generally results in superior reactivation potency compared to monoquaternary oximes.[2]

This guide focuses on a class of advanced, asymmetric bispyridinium aldoximes where one ring is a this compound and the other is modified, often with a carbamoyl group. The "K-series" of oximes, notably K027 and K048, are prime examples of this design philosophy.[3][4]

Comparative Performance Analysis of Key 4-PA Derivatives

The true measure of a reactivator lies in its performance against various OP threats. Efficacy is quantified by kinetic parameters: the dissociation constant (KD), which reflects binding affinity, and the reactivation rate constant (kr). A lower KD and a higher kr are desirable.

Below is a comparative summary of the reactivation efficacy of selected oximes against human AChE inhibited by different organophosphates.

ReactivatorInhibitorKD (µM)kr (min-1)Second-Order Rate Constant (kr2) (M-1min-1)References
Pralidoxime (2-PAM) Tabun19600.0052.55[5]
Sarin--Low Efficacy[6]
VX--Low Efficacy[6]
Obidoxime Tabun13400.04332.1[5]
Sarin--Effective[6]
VX--Comparable to K027[6]
K027 Tabun3740.01129.4[5]
Sarin--Lower than Obidoxime/HI-6[6]
VX--Comparable to Obidoxime[6]
Paraoxon--High Efficacy[7]
K048 Tabun15400.06844.2[5]
Paraoxon--High Efficacy[8]

Note: Data is compiled from studies on human or rat brain AChE. Direct comparison should be made with caution due to variations in experimental conditions.

Analysis of Structure-Activity Relationships (SAR)
  • Superiority of Bispyridinium Structures: The data clearly shows that bispyridinium oximes (Obidoxime, K027, K048) are vastly superior to the monoquaternary Pralidoxime for reactivating tabun-inhibited AChE.[5] Their enhanced performance is attributed to the second pyridinium ring, which improves binding affinity and orientation.[2]

  • The Significance of the 4-Oxime Position: For pesticide-inhibited AChE (e.g., by paraoxon), oximes with the functional group in the 4-position, such as K027 and K048, have demonstrated superior reactivation capabilities.[8] Conversely, for certain nerve agents like cyclosarin, oximes with a 2-position group tend to be more effective, highlighting that no single oxime is a universal antidote.[8][9]

  • Linker Length and Composition: The linker connecting the two pyridinium rings is a critical factor. For K027 and K048, a propylene (3-carbon) and butane (4-carbon) chain are used, respectively.[4] This length is considered near-optimal for spanning the distance from the peripheral site to the active site gorge in AChE, particularly for tabun reactivation.[10]

  • K048 vs. K027 for Tabun: While both are potent, K048 demonstrates a higher maximal reactivation rate (kr) and overall second-order rate constant for tabun-inhibited AChE compared to K027.[5] This suggests that the slightly longer butane linker in K048 may allow for a more favorable geometry for nucleophilic attack in this specific context. In vivo studies have confirmed that both K027 and K048 can eliminate the acute lethal effects of tabun.[8]

Experimental Protocol: In Vitro AChE Reactivation Assay

To ensure trustworthy and reproducible data, a standardized protocol is essential. The most common method for assessing reactivator potency is a modification of the Ellman's assay.[11] This protocol validates itself by including controls that account for spontaneous reactivation and intrinsic oxime-induced inhibition.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 7.4).

    • AChE source (e.g., purified human recombinant AChE).

    • Inhibitor solution (e.g., Tabun, Paraoxon) in isopropanol.

    • Reactivator solutions (e.g., K048) at various concentrations in buffer.

    • Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Substrate: Acetylthiocholine iodide (ATChI).

  • Enzyme Inhibition:

    • Incubate a known concentration of AChE with the OP inhibitor at a specific molar ratio (e.g., 1:10) for a set time (e.g., 30 minutes) at 25°C to achieve >95% inhibition.

    • Remove excess, unbound inhibitor via gel filtration or rapid dilution. Causality Check: This step is crucial to prevent the inhibitor from interfering with the subsequent reactivation and activity measurement steps.

  • Reactivation:

    • Add the inhibited AChE to solutions containing different concentrations of the oxime reactivator.

    • Incubate for various time points (e.g., 2, 5, 10, 30 minutes) at 25°C.

    • Include a control sample with buffer instead of oxime to measure spontaneous reactivation.

  • Measurement of AChE Activity:

    • At each time point, take an aliquot of the reactivation mixture and add it to a cuvette containing phosphate buffer and DTNB.

    • Initiate the reaction by adding the substrate, ATChI.

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is directly proportional to the regenerated AChE activity.

  • Data Analysis:

    • Calculate the percentage of reactivation for each oxime concentration and time point relative to the activity of an uninhibited control.

    • Plot the observed first-order rate constant (kobs) against the oxime concentration.

    • Fit the data to the Michaelis-Menten equation for reactivation to determine the kinetic constants KD and kr.

Workflow for Reactivator Screening

Reactivator Screening Workflow A Prepare AChE Enzyme & Reagents B Inhibit AChE with Organophosphate (OP) A->B C Remove Excess OP B->C D Incubate Inhibited AChE with Oxime Derivatives C->D E Measure Restored AChE Activity (Ellman's Assay) D->E F Calculate % Reactivation E->F G Determine Kinetic Parameters (k_r, K_D) F->G H Compare Efficacy & SAR Analysis G->H

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. 4-Pyridinealdoxime, a vital compound in organic synthesis and a key starting material for acetylcholinesterase reactivators used as antidotes for nerve agent poisoning, demands meticulous handling from acquisition to disposal.[1][2] This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The foundation of any disposal plan is the manufacturer's Safety Data Sheet (SDS), which must be consulted as the primary source of information.[3]

Hazard Profile & Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of these disposal protocols. This compound is not benign; it presents several hazards that dictate its handling and disposal route.

Key Hazards:

  • Toxicity: this compound is harmful if swallowed or inhaled.[4][5]

  • Irritation: It is known to cause significant skin irritation and serious eye irritation.[4][5][6]

  • Respiratory Effects: Inhalation may lead to respiratory tract irritation.[4][5]

  • Chemical Incompatibility: It reacts with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7] Such contact must be avoided in waste streams to prevent uncontrolled exothermic reactions or the release of hazardous gases.

  • Combustion Products: As a pyridine derivative, its thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8]

These properties mandate that this compound be treated as hazardous waste, preventing its entry into standard waste streams or sewer systems under any circumstances.[3][4]

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral Category 4: Harmful if swallowed.[4][5]
Acute Toxicity, Inhalation Category 4: Harmful if inhaled.[4][5]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[4][5]
Specific target organ toxicity Category 3: May cause respiratory irritation.[4][5]

Immediate Safety & Handling Protocols

Proper disposal begins with safe handling during and after use. These protocols minimize exposure and prevent accidental release.

  • Personal Protective Equipment (PPE): A standard laboratory ensemble is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles.[9] If there is a risk of splashing or dust generation, a face shield should also be worn.[3]

  • Engineering Controls: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][7]

  • Storage of Unused Reagent: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[1][7]

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is a multi-step process that ensures a closed-loop system of containment from the point of generation to final destruction. This workflow is designed to be a self-validating system, ensuring safety and regulatory compliance at each stage.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste containing this compound.[3] This is the most critical step to prevent dangerous chemical reactions.

  • Action: Designate separate waste streams for solid and liquid waste.

    • Solid Waste: Contaminated PPE, weigh boats, filter paper, and spill cleanup materials.

    • Liquid Waste: Reaction mixtures, unused solutions, and solvent rinsates.

  • Causality: Segregation from other chemical waste, particularly strong acids and oxidizers, is paramount to prevent violent reactions within the waste container.[7][9]

Step 2: Containment and Labeling

Use dedicated, compatible hazardous waste containers for all this compound waste.[3]

  • Action: The container must be made of a compatible material (e.g., glass or polyethylene) and be in good condition with a tightly sealing lid.[7][9] Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents with their approximate concentrations.[9]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated hazards, which is a key regulatory requirement.

Step 3: On-Site Accumulation

Store sealed waste containers in a designated satellite accumulation area within the laboratory.[3]

  • Action: This area should be secure, well-ventilated, and away from general laboratory traffic and incompatible materials.[7][9]

  • Causality: Storing waste in a designated area prevents accidental spills and exposure, containing the risk until professional disposal can occur.

Step 4: Final Disposal via Licensed Vendor

The ultimate disposal of this compound must be handled by a licensed environmental services or hazardous waste disposal company.[9]

  • Action: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

  • Methodology: The standard and most effective disposal method for pyridine-based compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[9][10]

  • Causality: Incineration ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products like CO2, water, and nitrogen oxides, which are then "scrubbed" from the exhaust to prevent environmental pollution.[10]

Emergency Procedures

Accidents can happen, and a clear plan is essential for mitigating them.

  • Spill Cleanup: For small solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[7] For larger spills, evacuate the area, restrict access, and immediately contact your institution's EHS department or emergency response team.[11]

  • First Aid:

    • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][7]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[4][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

G cluster_0 start Generation of This compound Waste segregate Step 1: Segregate Waste (Solid vs. Liquid) (Keep from Incompatibles) start->segregate contain Step 2: Use Labeled, Compatible Waste Container segregate->contain store Step 3: Store Securely in Satellite Accumulation Area contain->store is_full Container Full or Waste Stream Complete? store->is_full is_full->store No contact_ehs Step 4: Contact EHS for Professional Disposal is_full->contact_ehs Yes disposed Waste Incinerated by Licensed Vendor contact_ehs->disposed caption Disposal Decision Workflow for this compound.

Caption: Disposal Decision Workflow for this compound.

Conclusion

The responsible management of this compound waste is a non-negotiable aspect of laboratory science. By adhering to a structured disposal workflow—from meticulous segregation and containment to professional, high-temperature incineration—we uphold our duty to protect ourselves, our colleagues, and the environment. Always remember that the Safety Data Sheet is your first and most important reference, and your institution's EHS department is your primary partner in ensuring safe and compliant waste disposal.

References

  • BenchChem. (n.d.). Essential Guide to the Proper Disposal of Oxime V and Related Compounds.
  • BenchChem. (n.d.). Proper Disposal of Cyclohexanone Oxime: A Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Pyridinecarboxaldehyde, oxime.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from a publicly available university safety document.
  • Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105000616A - Method for removing residual pyridine in waste water.
  • International Programme on Chemical Safety. (n.d.). ICSC 0323 - PYRIDINE. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • Shih, T. M., Skovira, J. W., & McDonough, J. H. (2009). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Archives of Toxicology, 83(12), 1083–1089. [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Pyridinealdoxime: Essential Protective Measures

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Pyridinealdoxime, a compound utilized in pharmaceutical research and organic synthesis. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for all laboratory personnel.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 696-54-8) is a white to off-white crystalline solid.[1] While comprehensive toxicological data is not fully available, existing safety data sheets (SDS) and chemical profiles indicate several potential hazards that necessitate rigorous protective measures.[2][3]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[3][4]

  • Skin Irritation: Causes skin irritation.[3][5]

  • Eye Irritation: Causes serious eye irritation.[3][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][3]

It is crucial to recognize that the full toxicological profile of this substance has not been completely investigated.[2] Therefore, a cautious approach that minimizes all potential routes of exposure—inhalation, ingestion, and skin contact—is the most responsible course of action.

Core Principles of Exposure Control

To mitigate the risks associated with this compound, a multi-layered approach to exposure control is essential. This involves a combination of engineering controls, administrative controls, and, as the final line of defense, personal protective equipment (PPE).

  • Engineering Controls: The primary method for controlling exposure should always be at the source. When handling this compound, especially in its powdered form, work should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust particles.[6] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][5]

  • Administrative Controls: These include establishing safe work practices, providing thorough training for all personnel handling the substance, and ensuring proper labeling and storage. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][7]

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are not sufficient to eliminate exposure, PPE becomes critical. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid Chemical safety gogglesNitrile glovesFully buttoned lab coatRecommended to minimize dust inhalation; a NIOSH-approved N95 respirator may be appropriate.
Preparing solutions Chemical safety goggles and face shieldNitrile glovesChemical-resistant apron over a lab coatNot typically required if performed in a fume hood.
Running reactions and workups Chemical safety goggles and face shieldNitrile glovesChemical-resistant apron over a lab coatNot typically required if performed in a fume hood.
Handling spills Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronA NIOSH-approved respirator with an organic vapor cartridge is recommended.

The rationale behind these recommendations is as follows:

  • Eye and Face Protection: Given that this compound can cause serious eye irritation, chemical safety goggles are mandatory.[3][5] A face shield provides an additional layer of protection against splashes when handling solutions.[8]

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[6][9] It is imperative to inspect gloves for any signs of degradation or puncture before use and to change them frequently.[5] For situations with a higher risk of prolonged contact or immersion, such as cleaning up a large spill, more robust gloves like butyl rubber should be considered.

  • Body Protection: A standard lab coat protects against accidental contact with small quantities of the solid.[8] When handling larger volumes or solutions, a chemical-resistant apron provides an additional barrier.[5]

  • Respiratory Protection: Minimizing the generation of dust is key when handling the solid form of this compound.[2] If there is a potential for aerosolization or if working outside of a fume hood, a NIOSH-approved respirator is necessary. The choice of respirator will depend on the specific conditions of use.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow Start Start: Handling this compound Task Identify Task: - Weighing Solid - Preparing Solution - Spill Cleanup Start->Task Eye Eye Protection: - Goggles (Mandatory) - Face Shield (Splashes) Task->Eye All Tasks Hand Hand Protection: - Nitrile Gloves (Standard) - Butyl Rubber (Spills) Task->Hand All Tasks Body Body Protection: - Lab Coat - Chemical Apron Task->Body All Tasks Respiratory Respiratory Protection: - Fume Hood (Primary) - N95 (Dust) - Organic Vapor Cartridge (Spills) Task->Respiratory Assess Inhalation Risk Decontaminate Decontaminate Work Area End End: Safe Disposal Dispose Dispose of Contaminated PPE and Chemical Waste Decontaminate->Dispose Dispose->End

Caption: PPE Selection Workflow for this compound.

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check.

  • Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull gloves on to cover the cuffs of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Apron/Lab Coat: Remove by unfastening and rolling it inside-out.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Respirator (if used): Remove without touching the front.

  • Wash Hands: Thoroughly wash your hands with soap and water after removing all PPE.[2]

Disposal Plan: Managing Contaminated Materials

Proper disposal of both the chemical waste and any contaminated materials is a critical final step in the safe handling process.

  • Chemical Waste: Unused this compound and solutions containing it should be collected in a designated, properly labeled hazardous waste container.[10] Never dispose of this chemical down the drain.[6]

  • Contaminated PPE: All disposable PPE, such as gloves and any contaminated wipes, should be placed in a sealed bag and disposed of as hazardous waste according to your institution's and local regulations.[5][6] Reusable PPE should be decontaminated according to established procedures.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound while ensuring their personal safety and the integrity of their work environment. This commitment to a culture of safety is the foundation upon which scientific advancement is built.

References

  • Material Safety Data Sheet - this compound, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • This compound. (n.d.). Pipzine Chemicals. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound CAS 696-54-8. (n.d.). Shanghai Talent Chemical Co., Ltd. Retrieved from [Link]

  • Hazard Summary: Pyridine. (2002, March). New Jersey Department of Health. Retrieved from [Link]

  • Standard Operating Procedure: Pyridine. (n.d.). Washington State University. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. (2011). PubMed. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.